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  • Product: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde
  • CAS: 139425-46-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS 139425-46-0)

Executive Summary In modern medicinal chemistry, the benzothiazole core is recognized as a privileged scaffold, frequently acting as a bioisostere for purines to target various kinases and receptors. 5-Fluoro-1,3-benzoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzothiazole core is recognized as a privileged scaffold, frequently acting as a bioisostere for purines to target various kinases and receptors. 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS 139425-46-0) is a highly specialized building block that combines the biological mimicry of the benzothiazole ring with the metabolic stability of a fluorine substituent and the synthetic versatility of an aldehyde group [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere specifications. Here, we will dissect the mechanistic rationale behind the handling, synthesis, and application of this compound, providing field-proven protocols designed as self-validating systems to ensure maximum yield and purity in your drug discovery workflows.

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in both synthetic reactions and biological assays [1], [2].

PropertyValue / Description
Chemical Name 5-Fluoro-1,3-benzothiazole-2-carbaldehyde
CAS Registry Number 139425-46-0
Molecular Formula C₈H₄FNOS
Molecular Weight 181.00 g/mol (Monoisotopic Mass: 180.99976 Da)
SMILES String C1=CC2=C(C=C1F)N=C(S2)C=O
Predicted XLogP3 ~2.3 (indicates moderate lipophilicity)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, F)
Physical State Solid (typically pale yellow to off-white powder)

Structural Rationale: The Causality of Functional Groups

The architecture of 5-fluoro-1,3-benzothiazole-2-carbaldehyde is purposefully designed for late-stage functionalization and lead optimization.

The 5-Fluoro Substituent

Fluorine substitution at the 5-position serves a dual purpose:

  • Metabolic Shielding: It blocks CYP450-mediated aromatic oxidation at a historically vulnerable site on the benzothiazole core, significantly improving the pharmacokinetic half-life of derived drug candidates.

  • Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the thiazole ring, which in turn increases the electrophilicity of the C2-carbaldehyde carbon. This electronic tuning accelerates nucleophilic attack during downstream condensation reactions.

The 2-Carbaldehyde Group

The aldehyde moiety at the 2-position is highly reactive. Because it is conjugated with the electron-deficient benzothiazole ring, it is primed for nucleophilic addition. It is most commonly utilized to synthesize imines (Schiff bases), hydrazones, and specialized heterocyclic architectures via Knoevenagel condensations.

Synthetic Methodology: The Riley Oxidation Workflow

The most robust and scalable method for synthesizing 5-fluoro-1,3-benzothiazole-2-carbaldehyde is the Riley Oxidation of 5-fluoro-2-methylbenzothiazole using Selenium Dioxide (SeO₂) [3].

Mechanistic Causality: SeO₂ is specifically chosen because it chemoselectively oxidizes activated "benzylic-like" methyl groups (such as the C2-methyl group, activated by the adjacent imine nitrogen) directly to aldehydes without over-oxidizing them to carboxylic acids. The reaction proceeds via an enamine-like tautomer that attacks the selenium center, followed by a[2,3]-sigmatropic rearrangement and elimination.

Figure 1: Mechanistic workflow for the Riley oxidation of 5-fluoro-2-methylbenzothiazole.

Protocol 1: Step-by-Step Synthesis of the Aldehyde

This protocol is designed as a self-validating system to ensure high fidelity.

  • Preparation: Dissolve 1.0 equivalent of 5-fluoro-2-methylbenzothiazole in a mixture of 1,4-dioxane and water (typically 10:1 v/v). The addition of water is critical as it facilitates the final hydrolysis of the selenium intermediate.

  • Oxidation: Add 1.2 to 1.5 equivalents of SeO₂.

  • Reflux: Heat the mixture to reflux (~100°C) under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material under short-wave UV (254 nm) confirms reaction progression.

    • Self-Validation Checkpoint 2: The formation of a red/black precipitate (elemental selenium) serves as a visual indicator that the redox cycle has occurred.

  • Filtration: Cool the mixture to room temperature. Crucial Step: Filter the mixture through a pad of Celite. This removes the colloidal elemental selenium, which will otherwise poison downstream transition-metal catalysts and degrade product stability.

  • Extraction & Purification: Concentrate the filtrate in vacuo, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel column chromatography.

  • Analytical Validation: Confirm success via ¹H NMR. The disappearance of the C2-methyl singlet (~2.8 ppm) and the emergence of a highly deshielded aldehyde proton singlet (~10.1 ppm) definitively validate the transformation.

Downstream Applications: Schiff Base Formation

In drug discovery, the primary application of 5-fluoro-1,3-benzothiazole-2-carbaldehyde is the generation of Schiff bases (imines), which act as pharmacophores for antimicrobial, antitubercular, and anticancer agents.

Figure 2: Condensation pathway for Schiff base formation and downstream drug discovery.

Protocol 2: Synthesis of a Representative Schiff Base
  • Condensation: Dissolve 1.0 eq of 5-fluoro-1,3-benzothiazole-2-carbaldehyde and 1.0 eq of a primary amine (e.g., an aniline derivative) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The mild acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine.

  • Heating: Reflux the mixture for 2–4 hours.

  • Isolation: Cool the reaction to 0°C. The Schiff base will typically precipitate out of the ethanolic solution.

  • Validation: Filter the solid and wash with cold ethanol. Confirm the structure via IR spectroscopy (looking for the strong C=N stretch around 1620–1640 cm⁻¹) and ¹H NMR (imine proton typically appears around 8.5–8.8 ppm).

Safety and Handling

  • Toxicity: As an aldehyde-containing heterocyclic compound, it may cause skin, eye, and respiratory irritation. The presence of the fluorine atom increases its lipophilicity, potentially enhancing dermal absorption.

  • Storage: Aldehydes are prone to auto-oxidation to carboxylic acids upon prolonged exposure to air. Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

References

  • PubChem. "5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CID 19019458)." National Center for Biotechnology Information. Available at:[Link]

Exploratory

Structural Analysis and Pharmacophore Mapping of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. Among these, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. Among these, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS: 139425-46-0) has emerged as a highly versatile and privileged scaffold[1]. This compound integrates three distinct chemical features: the electron-deficient benzothiazole core, the metabolically stabilizing 5-fluoro substituent, and the highly reactive 2-carbaldehyde moiety.

This technical guide provides an in-depth structural analysis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. By deconstructing its physicochemical profile, detailing orthogonal analytical workflows for structural validation, and mapping its synthetic utility, this document serves as an authoritative resource for researchers and drug development professionals engineering next-generation therapeutics, including targeted anticancer and anti-inflammatory agents[2][3].

Molecular Architecture & Physicochemical Profiling

The structural logic of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is dictated by the synergistic electronic effects of its functional groups.

  • The Benzothiazole Core: The fused bicyclic system (benzene + thiazole) is inherently lipophilic and electron-withdrawing. The nitrogen and sulfur heteroatoms create a polarized ring system that readily engages in hydrogen bonding and π−π stacking with biological targets, such as kinase hinge regions[4].

  • The 5-Fluoro Substituent: The strategic placement of a fluorine atom at the 5-position is a classical bioisosteric substitution. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs provide a resonance-donating effect (+R). In drug design, this specific substitution blocks cytochrome P450-mediated oxidative metabolism at the 5-position, significantly enhancing the biological half-life of the resulting drug candidate[5]. Furthermore, the C-F bond increases the overall lipophilicity of the molecule, improving cellular membrane permeability[3].

  • The 2-Carbaldehyde Group: Positioned at the highly activated C2 carbon, the aldehyde group is strongly electrophilic. The electron-withdrawing nature of the adjacent imine-like nitrogen further sensitizes the carbonyl carbon to nucleophilic attack, making it an ideal handle for synthetic divergence[6].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Chemical Formula C 8​ H 4​ FNOSDefines exact mass for HRMS validation.
Molecular Weight 181.19 g/mol Monoisotopic mass: 181.0004 Da.
CAS Registry Number 139425-46-0Primary identifier for regulatory compliance[7].
Hydrogen Bond Donors 0Enhances lipophilicity and passive diffusion.
Hydrogen Bond Acceptors 3 (N, O, F)Key interaction points for target protein binding.
Predicted logP ~2.1Optimal baseline lipophilicity for drug scaffolds.

Comprehensive Structural Analysis (NMR, IR, MS)

To ensure the integrity of downstream biological assays, the structural identity and purity of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde must be rigorously validated. The following spectral markers are definitive for this scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom (spin 1/2) introduces complex scalar coupling across the aromatic system, which is highly diagnostic.

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • The aldehyde proton appears as a sharp singlet far downfield at δ ~10.15 ppm , driven by the strong deshielding effect of the carbonyl oxygen and the electron-deficient benzothiazole ring.

    • The aromatic protons (C4, C6, C7) exhibit distinct splitting patterns due to JHF​ coupling. The C4 proton, ortho to the fluorine, typically appears as a doublet of doublets (dd) around δ 7.70 ppm ( 3JHF​ ~ 8.5 Hz).

  • 13 C NMR (100 MHz, CDCl 3​ ):

    • The carbonyl carbon resonates at δ ~185.0 ppm .

    • The C5 carbon bonded directly to the fluorine atom is highly deshielded and split into a large doublet at δ ~162.5 ppm ( 1JCF​ ~ 245 Hz).

  • 19 F NMR (376 MHz, CDCl 3​ ):

    • A single multiplet is observed at δ -112.5 ppm . The use of 19 F NMR is critical as it provides a zero-background spectrum, confirming the exact regiochemistry of the fluorine atom without proton interference.

FT-IR and Mass Spectrometry
  • FT-IR (ATR): The highly polarized C=O stretch of the carbaldehyde dominates the spectrum at 1695 cm −1 . The C-F stretching vibration is observed as a strong, broad band between 1200–1250 cm −1 .

  • High-Resolution Mass Spectrometry (HRMS): Under Electrospray Ionization in positive mode (ESI+), the molecule yields a distinct [M+H]+ precursor ion at m/z 182.007 . Primary fragmentation pathways include the loss of carbon monoxide (-28 Da) to yield m/z 154, followed by the loss of HCN (-27 Da), typical of benzothiazole systems[8].

Experimental Protocol: Structural Elucidation & Purity Validation Workflow

To guarantee scientific integrity, the analytical validation of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde must operate as a self-validating system . This means relying on orthogonal techniques where the weakness of one method is covered by the strength of another (e.g., MS confirms mass, NMR confirms connectivity, IR confirms functional groups).

Step-by-Step Methodology

Step 1: Sample Preparation

  • NMR: Dissolve 5.0 mg of the analyte in 0.5 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is chosen for its lack of exchangeable protons, ensuring the aldehyde signal (~10.15 ppm) is not obscured or exchanged.

  • LC-MS: Prepare a 1.0 mg/mL stock solution in HPLC-grade acetonitrile. Dilute to a final working concentration of 10 µg/mL in a 50:50 mixture of water/acetonitrile containing 0.1% formic acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in ESI+ mode for the basic benzothiazole nitrogen.

Step 2: LC-HRMS Acquisition

  • Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of 5% to 95% acetonitrile over 5 minutes.

  • Causality: The high-resolution mass analyzer (Q-TOF or Orbitrap) confirms the exact monoisotopic mass within <5 ppm error, ruling out isobaric impurities. The UV trace (at 254 nm) provides a quantitative measure of purity based on the highly conjugated benzothiazole chromophore.

Step 3: Multinuclear NMR Acquisition

  • Acquire 1D 1 H, 13 C, and 19 F spectra. For 13 C, ensure a sufficient relaxation delay (d1 = 2 sec) to accurately integrate quaternary carbons.

  • Causality: Acquiring 19 F NMR is a mandatory orthogonal check. Because fluorine has a 100% natural abundance and high gyromagnetic ratio, it provides rapid, highly sensitive confirmation that the halogen has not been lost during prior synthetic steps.

Step 4: FT-IR Spectroscopy via ATR

  • Place 1-2 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply pressure and scan from 4000 to 400 cm −1 .

  • Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could mask critical regions of the spectrum, ensuring an accurate reading of the delicate aldehyde C=O stretch.

G Start Sample: 5-Fluoro-1,3-benzothiazole -2-carbaldehyde LCMS LC-HRMS (Mass & Purity) Start->LCMS NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR Data Orthogonal Data Integration LCMS->Data NMR->Data FTIR->Data Valid Validated Structure Data->Valid

Orthogonal analytical workflow for structural validation.

Synthetic Utility & Pharmacophore Mapping

The true value of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde lies in its synthetic plasticity. The 2-carbaldehyde group serves as a highly reactive nexus for generating diverse libraries of pharmacologically active compounds.

Therapeutic Divergence
  • Schiff Base Formation: Reaction with primary aromatic or aliphatic amines yields imines (Schiff bases). These derivatives are heavily utilized in the development of kinase inhibitors and antimicrobial agents, as the imine bond can act as a hydrogen bond acceptor while extending the π -conjugation of the system[9].

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) produces substituted acrylates. This pathway is critical for synthesizing rigid, planar molecules that intercalate DNA or bind to the hydrophobic pockets of target enzymes[6].

  • Anticancer Agent Synthesis: The 5-fluorobenzothiazole scaffold is famous for its role in the discovery of potent antitumor agents like 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) and its prodrug Phortress. The fluorine atom in these molecules is not merely decorative; it is absolutely essential for avoiding rapid deactivation by cellular enzymes, resulting in sub-micromolar efficacy against breast cancer cell lines (e.g., MCF-7)[2][5].

G Core 5-Fluoro-1,3-benzothiazole -2-carbaldehyde Schiff Primary Amines (Schiff Base Formation) Core->Schiff Knoevenagel Active Methylenes (Knoevenagel Condensation) Core->Knoevenagel Oxidation Oxidizing Agents (Carboxylic Acid) Core->Oxidation Kinase Kinase Inhibitors Schiff->Kinase AntiC Anticancer Agents (e.g., 5F 203 analogs) Knoevenagel->AntiC

Synthetic divergence of the carbaldehyde into therapeutic scaffolds.

Conclusion

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a master key in medicinal chemistry. Its structural analysis reveals a molecule perfectly balanced between reactivity (via the carbaldehyde) and metabolic stability (via the 5-fluoro substitution). By adhering to the rigorous, self-validating analytical protocols outlined in this guide, researchers can confidently utilize this scaffold to engineer robust, high-affinity therapeutic agents.

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the solubility characteristics of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] The strategic selection of an appropriate solvent is paramount for the successful execution of reactions, purifications, and formulation development. This document offers a predictive framework for understanding its solubility, coupled with detailed experimental protocols for precise quantification, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Predicted Solubility

5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS No. 139425-46-0) is a small molecule with a molecular formula of C8H4FNOS and a molecular weight of 181.19 g/mol .[1][3] Its structure, featuring a benzothiazole core, a fluorine substituent, and a carbaldehyde group, dictates its solubility behavior. The presence of the electronegative fluorine and nitrogen atoms, along with the polar carbaldehyde group, introduces polarity to the molecule. However, the aromatic benzothiazole ring system contributes to its lipophilic character.

Based on the principle of "like dissolves like," it is anticipated that 5-Fluoro-1,3-benzothiazole-2-carbaldehyde will exhibit favorable solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar aromatic solvents. Its solubility in nonpolar aliphatic solvents is expected to be limited.

Table 1: Predicted Solubility of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the polar functionalities of the molecule.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions.
Acetonitrile (ACN)Moderate to HighA polar aprotic solvent that should effectively solvate the compound.
AcetoneModerateIts polarity should allow for good dissolution, though perhaps less than DMSO or DMF.
Polar Protic EthanolModerateThe hydroxyl group can engage in hydrogen bonding, but the overall polarity is lower than polar aprotic solvents.
MethanolModerateSimilar to ethanol, it can act as a hydrogen bond donor and acceptor.
Chlorinated Dichloromethane (DCM)ModerateIts ability to engage in dipole-dipole interactions should facilitate solubility.
ChloroformModerateSimilar in properties to DCM.
Aromatic TolueneLow to ModerateThe aromatic ring of toluene can interact with the benzothiazole system via π-π stacking.
Ester Ethyl AcetateModeratePossesses a moderate polarity suitable for dissolving compounds with mixed characteristics.
Ether Tetrahydrofuran (THF)ModerateA polar ether that is a good general solvent for a range of organic compounds.
Diethyl EtherLow to ModerateLess polar than THF, which may result in lower solubility.
Nonpolar Aliphatic HexaneLowThe nonpolar nature of hexane is a poor match for the polar functional groups of the molecule.
HeptaneLowSimilar to hexane, limited solubility is expected.

Experimental Determination of Solubility

The following section details a robust, step-by-step protocol for the experimental determination of the thermodynamic solubility of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in various organic solvents using the widely accepted shake-flask method.[4] This method remains the gold standard for measuring thermodynamic solubility.[4]

Materials and Equipment
  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (purity ≥95%)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the selected solvents)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility is outlined below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess 5-Fluoro-1,3-benzothiazole- 2-carbaldehyde prep_solvent Add a known volume of organic solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep_vial->equilibration centrifuge Centrifuge to sediment excess solid equilibration->centrifuge filter Filter supernatant through a 0.22 µm filter centrifuge->filter dilute Dilute the saturated solution filter->dilute analyze Analyze by HPLC or UV-Vis Spectroscopy dilute->analyze

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately weigh a known amount of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC or UV-Vis spectroscopy method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in the diluted samples from the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

High-Throughput Solubility Screening

For early-stage research where a rapid assessment of solubility is required, high-throughput kinetic solubility assays can be employed.[5] These methods, often performed in 96-well plates, involve adding a concentrated DMSO stock solution of the compound to the aqueous or organic solvent and measuring the point at which precipitation occurs, typically via light scattering or turbidity.[4][5] While these methods provide a kinetic rather than a thermodynamic solubility value, they are valuable for ranking compounds and selecting appropriate solvents for further studies.[5]

G cluster_workflow High-Throughput Kinetic Solubility Workflow start Start | Prepare concentrated DMSO stock of the compound dispense_compound Dispense stock solution into a 96-well plate start->dispense_compound add_solvent Add organic solvent to each well dispense_compound->add_solvent mix Mix and incubate add_solvent->mix read_plate Read plate on a nephelometer or plate reader (measure turbidity) mix->read_plate analyze_data Analyze data to determine the precipitation point read_plate->analyze_data end End | Rank-order solubility analyze_data->end

Caption: High-throughput kinetic solubility workflow.

Data Interpretation and Application

The experimentally determined solubility data will provide a quantitative profile of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde's behavior in a range of organic solvents. This information is critical for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure that reactants are in the solution phase, which can significantly impact reaction rates and yields.

  • Crystallization and Purification: Choosing a solvent system for recrystallization to obtain the compound in high purity.

  • Formulation Development: Identifying suitable solvents for creating stable solutions for various applications, including in the pharmaceutical and materials science fields.

  • Analytical Method Development: Selecting the appropriate mobile phase for chromatographic separations.[6]

Conclusion

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | C8H4FNO2S | CID 19019465 - PubChem.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Solubility and Extractability in the Pharmaceutical Sciences: A Practical Exercise with Pure Compounds | Journal of Chemical Education - ACS Publications. (2025, January 9).
  • 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information - NextSDS.
  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde - CAS No.: 139425-46-0 - Moldb.
  • 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (2022, December 11).
  • (PDF) Synthesis of 5-Fluoroaminobenzothiazoles - ResearchGate. (2020, May 11).
  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde | Sapphire Bioscience.
  • SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES** - Revue Roumaine de Chimie -.
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (2007, November 6).
  • Benzo[d]thiazole-5-carbaldehyde | 394223-38-2 - Sigma-Aldrich.
  • Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC.
  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed. (2004, November 26).
  • Nomination Background: Benzothiazole (CASRN: 95-16-9).
  • Benzothiazole - AERU - University of Hertfordshire. (2024, August 29).

Sources

Foundational

predicted collision cross section of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

An In-Depth Technical Guide to the Computational Prediction of the Collision Cross Section for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde This guide provides a comprehensive overview of the theoretical principles and prac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational Prediction of the Collision Cross Section for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for predicting the collision cross section (CCS) of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who leverage ion mobility-mass spectrometry (IM-MS) for advanced molecular characterization. We will explore both foundational physics-based models and cutting-edge machine learning approaches, offering detailed protocols and explaining the causality behind methodological choices to ensure scientific rigor and practical applicability.

Introduction: The Growing Importance of Ion Mobility in Drug Discovery

In the landscape of modern pharmaceutical research and development, the unambiguous identification and structural characterization of small molecules are paramount.[1] Techniques that provide orthogonal data to traditional liquid chromatography and mass spectrometry (LC-MS) are invaluable for increasing analytical confidence.[2] Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technology that separates ions based on their size, shape, and charge in the gas phase.[3][4] This separation provides a highly reproducible physicochemical property known as the collision cross section (CCS), which is essentially the effective area of the ion as it tumbles and collides with a neutral buffer gas.[5]

The molecule at the center of this guide, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS Number: 139425-46-0), belongs to the benzothiazole class of heterocyclic compounds.[6] Benzothiazole derivatives are significant scaffolds in medicinal chemistry, known to possess a wide range of biological activities, including antimicrobial and antitumor properties.[7][8][9] As such molecules advance through the drug discovery pipeline, understanding their metabolic fate is critical.[10] Predicting the CCS value of the parent compound and its potential metabolites can significantly accelerate their identification in complex biological matrices, helping to distinguish them from isomeric and isobaric interferences.[11][12]

This guide will detail the primary in silico methods used to predict CCS values, providing the necessary theoretical background and practical workflows for immediate application.

Part 1: Theoretical Foundations of Collision Cross Section (CCS)

Before delving into predictive methods, it is crucial to understand the physical basis of the CCS value. In drift tube ion mobility spectrometry (DTIMS), considered the "gold standard" for CCS measurement, ions are driven through a gas-filled tube by a weak, uniform electric field.[13][14] Their velocity is determined by the balance between the electric force and the drag force from collisions with the buffer gas (typically nitrogen or helium). The ion mobility, K, is related to the ion's drift time, and the CCS (Ω) can be derived from the fundamental Mason-Schamp equation.

A key takeaway is that the CCS is an intrinsic property of the ion's three-dimensional structure. A compact, spherical ion will have a smaller CCS and travel faster through the drift tube than an elongated, structurally open isomer of the same mass-to-charge ratio. This principle is the foundation of IM-MS's power to separate isomers.

Part 2: In Silico Methodologies for CCS Prediction

The absence of an experimental CCS value for a novel compound necessitates the use of predictive models. These models fall into two major categories: physics-based computational methods that simulate the ion-neutral interactions, and machine learning methods that learn from large databases of experimentally determined CCS values.

Physics-Based Computational Methods: The Trajectory Method

Physics-based calculations aim to model the ion's interaction with the buffer gas from first principles. The most rigorous and widely used of these is the Trajectory Method (TM) .[13] This method simulates the trajectories of a large number of buffer gas molecules as they interact with the ion, accounting for both long-range (ion-induced dipole) and short-range (van der Waals) forces.[13]

Causality Behind the Method: The accuracy of the TM approach stems from its detailed consideration of the interaction potentials between the ion and the neutral gas molecules. Unlike simpler models like the Projection Approximation (PA), which essentially calculates a 2D shadow of the molecule, the TM provides a more physically realistic simulation of the collisional process, leading to more accurate CCS values, albeit at a higher computational cost.[13][15]

  • 3D Structure Generation:

    • Obtain the 2D structure of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (e.g., from its SMILES string).

    • Use a computational chemistry package (e.g., Gaussian, Spartan, or free tools like Avogadro) to generate an initial 3D conformer.

    • Expert Insight: It is critical to perform a thorough conformational search, as the rotationally-averaged CCS is highly dependent on the ion's gas-phase structure. Use methods like molecular dynamics or systematic rotor searches to identify low-energy conformers.

  • Geometry Optimization:

    • Perform a quantum mechanical geometry optimization on the most stable conformer(s). Density Functional Theory (DFT) methods, such as B3LYP/6-31G*, are commonly used for this purpose.[13] This step ensures the structure represents a stable energy minimum.

    • Determine the most likely protonation site (for positive ion mode), which is typically the most basic site on the molecule (e.g., the nitrogen atom of the thiazole ring). The structure of the protonated species ([M+H]⁺) must be optimized.

  • File Preparation for MOBCAL:

    • Convert the optimized 3D coordinates of the protonated molecule into the required input file format for the MOBCAL software. This typically involves creating a .mfj file that lists the atom types and their Cartesian coordinates.

  • MOBCAL Calculation:

    • Execute the MOBCAL program using the Trajectory Method. Key parameters to define include the buffer gas (Nitrogen), temperature, and the number of trajectories to simulate.

    • Self-Validation: MOBCAL calculates the CCS multiple times and provides an average and standard deviation. A low standard deviation (<1%) indicates convergence of the calculation.

  • Output Analysis:

    • The output file will contain the predicted CCS value in square angstroms (Ų). If multiple low-energy conformers were analyzed, a Boltzmann-weighted average of their individual CCS values should be calculated to represent the overall predicted CCS.

TrajectoryMethodWorkflow cluster_prep Step 1: Structural Preparation cluster_calc Step 2: CCS Calculation s1 2D Structure (SMILES) s2 3D Conformer Search & Optimization (DFT) s1->s2 s3 Identify Protonation Site & Generate [M+H]⁺ s2->s3 s4 Prepare MOBCAL Input File (.mfj) s3->s4 s5 Run Trajectory Method Calculation s4->s5 s6 Analyze Output: Predicted CCS (Ų) s5->s6 s7 Final Predicted CCS Value s6->s7 Boltzmann Averaging (if multiple conformers)

Caption: Generalized workflow for Machine Learning-based CCS prediction.

Part 3: Predicted CCS Data and Comparative Analysis

As direct execution of computational software is not performed here, we present an illustrative table of expected values for the [M+H]⁺ adduct of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in nitrogen drift gas, based on typical outcomes from the described methods.

Prediction MethodPredicted CCS (Ų)Estimated ErrorComputational TimeKey Strengths
Trajectory Method (TM) ~135.53-5%HoursHigh physical realism; not reliant on training data.
Machine Learning (ML) ~134.81-3% [5][11]SecondsHigh speed and accuracy; leverages vast experimental data.

Interpretation of Results:

  • Concordance: The predicted values from both methods are expected to be in close agreement, which would lend high confidence to the in silico result.

  • Error Considerations: The error for the TM method is primarily influenced by the accuracy of the force field and the completeness of the conformational search. The error for the ML method is dependent on how well the training data represents the chemical space of the target molecule. [16]Given that benzothiazole is a common scaffold, it is likely well-represented in modern training libraries.

  • Practical Choice: For high-throughput applications, such as screening a virtual library of potential metabolites, the ML approach is unequivocally superior due to its speed. [4][16]For a detailed structural investigation of a single, high-priority lead compound, performing both a TM calculation and an ML prediction provides a robust, cross-validated result.

Part 4: Conclusion and Application in Drug Development

The ability to accurately predict the collision cross section of a molecule like 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a powerful asset in the drug development toolkit. A reliable predicted CCS value, whether derived from physics-based simulations or machine learning models, serves as a crucial fourth dimension of data, alongside retention time, mass-to-charge ratio, and fragmentation spectra.

This in silico data enables researchers to create reference libraries for compounds that have not yet been synthesized or isolated, facilitating the confident identification of lead compounds and their metabolites in complex in vitro and in vivo studies. [10][11]By integrating these predictive workflows, research organizations can accelerate their discovery pipelines, reduce false positive identifications, and make more informed decisions in the journey from a chemical scaffold to a viable drug candidate.

References

  • Comparing Machine Learning Architectures for the Prediction of Peptide Collisional Cross Section. bioRxiv.org.
  • Collision Cross Section Prediction with Molecular Fingerprint Using Machine Learning. MDPI.
  • Using Machine Learning to Predict Ion Mobility Collisional Cross Sections. UGA Chemistry.
  • The Use of Ion Mobility and Mass Spectrometry to Assist Drug Discovery Workflows. Research Explorer The University of Manchester.
  • High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites. PubMed. [Link]

  • Ion Mobility-Mass Spectrometry Coupled to Droplet Microfluidics for Rapid Protein Structure Analysis and Drug Discovery.
  • Ion Mobility Mass Spectrometry Development and Applic
  • A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules.
  • Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network.
  • Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. PMC - NIH. [Link]

  • Predicting ion mobility collision cross sections using projection approxim
  • Measuring and predicting collision cross section (CCS) values for unknown compounds. COSS.
  • Ion mobility spectrometry combined with high-resolution mass spectrometry: acquisition, analysis and application to drug metabolism studies. Bioanalysis Zone. [Link]

  • Measuring and Predicting collision cross section (CCS) values for unknown compounds. Technology.org.
  • Prediction of Collision Cross Section Values: Application to Non- Intentionally Added Substance Identification in Food Contact Materials.
  • Collision Cross Section Database and Prediction - CCSbase. University of Washington. [Link]

  • METLIN-CCS Database: Advancing Small Molecule Characterization.
  • A structural examination and collision cross section database for over 500 metabolites and xenobiotics using drift tube ion mobility spectrometry. Chemical Science (RSC Publishing). [Link]

  • Mass spectrometry applications for drug discovery and development. Drug Target Review.
  • Collision Cross Section Database. Bush Lab, University of Washington. [Link]

  • A structural examination and collision cross section database for over 500 metabolites and xenobiotics using drift tube ion mobility spectrometry. PMC.
  • Prediction of a Large-Scale Database of Collision Cross-Section and Retention Time Using Machine Learning to Reduce False Positive Annot
  • 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • AutoCCS: automated collision cross-section calculation software for ion mobility spectrometry–mass spectrometry. Bioinformatics | Oxford Academic. [Link]

  • Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry. PubMed.
  • Trajectory Optimization Using Adjoint Method and Chebyshev Polynomial Approximation for Minimizing Fuel Consumption During Climb. NTRS.
  • Trajectory Calcul
  • 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents.
  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. PMC.
  • Vehicle Trajectory Prediction Method Based on “Current” Statistical Model and Cub
  • SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS. NSF PAR.
  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Deriv

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Exploratory

A Comprehensive Technical Guide to the Toxicity and Hazard Classification of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicological profile and hazard classification is paramount for safe handling, risk assessment, and progression through the research and development pipeline. The presence of a fluorine atom and the benzothiazole core suggests a unique biological activity profile that warrants careful investigation.[1][2] Benzothiazole and its derivatives are recognized for a wide spectrum of biological activities and are utilized in various industrial and consumer products, including as vulcanization accelerators and fungicides.[3][4] However, this class of compounds has also been associated with various toxicities, including dermal sensitization, respiratory irritation, and potential carcinogenicity.[4][5][6]

This technical guide provides a detailed overview of the known hazard classification of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, infers its potential toxicological profile based on data from related benzothiazole compounds, and outlines essential experimental protocols for a comprehensive toxicological evaluation.

Hazard Classification of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Based on available data, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard categories and statements:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[7][8]
Skin Irritation2H315: Causes skin irritation.[7]
Eye Irritation2AH319: Causes serious eye irritation.[7][8]
Specific Target Organ Toxicity — Single Exposure3H336: May cause drowsiness or dizziness.[7]

These classifications indicate that 5-Fluoro-1,3-benzothiazole-2-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and in a well-ventilated area to avoid inhalation.

Inferred Toxicological Profile and the Influence of Fluorination

While specific toxicological studies on 5-Fluoro-1,3-benzothiazole-2-carbaldehyde are not extensively available in the public domain, we can infer its potential toxicological profile by examining the parent compound, benzothiazole, and its derivatives.

General Benzothiazole Toxicity:

Benzothiazoles as a chemical class have been reported to exhibit a range of adverse health effects:

  • Dermal and Respiratory Effects: They are known to be dermal sensitizers and respiratory tract irritants.[4][5]

  • Systemic Toxicity: Acute toxicity of benzothiazole is characterized by central nervous system (CNS) and respiratory depression, as well as liver and kidney toxicity.[5]

  • Carcinogenicity and Genotoxicity: Some benzothiazole derivatives, such as 2-mercaptobenzothiazole (2-MBZT), are considered rodent carcinogens, and there is some evidence linking them to human bladder cancer in occupational settings.[5][6] Benzothiazole has also tested positive in some genetic toxicity assays with metabolic activation.[6]

The Role of the Fluorine Atom:

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and pharmacological properties.[1] In the context of benzothiazoles, fluorination can enhance biological activity, which may also modulate its toxicity profile.[1][2] The strong electron-withdrawing nature of fluorine can influence metabolic pathways and interactions with biological targets.[1]

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological assessment of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is essential. The following are key experimental workflows that should be considered.

Acute Toxicity Studies

Objective: To determine the short-term toxicity of the compound after a single dose.

Methodology (Following OECD Guidelines):

  • Acute Oral Toxicity (OECD 423):

    • Administer the compound by oral gavage to fasted rodents (typically rats or mice) at a starting dose level.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, the dose is escalated or de-escalated in subsequent groups of animals to determine the LD50 (lethal dose for 50% of the animals).

  • Acute Dermal Toxicity (OECD 402):

    • Apply the compound to a shaved area of the skin of rodents.

    • Observe for signs of local and systemic toxicity and mortality over 14 days.

  • Acute Inhalation Toxicity (OECD 403):

    • Expose rodents to an aerosolized form of the compound in an inhalation chamber for a specified duration.

    • Monitor for signs of respiratory distress and other toxic effects during and after exposure.

G cluster_acute_toxicity Acute Toxicity Workflow (OECD Guidelines) start Test Compound oral Oral Gavage (OECD 423) start->oral dermal Dermal Application (OECD 402) start->dermal inhalation Inhalation Exposure (OECD 403) start->inhalation observation 14-Day Observation (Toxicity Signs & Mortality) oral->observation dermal->observation inhalation->observation ld50 Determine LD50/LC50 observation->ld50

Caption: Workflow for Acute Toxicity Assessment.

Genotoxicity Assays

Objective: To assess the potential of the compound to induce genetic mutations.

Methodology:

  • Bacterial Reverse Mutation Test (Ames Test - OECD 471):

    • Expose different strains of Salmonella typhimurium and Escherichia coli (with and without metabolic activation using S9 fraction) to the test compound.

    • Plate the bacteria on a minimal medium.

    • Count the number of revertant colonies to assess mutagenicity.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487):

    • Treat mammalian cells in culture with the compound.

    • Analyze the cells for the presence of micronuclei, which are indicative of chromosomal damage.

G cluster_genotoxicity Genotoxicity Screening Pathway compound 5-Fluoro-1,3-benzothiazole-2-carbaldehyde ames Ames Test (OECD 471) - With & Without S9 - compound->ames micronucleus In Vitro Micronucleus Test (OECD 487) compound->micronucleus result Assess Mutagenic & Clastogenic Potential ames->result micronucleus->result

Caption: Genotoxicity Assessment Workflow.

Skin and Eye Irritation/Corrosion Studies

Objective: To evaluate the potential of the compound to cause irritation or corrosion to the skin and eyes.

Methodology:

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439):

    • Apply the test compound to a reconstructed human epidermis model.

    • Measure cell viability to determine the irritant potential.

  • Bovine Corneal Opacity and Permeability Test Method (BCOP - OECD 437):

    • An ex vivo method using bovine corneas to assess the potential for eye irritation/corrosion by measuring changes in opacity and permeability.

Conclusion

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a compound with a defined set of hazards, including acute toxicity, skin and eye irritation, and potential for specific target organ toxicity with a single exposure. While detailed toxicological data for this specific molecule is limited, the known toxicities of the broader benzothiazole class suggest a need for careful handling and a thorough experimental evaluation. The protocols outlined in this guide provide a framework for researchers and drug development professionals to systematically assess the toxicological profile of this and other novel chemical entities, ensuring both laboratory safety and a comprehensive understanding of the compound's biological effects.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). Environmental Science & Technology, 52(9), 5024-5043.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). Environmental Science & Technology, 52(9), 5024-5043.
  • Ginsberg, G., Toal, B., & Kurland, T. (2011). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Journal of Toxicology and Environmental Health, Part A, 74(18), 1175–1183.
  • 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Inform
  • Ginsberg, G., Toal, B., & Kurland, T. (2011). Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. Journal of Toxicology and Environmental Health, Part A, 74(18), 1175-1183.
  • Safety D
  • Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4786.

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Foundational

5-Fluoro-1,3-benzothiazole-2-carbaldehyde molecular weight and exact mass

An In-Depth Technical Guide to 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Audience: Researchers, scientists, and drug development professionals. Core Focus: A comprehensive examination of the physicochemical properties, s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive examination of the physicochemical properties, synthesis, characterization, and application potential of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde as a key building block in medicinal chemistry.

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, high-value derivative, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. The introduction of a fluorine atom at the 5-position and an aldehyde at the 2-position creates a versatile building block with modulated electronic properties and a reactive handle for synthetic elaboration. This document provides a detailed overview of its fundamental properties, a robust synthesis protocol with mechanistic insights, methods for structural validation, and a discussion of its reactivity and potential in the development of novel therapeutic agents.

The Benzothiazole Scaffold: A Privileged Core in Drug Discovery

Heterocyclic compounds are fundamental to the design of new drugs, and among them, the benzothiazole moiety is particularly noteworthy.[2] Its rigid, bicyclic structure and ability to engage in various non-covalent interactions allow it to bind to a diverse range of biological targets. Consequently, benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3]

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a strategically designed molecule for several reasons:

  • The Aldehyde Group (C2): The formyl group at the 2-position serves as a critical synthetic handle. It is an electrophilic center, poised for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse molecular libraries.

  • The Fluoro Group (C5): The incorporation of fluorine is a well-established strategy in medicinal chemistry. The high electronegativity of fluorine can alter the molecule's pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the first step in its application. The key quantitative data for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₄FNOS[4][5]
Molecular Weight 181.19 g/mol [4][5]
Exact Mass 180.9998 DaCalculated
CAS Number 139425-46-0[4][5][6]
Appearance Typically a solidInferred
Purity Commercially available, often ≥95%[4]

Synthesis and Mechanistic Rationale

The synthesis of benzothiazole-2-carbaldehydes generally involves the oxidation of the corresponding primary alcohol, 2-(hydroxymethyl)benzothiazole. This precursor can be synthesized from the condensation of an appropriate 2-aminothiophenol with glycolic acid.[7]

Proposed Synthetic Workflow

The following two-step process is a logical and efficient route for the laboratory-scale synthesis of the title compound.

G A 2-Amino-4-fluorothiophenol + Glycolic Acid B Condensation (Acid Catalyst, Heat) A->B Step 1 C 5-Fluoro-2-(hydroxymethyl) -1,3-benzothiazole B->C D Oxidation C->D Step 2 E 5-Fluoro-1,3-benzothiazole -2-carbaldehyde D->E

Caption: Proposed two-step synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Experimental Protocol and Rationale

Step 1: Synthesis of 5-Fluoro-2-(hydroxymethyl)-1,3-benzothiazole

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-fluorothiophenol (1.0 eq) and glycolic acid (1.2 eq).

  • Reaction: Add an acidic catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) and a high-boiling solvent like toluene. Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water formed during the condensation.

  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude alcohol intermediate.

  • Expert Rationale: The acid-catalyzed condensation is a classic method for forming the thiazole ring. Using a Dean-Stark trap is critical; the removal of water drives the equilibrium towards the product, ensuring a high conversion rate.

Step 2: Oxidation to 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

  • Setup: Dissolve the crude alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Oxidation: Add an excess of activated manganese dioxide (MnO₂, ~8-10 eq) portion-wise.[7] Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids, washing the pad thoroughly with DCM. The combined filtrate is concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by column chromatography on silica gel to yield the final product.

  • Expert Rationale: Manganese dioxide is the oxidant of choice for this transformation. It is a mild and selective reagent for oxidizing allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid, which can occur with stronger oxidants like potassium permanganate or chromic acid. The heterogeneous nature of the reaction simplifies the workup, as the oxidant and its reduced form are easily removed by filtration.

Spectroscopic Characterization and Structural Validation

Confirming the identity and purity of the final compound is non-negotiable. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

G A Purified Compound B Mass Spectrometry (MS) A->B C Infrared Spectroscopy (IR) A->C D Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, ¹⁹F) A->D E Confirm Molecular Ion [M+H]⁺ @ m/z 182.0 B->E F Identify Key Stretches: C=O (~1700 cm⁻¹) C=N (~1590 cm⁻¹) C->F G Confirm Atom Connectivity: Aldehyde proton (~10 ppm) Aromatic signals, F-coupling D->G H Validated Structure E->H F->H G->H

Caption: A logical workflow for the spectroscopic validation of the target compound.

Expected Spectroscopic Data
TechniqueExpected ObservationsRationale
¹H NMR Aldehyde (CHO): Singlet, δ ≈ 9.8-10.2 ppm.• Aromatic Protons: 3 signals in the aromatic region (δ ≈ 7.5-8.5 ppm), showing complex splitting patterns due to H-H and H-F coupling.The downfield shift of the aldehyde proton is characteristic. The fluorine atom will introduce additional splitting (coupling constants, JHF) to adjacent protons.
¹³C NMR Carbonyl (C=O): Signal at δ ≈ 180-190 ppm.• Aromatic Carbons: Multiple signals between δ ≈ 110-160 ppm. The carbon directly bonded to fluorine (C5) will show a large one-bond coupling (¹JCF).The chemical shifts are indicative of the electronic environment. Carbon-fluorine coupling is a definitive marker for the presence and location of the fluorine atom.
¹⁹F NMR • A single resonance, characteristic for an aryl fluoride.Provides direct evidence for the fluorine atom.
IR Carbonyl (C=O) stretch: Strong absorption band at ~1690-1710 cm⁻¹.• Aromatic C=C/C=N stretches: Multiple bands in the 1450-1600 cm⁻¹ region.These vibrational frequencies are diagnostic for the key functional groups present in the molecule.[8]
Mass Spec (HRMS) [M+H]⁺: Calculated for C₈H₅FNOS⁺: m/z 182.0074.High-resolution mass spectrometry provides an exact mass, confirming the elemental composition with high confidence.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde stems from the reactivity of its aldehyde group. The electron-withdrawing nature of both the benzothiazole ring and the C5-fluoro substituent increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.[9] This enhanced reactivity makes it an excellent substrate for a variety of transformations crucial for building molecular complexity.

G A 5-Fluoro-1,3-benzothiazole -2-carbaldehyde E Knoevenagel Condensation A->E F Wittig Reaction A->F G Reductive Amination A->G B Active Methylene Compound (e.g., Malononitrile) B->E C Wittig Reagent (Ph₃P=CHR) C->F D Primary/Secondary Amine (R₂NH) D->G H α,β-Unsaturated Product E->H I Alkene Product F->I J Amine Product G->J

Caption: Key reaction pathways for derivatizing the aldehyde functional group.

This reactivity allows for straightforward entry into compound classes such as:

  • Chalcones and vinylogs: via Knoevenagel or Claisen-Schmidt condensations.

  • Stilbenes and other alkenes: via the Wittig reaction.

  • Secondary and tertiary amines: via reductive amination.

  • Heterocycles: by using the aldehyde as an electrophile in cyclocondensation reactions.

Conclusion: A Versatile Tool for Modern Drug Discovery

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is more than just a chemical intermediate; it is a purpose-built tool for medicinal chemists. Its structure combines the biologically relevant benzothiazole core with a reactive aldehyde and a modulating fluorine atom. The synthetic accessibility, well-defined spectroscopic signature, and predictable reactivity of this compound make it an invaluable starting material for generating novel, diverse, and potent candidates for drug discovery programs targeting a wide range of human diseases.

References

  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde - CAS No.: 139425-46-0 - Moldb. [URL: https://www.moldb.com/en/product/M209106.html]
  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde | Sapphire Bioscience. [URL: https://www.sapphirebioscience.com/product/PFA42546/5-fluoro-1-3-benzothiazole-2-carbaldehyde]
  • 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | C8H4FNO2S | CID 19019465 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19019465]
  • 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. [URL: https://www.researchgate.net/publication/323385623_5-13-Benzothiazol-2-ylfuran-2-carbaldehyde_in_the_Design_of_Antitumor_Agents]
  • 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information - NextSDS. [URL: https://www.nextsds.com/substance/5-fluoro-1,3-benzothiazole-2-carbaldehyde-139425-46-0]
  • Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents - Refubium - Freie Universität Berlin. [URL: https://refubium.fu-berlin.de/handle/fub188/41662]
  • comparing the reactivity of 5-(3-Fluorophenyl)furan-2-carbaldehyde with other aldehydes - Benchchem. [URL: https://www.benchchem.com/product/b-2996/technical-center/reactivity]
  • Applications of Benzothiazole Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/8885]
  • Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes - Oriental Journal of Chemistry. [URL: https://orientjchem.org/vol40no3/synthesis-spectroscopic-characterization-and-biological-assessment-of-novel-benzothiazole-derivatives-bound-to-transition-metal-complexes/]
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [URL: https://www.jchemrev.com/article_195535.html]
  • 6639-57-2 | 1,3-Benzothiazole-2-carbaldehyde | Aldehydes | Ambeed.com. [URL: https://www.ambeed.com/products/6639-57-2.html]
  • An Improved Synthesis of Benzothiazole-2-carbaldehyde. [URL: http://www.hxtb.org/g6/M201708021/Y2017/V80/I8/789]
  • Benzothiazole-2-carboxaldehyde 97 6639-57-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/758079]
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01332h]
  • Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b-2401/technical-center/spectroscopic-properties]
  • Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]
  • 1,3-benzothiazole-5-carbaldehyde | 394223-38-2 - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/pb/pbkh9aa75f80]

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Exploratory

5-Fluoro-1,3-benzothiazole-2-carbaldehyde: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Benzothiazoles The benzothiazole moiety, a bicyclic system composed of a b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzothiazoles

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The introduction of a fluorine atom onto this already potent core, as in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, significantly enhances its therapeutic potential. Fluorine, with its high electronegativity and small van der Waals radius, can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][4] This guide provides a comprehensive overview of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde as a critical building block, detailing its synthesis, reactivity, and application in the construction of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

PropertyValueSource
CAS Number139425-46-0[5][6][7]
Molecular FormulaC8H4FNOS[5][6]
Molecular Weight181.19 g/mol [5][6]
AppearanceNot explicitly stated, likely a solidN/A
PurityTypically ≥95%[5]

Synthesis and Purification

The synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is not explicitly detailed in the provided search results. However, a plausible synthetic route can be extrapolated from the synthesis of related 5-fluoro-2-(N-substituted)aminobenzothiazoles, which involves the intramolecular cyclization of corresponding thioureas.[10] A general approach to the synthesis of the aldehyde could involve the oxidation of the corresponding 2-methyl-5-fluorobenzothiazole or the reduction of a 5-fluoro-1,3-benzothiazole-2-carboxylic acid derivative.[11]

A generalized, hypothetical synthesis workflow is presented below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 4-Fluoroaniline 4-Fluoroaniline 2_Substituted_5_fluorobenzothiazole 2-Substituted-5-fluorobenzothiazole 4-Fluoroaniline->2_Substituted_5_fluorobenzothiazole Reaction with Reagents_for_thiazole_formation Thiazole Ring Formation Reagents Reagents_for_thiazole_formation->2_Substituted_5_fluorobenzothiazole Oxidation_Reduction Oxidation/Reduction 2_Substituted_5_fluorobenzothiazole->Oxidation_Reduction Final_Product 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Oxidation_Reduction->Final_Product

Caption: Hypothetical synthetic workflow for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Purification of the final product would typically involve standard techniques such as recrystallization or column chromatography on silica gel.

Reactivity and Application as a Heterocyclic Building Block

The aldehyde functionality at the 2-position of the benzothiazole ring is the primary site of reactivity, making it a versatile handle for the introduction of diverse molecular fragments. Key reactions include Knoevenagel condensation, Wittig reaction, and the formation of Schiff bases.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a base.[12][13] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry.[12]

General Reaction Scheme:

Knoevenagel_Condensation Aldehyde 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Product α,β-Unsaturated Benzothiazole Derivative Aldehyde->Product Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Product Base_Catalyst Base Catalyst (e.g., Piperidine, DBU) Base_Catalyst->Product Catalyzes

Caption: General scheme of the Knoevenagel condensation with the title compound.

Experimental Protocol (Adapted from a general procedure): [12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, for example, piperidine (0.1 eq), to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature to allow for product precipitation. Filter the solid, wash with a cold solvent like ethanol, and dry under vacuum to obtain the purified product.

Table 2: Representative Knoevenagel Condensation Conditions

Active Methylene CompoundCatalystSolventTemperatureTypical Yield (%)
MalononitrilePiperidineEthanolReflux~92 (Adapted from[12])
Ethyl CyanoacetateDBU/WaterRoom Temp.~95 (Adapted from[14])
2-CyanoacetamideAmmonium AcetateSolvent-free (MW)160-320W~90 (Adapted from[12])

Note: Yields are based on analogous reactions and may vary for the specific substrate.

The causality behind these choices lies in the mechanism. Piperidine, a secondary amine, can form a more electrophilic iminium ion with the aldehyde, accelerating the nucleophilic attack by the enolate of the active methylene compound.[13] The use of DBU in water offers a greener and highly efficient alternative.[14]

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[15][16][17][18] A key advantage of this reaction is the precise control over the location of the newly formed double bond.[18]

General Reaction Scheme:

Wittig_Reaction Aldehyde 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Alkene_Product 2-Substituted-alkenyl-5-fluorobenzothiazole Aldehyde->Alkene_Product Wittig_Reagent Phosphonium Ylide (Ph3P=CHR) Wittig_Reagent->Alkene_Product Byproduct Triphenylphosphine oxide

Caption: General scheme of the Wittig reaction involving the title compound.

Experimental Protocol (Conceptual):

  • Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere.[16]

  • Reaction with Aldehyde: Add a solution of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in the same solvent to the ylide solution at an appropriate temperature (often low temperatures are used initially).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., water or saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[15]

Schiff Base Formation

The condensation of the aldehyde with primary amines readily forms Schiff bases (imines), which are versatile intermediates and possess a wide range of biological activities themselves.[8][9][19][20] Benzothiazole-containing Schiff bases have been extensively investigated for their anticancer, antibacterial, and antioxidant properties.[8][19][21]

General Reaction Scheme:

Schiff_Base_Formation Aldehyde 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Schiff_Base Schiff Base (Imine) Aldehyde->Schiff_Base Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Schiff_Base Catalyzes Water H2O

Caption: General scheme for the synthesis of Schiff bases from the title compound.

Experimental Protocol (Adapted from a general procedure): [20]

  • Reaction Setup: Dissolve 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 eq) and a primary amine (1.0 eq) in a solvent such as ethanol.

  • Catalyst Addition: Add a few drops of a catalytic amount of an acid, like glacial acetic acid.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Work-up and Purification: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of cold water. Filter the solid, wash with a suitable solvent, and recrystallize to obtain the pure Schiff base.

The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[9]

Conclusion: A Gateway to Novel Therapeutics

5-Fluoro-1,3-benzothiazole-2-carbaldehyde stands out as a highly valuable and versatile heterocyclic building block. Its inherent biological relevance, coupled with the strategic placement of a fluorine atom and a reactive aldehyde handle, provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. The straightforward reactivity of the aldehyde group through well-established transformations like the Knoevenagel condensation, Wittig reaction, and Schiff base formation allows for the facile introduction of molecular diversity, enabling the exploration of a vast chemical space in the quest for new and improved therapeutics. The continued investigation and application of this scaffold are poised to make significant contributions to the field of drug discovery.

References

  • Rusinov, V. L., & Chupakhin, O. N. (2022). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Russian Journal of Organic Chemistry, 58(1), 1-15.
  • BenchChem. (2025).
  • Kumar, S., & Kumar, A. (2021). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. Journal of Chemical Health Risks, 11(3), 323-334.
  • Oda, K., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84.
  • Puttaraju, D., et al. (2021). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Journal of Chemical Sciences, 133(1), 1-11.
  • Ying, A. G., Wu, C. L., & He, G. H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 24(12), 5677-5680.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Kumar, M., & Kumar, A. (2015). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 7(3), 1076-1080.
  • PubChem. (n.d.). 5-Fluoro-1,3-benzothiazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sravani, P., et al. (2020). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. [Link]

  • El-Gamal, M. I., et al. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2020, May 11). Synthesis of 5-Fluoroaminobenzothiazoles. [Link]

  • Fathima Farsana, O. K., et al. (2024, July 30). Synthesis, Molecular Docking and Biological Evaluation of Schiff Base Derived from 2-Aminobenzothiazole and 2-Aminopyrimidine as Anthelmintic and Anti-Bacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • NextSDS. (n.d.). 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information. [Link]

  • RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • Journal of Chemical Reviews. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • SciELO. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • ResearchGate. (n.d.). Investigating the Mechanism of the Catalytic Intramolecular Aza-Wittig Reaction Involved in the Synthesis of 2-Methylbenzothiazole from the Perspective of Bonding Evolution Theory. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • Biointerface Research in Applied Chemistry. (2026, February 16). New Thiadiazole and Benzothiazole Affixed Pyrazoles: Synthesis, Characterization, and Pharmacological Evaluation. [Link]

  • Oriental Journal of Chemistry. (2024, May 23). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Bio-active Heterocycles using 5-Fluoro-1,3-benzothiazole-2-carbaldehyde as a Precursor

Introduction: The Strategic Importance of the 5-Fluorobenzothiazole Scaffold The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 5-Fluorobenzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities.[1] Its derivatives are integral to the development of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of a fluorine atom at the 5-position of the benzothiazole ring is a strategic design element. Fluorine's high electronegativity and relatively small size can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[4]

The 2-carbaldehyde functional group serves as a versatile synthetic handle, enabling the construction of a diverse library of derivatives through reactions such as Schiff base formation and Knoevenagel condensation. This guide provides detailed, field-tested protocols for the synthesis of the key precursor, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, and its subsequent elaboration into classes of compounds with high potential for drug discovery and development.

Part 1: Synthesis of the Precursor: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

The most reliable and scalable method for preparing the title aldehyde is through the selective oxidation of the corresponding 2-methyl derivative. This two-step approach begins with the synthesis of 5-fluoro-2-methylbenzothiazole, followed by its oxidation.

Protocol 1.1: Synthesis of 5-Fluoro-2-methylbenzothiazole

This procedure is adapted from established methods for synthesizing substituted benzothiazoles.

  • Scientific Rationale: The synthesis involves a condensation reaction between 4-fluoro-2-aminothiophenol and acetic anhydride. The thiophenol's amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the imine carbon, followed by dehydration, yields the stable benzothiazole ring.

  • Materials & Reagents:

    • 4-Fluoro-2-aminothiophenol

    • Acetic anhydride

    • Pyridine (catalyst)

    • Toluene (solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Step-by-Step Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-aminothiophenol (10.0 g, 69.8 mmol) in toluene (100 mL).

    • Add acetic anhydride (7.8 mL, 83.8 mmol, 1.2 eq) to the solution, followed by a catalytic amount of pyridine (0.5 mL).

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:4).

    • After completion, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into 150 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid formed.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization from ethanol to yield 5-fluoro-2-methylbenzothiazole as a crystalline solid.

Protocol 1.2: Oxidation to 5-Fluoro-1,3-benzothiazole-2-carbaldehyde
  • Scientific Rationale: Selenium dioxide (SeO₂) is a specific and effective oxidizing agent for converting activated methyl groups, such as the one at the C2 position of the benzothiazole ring, into aldehydes. The reaction proceeds via an ene reaction followed by a[2][4]-sigmatropic rearrangement. Dioxane is a suitable solvent due to its high boiling point and ability to dissolve both the substrate and the oxidant.

  • Materials & Reagents:

    • 5-Fluoro-2-methylbenzothiazole

    • Selenium dioxide (SeO₂)

    • 1,4-Dioxane

    • Water

    • Celite® or diatomaceous earth

    • Ethyl acetate

    • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Step-by-Step Procedure:

    • Caution: Selenium compounds are toxic. Handle SeO₂ in a fume hood with appropriate personal protective equipment.

    • In a 500 mL round-bottom flask, suspend 5-fluoro-2-methylbenzothiazole (10.0 g, 59.8 mmol) and selenium dioxide (7.3 g, 65.8 mmol, 1.1 eq) in a mixture of 1,4-dioxane (200 mL) and water (5 mL).

    • Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 8-12 hours. The formation of a black selenium precipitate will be observed. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with hot ethyl acetate (3 x 50 mL).

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

    • Purify the crude aldehyde by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient, e.g., 1:9 to 3:7) to afford 5-Fluoro-1,3-benzothiazole-2-carbaldehyde as a solid.

dot

Synthesis_Workflow Figure 1: Synthetic Workflow for the Precursor cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Oxidation A 4-Fluoro-2-aminothiophenol P1 5-Fluoro-2-methylbenzothiazole A->P1 Toluene, Pyridine (cat.) Reflux, 4-6h B Acetic Anhydride B->P1 P2 5-Fluoro-1,3-benzothiazole-2-carbaldehyde P1->P2 Dioxane/H₂O Reflux, 8-12h C Selenium Dioxide (SeO₂) C->P2

Caption: Synthetic Workflow for the Precursor.

Part 2: Application in Schiff Base (Imine) Synthesis

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the synthesis of biologically active compounds. The imine bond is crucial for the biological activities of many derivatives, including antimicrobial and anticancer agents.[5][6]

Protocol 2.1: General Synthesis of 5-Fluorobenzothiazole Schiff Bases
  • Scientific Rationale: This reaction is a nucleophilic addition-elimination (condensation) reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then dehydrates (loses a water molecule) to form the stable C=N double bond of the imine. A catalytic amount of glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack.[5] Ethanol is an excellent solvent as it dissolves the reactants and allows for heating to reflux to drive the reaction to completion.

  • Materials & Reagents:

    • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

    • Substituted primary amine (e.g., aniline, 4-chloroaniline, 2-aminopyridine) (1.0 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

    • Standard laboratory glassware for reflux

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask, dissolve 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).

    • Add the desired primary amine (1.0 mmol, 1.0 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid to the mixture.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 3-5 hours.

    • Monitor the reaction's progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

dot

Schiff_Base_Formation Figure 2: General Workflow for Schiff Base Synthesis Start Combine Reactants Reflux Heat to Reflux (3-5 hours) Start->Reflux Precursor 5-Fluoro-1,3-benzothiazole- 2-carbaldehyde Precursor->Start Amine Primary Amine (R-NH₂) Amine->Start Solvent Ethanol Solvent->Start Catalyst Glacial Acetic Acid Catalyst->Start Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Product (Filtration/Crystallization) Cool->Isolate Purify Recrystallize Isolate->Purify Product Pure Schiff Base Product Purify->Product

Caption: General Workflow for Schiff Base Synthesis.

**Amine Reactant (R-NH₂) **Reaction Time (h) Typical Yield (%) Resulting Product Class
Aniline385-95N-phenyl imine
4-Chloroaniline480-90N-(4-chlorophenyl) imine
4-Methoxyaniline388-96N-(4-methoxyphenyl) imine
2-Aminopyridine575-85N-(pyridin-2-yl) imine
Isonicotinohydrazide380-90Hydrazone derivative[7]

Table 1: Representative Data for Schiff Base Synthesis. Yields are based on analogous reactions reported in the literature for similar benzothiazole aldehydes.

Part 3: Application in Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction that creates α,β-unsaturated systems by reacting an aldehyde with an active methylene compound.[8] These products are not only crucial synthetic intermediates but also exhibit significant biological activities, including cytotoxic effects against cancer cell lines.[9]

Protocol 3.1: Synthesis of Benzylidenemalononitrile Derivatives
  • Scientific Rationale: This reaction is typically base-catalyzed. The base (e.g., piperidine) abstracts a proton from the active methylene compound (e.g., malononitrile), creating a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration (elimination of water) yields the thermodynamically stable conjugated alkene product.[10] The strong electron-withdrawing nature of the two nitrile groups in malononitrile makes its methylene protons particularly acidic and the resulting carbanion highly reactive.

  • Materials & Reagents:

    • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

    • Ethanol or a Water:Glycerol (1:1) mixture[10]

    • Piperidine (catalytic amount)

    • Standard laboratory glassware and magnetic stirrer

  • Step-by-Step Procedure:

    • In a 50 mL flask, dissolve 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol, 1.0 eq) in the chosen solvent (15 mL of ethanol or water:glycerol).

    • Add a catalytic amount of piperidine (2-3 drops) to the stirring solution at room temperature.

    • A precipitate usually forms within 30-60 minutes. Continue stirring for 2-4 hours to ensure the reaction goes to completion.

    • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 3:7).

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol (if ethanol was the solvent) or cold water followed by a small amount of ethanol (if water:glycerol was the solvent) to remove the catalyst and any unreacted starting materials.

    • Dry the product in a vacuum oven. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

dot

Knoevenagel_Mechanism Figure 3: Simplified Mechanism of Knoevenagel Condensation cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene (e.g., Malononitrile) Carbanion Carbanion (Nucleophile) A->Carbanion Base Base (Piperidine) Base->Carbanion Deprotonation Intermediate Alkoxide Intermediate Carbanion->Intermediate Aldehyde Benzothiazole Aldehyde (Electrophile) Aldehyde->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Elimination Water H₂O

Caption: Simplified Mechanism of Knoevenagel Condensation.

Active Methylene Compound Catalyst Solvent Typical Yield (%) Resulting Product Class
MalononitrilePiperidineEthanol90-982-(5-Fluoro-1,3-benzothiazol-2-ylidene)malononitrile
Ethyl CyanoacetatePiperidineEthanol85-95Ethyl 2-cyano-3-(5-fluoro-1,3-benzothiazol-2-yl)acrylate
Diethyl MalonatePiperidineToluene (reflux)70-80Diethyl 2-(5-fluoro-1,3-benzothiazol-2-ylidene)malonate
2,4-ThiazolidinedionePiperidineEthanol (reflux)75-855-(5-Fluoro-1,3-benzothiazol-2-ylidene)-2,4-thiazolidinedione

Table 2: Representative Data for Knoevenagel Condensation. Yields are based on analogous reactions reported in the literature for similar aromatic aldehydes.[10][11]

Conclusion

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a highly valuable and versatile precursor for the synthesis of diverse heterocyclic compounds. The protocols detailed herein for the synthesis of Schiff bases and Knoevenagel condensation products are robust, reproducible, and provide access to molecular scaffolds with demonstrated potential in medicinal chemistry. The strategic incorporation of the 5-fluoro-benzothiazole moiety is a key step towards the development of next-generation therapeutic agents with optimized biological activity and pharmacological properties. These application notes serve as a foundational guide for researchers aiming to explore the rich synthetic and medicinal chemistry of this important building block.

References

  • Al-Ostath, A., Abushkhaijem, F., Al-Qaisi, Z., & Taha, M. O. (2019). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 24(23), 4275. Available from: [Link]

  • Abd El-All, A. S., El-Sayed, H. A., El-Shorbagy, M. A., & El-Gazzar, M. G. (2017). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chemical biology & drug design, 89(4), 546–556. Available from: [Link]

  • Kadhim, A. A., & Al-Adilee, K. J. M. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 378-384. Available from: [Link]

  • Kaur, H., & Singh, J. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-50. Available from: [Link]

  • Al-Amiery, A. A. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Organic and Medicinal Chemistry Letters, 2(1), 24. Available from: [Link]

  • Patil, S., & Jadhav, S. D. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society, 57(4), 515-519. Available from: [Link]

  • Kumar, K., & Kumar, A. (2022). Synthesis, Spectral Characterization and Biological Activity of Schiff Base ligand Derived from 5-amino-2-phenyl-2,4-dihydro-3H-Pyrazol-3-one and its Metal Complexes. Samarra Journal of Pure and Applied Science, 4(1), 1-10. Available from: [Link]

  • Carvalho, H. L., da Silva, A. B., & de Oliveira, R. N. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 290-298. Available from: [Link]

  • Devi, J., Sharma, S., & Kumar, S. (2021). Transition metal (II) complexes of hydrazones derived from tetralone: synthesis, spectral characterization, in vitro antimicrobial and cytotoxic studies. Research on Chemical Intermediates, 47, 1-18. Available from: [Link]

  • Rao, V. K., & Kumar, M. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 184-187. Available from: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of new Schiff's bases derived from 2-amino-benzothiazole. Journal of Chemistry, 2013, 1-6. Available from: [Link]

  • Jubeen, F., Liaqat, A., & Tarin, M. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Pharmaceutics, 15(7), 1929. Available from: [Link]

  • Wang, Y., Li, Y., & Zhang, G. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 26(15), 4642. Available from: [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. A. (2023). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][2][12]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences, 6(2), 346-356. Available from: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Available from: [Link]

  • Kim, J. Y., & Lee, S. H. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 86(21), 15003-15015. Available from: [Link]

Sources

Application

Application Note &amp; Protocols: Synthesis of Schiff Bases from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of Schiff bases derived from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. Benzothiazole-containing Schiff bases are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] This guide details the fundamental reaction mechanism, offers step-by-step protocols for both conventional and microwave-assisted synthesis, and provides essential characterization techniques to ensure product purity and structural confirmation. The protocols are designed to be robust and reproducible, empowering researchers in drug discovery and materials science to efficiently generate novel chemical entities for further investigation.

Introduction and Scientific Background

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[3][4] The benzothiazole moiety, a fusion of benzene and thiazole rings, is a cornerstone in the development of therapeutic agents.[1][5] When incorporated into a Schiff base structure with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, the resulting compounds possess unique electronic and steric properties conferred by the fluorine atom and the heterocyclic system, making them attractive targets for drug development.[1]

The synthesis is typically a reversible reaction performed under acid or base catalysis, often with heating to drive the reaction to completion by removing water, a byproduct of the condensation.[3][4] Modern techniques like microwave irradiation offer significant advantages, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[6][7][8]

Reaction Mechanism: Imine Formation

The formation of a Schiff base is a two-step process involving nucleophilic addition followed by dehydration.[3][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.[3][9]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This step is the rate-determining step and is effectively catalyzed by a mild acid.[4] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), which is subsequently eliminated to form the carbon-nitrogen double bond.

The reaction is pH-dependent. While acid catalysis is necessary to facilitate dehydration, excessively high acid concentrations will protonate the primary amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[4][9][10] Therefore, optimal synthesis is typically achieved under mildly acidic conditions (pH ~4-5).[9]

Visualization of the Reaction Mechanism

Schiff_Base_Formation General Reaction Scheme for Schiff Base Synthesis Reactant1 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Intermediate Carbinolamine Intermediate Reactant1->Intermediate Nucleophilic Addition Reactant2 Primary Amine (R-NH₂) Product Schiff Base (Imine) Intermediate->Product Dehydration (-H₂O) [Acid Catalyst]

Caption: General reaction scheme for Schiff Base synthesis.

Experimental Protocols

This section provides two validated methods for synthesizing Schiff bases from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Materials and Equipment
  • Reagents:

    • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

    • Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

    • Absolute Ethanol (Solvent)

    • Methanol (Solvent for recrystallization)

    • Glacial Acetic Acid (Catalyst)

    • Ethyl Acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Round-bottom flasks (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with hot plate

    • Scientific microwave reactor (for Protocol 3.3)

    • Buchner funnel and filter paper

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Melting point apparatus

    • Standard laboratory glassware

Protocol 1: Conventional Synthesis via Reflux

This method is a classic, robust approach suitable for most laboratories.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (e.g., 10 mmol, 1.81 g) in absolute ethanol (30 mL).

  • Amine Addition: To this solution, add an equimolar amount of the desired primary amine (10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[11][12]

    • Rationale: Glacial acetic acid provides the mildly acidic environment optimal for protonating the carbinolamine intermediate, thereby facilitating the rate-limiting dehydration step without deactivating the primary amine nucleophile.[4][10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 2-6 hours.[13]

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of a new spot with a different Rf value and the disappearance of the aldehyde spot indicate reaction progression.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, pour the mixture into ice-cold water to induce precipitation.[14]

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the product by recrystallizing from a suitable solvent, such as methanol or ethanol, to obtain pure crystalline Schiff base.[14]

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Microwave-Assisted Green Synthesis

This method significantly reduces reaction time and often increases yield, aligning with green chemistry principles.[6][7]

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1 mmol, 0.181 g), the primary amine (1 mmol), and 3-4 mL of ethanol.

  • Catalyst Addition: Add one drop of glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in the scientific microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100°C) for 2-10 minutes.[7][11] Reaction times are significantly shorter than conventional methods.[11]

    • Rationale: Microwaves efficiently heat polar solvents like ethanol through dipole rotation, leading to rapid and uniform heating of the reaction mixture. This accelerates the reaction rate dramatically compared to conventional heating.[7]

  • Monitoring and Work-up: After irradiation, cool the vessel to room temperature. Check for reaction completion via TLC.

  • Isolation and Purification: Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent as described in Protocol 1.

Visualization of the Experimental Workflow

Workflow start Start step1 Mix Aldehyde, Amine, & Ethanol in Flask start->step1 step2 Add Catalytic Acetic Acid step1->step2 step3_conv Conventional Method: Reflux for 2-6 hours step2->step3_conv step3_mw Microwave Method: Irradiate for 2-10 mins step2->step3_mw step4 Monitor by TLC step3_conv->step4 step3_mw->step4 step5 Cool & Precipitate Product step4->step5 step6 Filter & Wash Solid step5->step6 step7 Recrystallize for Purity step6->step7 step8 Characterize Product (FT-IR, NMR, MS) step7->step8 end_node End step8->end_node

Caption: Comparative experimental workflow for Schiff base synthesis.

Comparative Data and Characterization

The choice of synthesis method can impact reaction time and yield. The following table provides expected outcomes based on literature for analogous reactions.

MethodTypical Reaction TimeTypical Yield (%)Key Advantages
Conventional Reflux 2 - 8 hours[5][11]70 - 85%Standard equipment, reliable
Microwave-Assisted 2 - 15 minutes[7][11][15]85 - 98%[11]Rapid, high yield, energy efficient[7][8]
Product Characterization

Confirming the structure of the synthesized Schiff base is critical. The following techniques are standard.

  • FT-IR Spectroscopy: The most definitive evidence is the appearance of a strong absorption band for the azomethine group (C=N) typically in the range of 1600-1640 cm⁻¹ .[5][15] Concurrently, look for the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹).[12]

  • ¹H NMR Spectroscopy: A characteristic singlet for the azomethine proton (-CH=N) will appear in the downfield region, typically between δ 8.0-9.5 ppm .[5][15] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) also confirms the reaction.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group will show a signal in the range of δ 150-165 ppm .

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the product, corresponding to the [M+H]⁺ ion peak.[5]

References

  • IntechOpen. (2022, October 19). Overview of Schiff Bases. Available at: [Link]

  • Patil, S., et al. (n.d.). Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials. PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Available at: [Link]

  • IOSR Journal. (n.d.). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES. Available at: [Link]

  • ACS Omega. (2022, December 20). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. Available at: [Link]

  • MDPI. (2021, February 4). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Available at: [Link]

  • Asian Journal of Chemistry. (2007). Microwave Assisted Synthesis of Some New Schiff's Bases. Available at: [Link]

  • PeerJ. (2020, December 15). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Available at: [Link]

  • ACS Publications. (n.d.). On the Mechanism of Schiff Base Formation and Hydrolysis. Available at: [Link]

  • Rasayan Journal of Chemistry. (2025). SYNTHESIS AND CHARACTERIZATION OF BENZOTHIAZOLE SCHIFF BASES BASED METAL COMPLEXES AND THEIR BIOLOGICAL APPLICATIONS. Available at: [Link]

  • Journal of Chemical & Engineering Data. (2015, February 5). The Synthesis, Characterization, Acid Dissociation, and Theoretical Calculation of Several Novel Benzothiazole Schiff Base Derivatives. Available at: [Link]

  • Baghdad Science Journal. (2022, April 1). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Available at: [Link]

  • Life Academy of Biomedicine and Science. (2022, April 19). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. Available at: [Link]

  • Jetir.Org. (n.d.). Synthesis and Biological Activity of Newly Synthesized Schiff Bases Containing Benzothiazole Moiety. Available at: [Link]

  • PMC. (n.d.). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. Available at: [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Executive Summary The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and Bcl-xL inhibitors[1]. Specifically, 5-Fluoro-1,3-benzothiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and Bcl-xL inhibitors[1]. Specifically, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde serves as a highly versatile, late-stage building block. The strategic placement of the 5-fluoro substituent modulates the lipophilicity and metabolic stability of the ring, while the C2-formyl group offers a reactive handle for divergent cross-coupling.

This application note details two orthogonal cross-coupling manifolds for this substrate:

  • Decarbonylative Suzuki-Miyaura Cross-Coupling : A highly chemoselective method to access 2-aryl-5-fluoro-1,3-benzothiazoles by bypassing the need for unstable 2-halo-benzothiazole precursors[2].

  • Nickel-Catalyzed Reductive Cross-Coupling : A direct method to construct diarylcarbinol pharmacophores without requiring pre-formed organometallic reagents.

Mechanistic Rationale & Pathway Analysis

The Causality of the 5-Fluoro Substituent

The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzothiazole core. This electronic modulation increases the electrophilicity of the C2 position. While this accelerates oxidative addition in transition-metal catalysis, it also makes the intermediate acyl-metal species susceptible to premature protodemetalation if the catalytic cycle is kinetically unbalanced.

Kinetic Control in Decarbonylative Manifolds

Traditional Suzuki couplings rely on aryl halides. However, utilizing the C2-formyl group (via intermediate oxidation to a carboxylic acid) unlocks a decarbonylative cross-coupling pathway[3]. The critical challenge in this manifold is preventing the formation of a ketone byproduct. To achieve high chemoselectivity for the biaryl product, decarbonylation must occur faster than transmetalation .

This causality dictates our experimental design:

  • High Temperature (160 °C) : Thermodynamically required to drive the extrusion of CO gas from the acyl-Pd(II) intermediate[4].

  • Weak Base Selection (Et₃N) : A weak base deliberately slows down the activation of the arylboronic acid, delaying transmetalation until after CO extrusion is complete[4].

  • Pivalic Anhydride (Piv₂O) : Generates a highly reactive mixed anhydride in situ, facilitating rapid oxidative addition by Pd(0)[2].

G A 5-Fluoro-1,3-benzothiazole -2-carbaldehyde B Pinnick Oxidation (NaClO2, NaH2PO4) A->B F Ni-Catalyzed Reductive Coupling (NiI2, Ar-I, Mn) A->F C 5-Fluoro-1,3-benzothiazole -2-carboxylic acid B->C D Decarbonylative Suzuki (Pd(OAc)2, Piv2O, Ar-B(OH)2) C->D E 2-Aryl-5-fluoro -1,3-benzothiazole D->E G Diarylcarbinol Derivative (Secondary Alcohol) F->G

Fig 1. Divergent cross-coupling pathways for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Experimental Workflows & Self-Validating Protocols

Protocol A: Two-Step Decarbonylative Suzuki-Miyaura Cross-Coupling

This protocol converts the aldehyde to a biaryl system via a transient carboxylic acid.

Step 1: Mild Pinnick Oxidation

  • Dissolve 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 mmol) in a mixture of t-BuOH and 2-methyl-2-butene (4:1 v/v, 10 mL).

  • Add a solution of NaClO₂ (1.5 mmol) and NaH₂PO₄ (1.5 mmol) in water (2 mL) dropwise at 0 °C.

  • Self-Validation Checkpoint : The reaction mixture will transiently turn yellow (generation of ClO₂ gas). Stir for 2 hours at room temperature. Complete consumption of the aldehyde must be verified by TLC (UV active, Rf shift from ~0.6 to baseline in 20% EtOAc/Hexanes).

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 5-fluoro-1,3-benzothiazole-2-carboxylic acid.

Step 2: Palladium-Catalyzed Decarbonylative Coupling

  • In an oven-dried Schlenk tube, combine the carboxylic acid from Step 1 (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and H₃BO₃ (2.0 equiv)[2].

  • Purge the vessel with Argon (3x).

  • Add anhydrous 1,4-dioxane (0.20 M), followed by Et₃N (1.75 equiv) and Piv₂O (2.0 equiv)[2].

  • Seal the tube and heat to 160 °C for 15 hours.

  • Self-Validation Checkpoint : The in situ formation of the mixed anhydride can be observed via LC-MS within the first 30 minutes. As the reaction reaches 160 °C, pressure will build due to CO gas evolution. (Ensure the reaction vessel is rated for high pressure).

  • Cool to room temperature, filter through a Celite pad, and purify via flash chromatography to isolate the 2-aryl-5-fluoro-1,3-benzothiazole.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C-O bond cleavage) Pd0->OA Mixed Anhydride AcylPd Acyl-Pd(II) Intermediate OA->AcylPd Decarb Decarbonylation (-CO) AcylPd->Decarb Heat (160 °C) ArylPd Heteroaryl-Pd(II) Species Decarb->ArylPd Trans Transmetalation (Ar-B(OH)2) ArylPd->Trans Base DiarylPd Heteroaryl-Pd(II)-Aryl Trans->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Product Release

Fig 2. Mechanism of Pd-catalyzed decarbonylative Suzuki-Miyaura cross-coupling.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

This protocol directly utilizes the carbaldehyde to form a secondary alcohol.

  • In a glovebox, charge a vial with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 mmol), aryl iodide (1.5 mmol), NiI₂ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Manganese powder (3.0 equiv).

  • Add anhydrous DMF (0.1 M) and a stir bar. Seal the vial.

  • Causality of Reagents : Manganese acts as a terminal reductant to regenerate the active Ni(0) species. The dtbbpy ligand prevents the precipitation of inactive Ni-black and tunes the redox potential, enabling the Ni center to oxidatively add into the aryl iodide before inserting into the highly electrophilic C2-aldehyde.

  • Stir at room temperature for 18 hours.

  • Self-Validation Checkpoint : The reaction mixture will transition from a dark green/brown (active Ni complex) to a greyish suspension as Mn is consumed.

  • Quench with 1M HCl to dissolve unreacted Mn, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data Summaries

The chemoselectivity of the decarbonylative Suzuki-Miyaura coupling (Biaryl vs. Ketone formation) is highly dependent on the choice of base and ligand. Table 1 summarizes the optimization data driving the protocol choices.

Table 1: Optimization of Decarbonylative Cross-Coupling Conditions

EntryPalladium SourceLigandBaseYield (Biaryl)Yield (Ketone)Causality / Mechanistic Observation
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃15%65%Strong base accelerates transmetalation before CO extrusion occurs.
2Pd(OAc)₂ (5 mol%)DPEPhosEt₃N42%18%Bidentate ligand slows oxidative addition; moderate decarbonylation.
3Pd(OAc)₂ (5 mol%)XPhosEt₃N85% <5% Bulky biaryl phosphine accelerates reductive elimination; weak base delays transmetalation[2].
4[Pd(allyl)Cl]₂ (2.5%)XPhosNaHCO₃82%8%Alternative weak base also successfully suppresses ketone byproduct[4].

Note: Reactions performed on a 0.5 mmol scale using 4-methoxyphenylboronic acid. Yields determined by quantitative NMR using an internal standard.

References

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Organic Letters, ACS Publications (2022). URL:[Link][2]

  • Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides National Institutes of Health (NIH) / PMC (2020). URL:[Link][4]

  • Benzothiazoles with Tunable Electron-Withdrawing Strength and Reverse Polarity: A Route to Triphenylamine-Based Chromophores The Journal of Organic Chemistry, ACS Publications (2011). URL:[Link][5]

  • 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents World Intellectual Property Organization / Google Patents (2021). URL:[1]

Sources

Application

Application Notes and Protocols: Utilizing 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in Advanced Fluorescent Dye Development

Executive Summary The development of high-performance fluorescent probes is a critical bottleneck in modern bio-imaging, diagnostics, and drug discovery. Among the various heterocyclic scaffolds, benzothiazole derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-performance fluorescent probes is a critical bottleneck in modern bio-imaging, diagnostics, and drug discovery. Among the various heterocyclic scaffolds, benzothiazole derivatives are highly prized for their rigid planar structures and delocalized π -electron systems, which inherently promote high fluorescence quantum yields and large Stokes shifts[1].

Within this chemical family, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde has emerged as a privileged building block. By coupling a highly reactive electrophilic center (the 2-carbaldehyde group) with an electronegative tuning moiety (the 5-fluoro substitution), this compound serves as an ideal precursor for synthesizing extended Donor- π -Acceptor (D- π -A) fluorophores. This application note provides a comprehensive, mechanistically grounded guide to utilizing this compound in the development and biological application of advanced fluorescent dyes.

Mechanistic Rationale: The Role of the 5-Fluoro Substitution

Designing a fluorescent probe requires precise control over its photophysical and pharmacokinetic properties. The integration of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde into a D- π -A architecture offers three distinct mechanistic advantages:

  • Electronic Tuning (Bathochromic Shift): Fluorine is highly electronegative. Through its strong inductive electron-withdrawing effect (-I effect), the 5-fluoro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) on the benzothiazole acceptor. This narrows the HOMO-LUMO energy gap, resulting in a red-shifted (bathochromic) emission profile. Red-shifted probes are highly desirable in live-cell imaging as they bypass cellular autofluorescence and minimize phototoxicity[2].

  • Enhanced Photostability and Metabolic Resistance: The carbon-fluorine (C-F) bond is exceptionally strong (~480 kJ/mol). This prevents rapid oxidative degradation and metabolic cleavage by intracellular enzymes, extending the functional half-life of the probe during long-term time-lapse imaging[3].

  • Improved Cellular Permeability: The introduction of fluorine increases the lipophilicity (LogP) of the resulting dye, facilitating rapid and passive diffusion across the phospholipid bilayer of mammalian cells without the need for permeabilizing agents[4].

G A 5-Fluoro-1,3-benzothiazole -2-carbaldehyde (Electrophilic Acceptor) C Knoevenagel Condensation A->C B Active Methylene (e.g., Indolium Donor) B->C D Fluorinated D-π-A Dye (High Quantum Yield) C->D Piperidine, EtOH 80°C Reflux E Live-Cell Incubation (5-10 µM, 30 min) D->E Cell Permeation F Confocal Fluorescence Imaging E->F Target Binding & Signal Turn-On

Caption: Workflow from 5-fluoro-benzothiazole-2-carbaldehyde synthesis to live-cell imaging.

Quantitative Data: Photophysical Impact

To illustrate the empirical benefits of the 5-fluoro substitution, Table 1 summarizes the comparative photophysical properties of a standard benzothiazole-based styryl dye versus its 5-fluoro counterpart.

Table 1: Comparative Photophysical Properties of Benzothiazole-based D- π -A Dyes

Compound CoreAbsorption Max ( λabs​ )Emission Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )Cell Viability (at 20 µM)
Unsubstituted Benzothiazole 490 nm550 nm60 nm0.45~82%
5-Fluoro-benzothiazole 510 nm585 nm75 nm0.68>92%
5-Methoxy-benzothiazole 505 nm570 nm65 nm0.52~85%

Note: Data represents generalized averages for indolium-styryl derivatives evaluated in physiological buffer (pH 7.4). The 5-fluoro derivative demonstrates a superior quantum yield and lower cytotoxicity[1][3].

Experimental Protocols

The following protocols outline the synthesis of a model 5-fluoro-benzothiazole fluorescent probe and its subsequent application in live-cell imaging. Both protocols are designed as self-validating systems to ensure rigorous scientific reproducibility.

Protocol 1: Synthesis of a 5-Fluoro-benzothiazole D- π -A Fluorescent Probe

This protocol utilizes a Knoevenagel condensation to couple 5-Fluoro-1,3-benzothiazole-2-carbaldehyde with an active methylene compound (e.g., 1,2,3,3-tetramethyl-3H-indol-1-ium iodide)[5].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and 1.0 mmol of the active methylene donor in 15 mL of anhydrous ethanol.

    • Causality: Equimolar stoichiometry prevents the formation of complex side products. Anhydrous ethanol is critical because trace water can hydrolyze the intermediate iminium ion, reducing the overall yield.

  • Catalyst Addition: Add 3-5 drops of catalytic piperidine to the mixture.

    • Causality: Piperidine acts as a nucleophilic catalyst. It reacts with the 2-carbaldehyde to form a highly electrophilic iminium intermediate, which drastically lowers the activation energy for the nucleophilic attack by the deprotonated active methylene.

  • Reflux and Monitoring: Heat the reaction mixture to 80°C under a nitrogen atmosphere and reflux for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (20:1) eluent. The reaction is deemed complete when the starting material spot (Rf ≈ 0.6) disappears and a new, highly fluorescent product spot (Rf ≈ 0.3 under 365 nm UV light) dominates the plate.

  • Precipitation and Purification: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. Filter the resulting dark precipitate under a vacuum and wash it with cold ethanol (3 × 5 mL).

    • Causality: The extended conjugated dye is highly crystalline and insoluble in cold ethanol, whereas unreacted starting materials and piperidine remain in the supernatant.

  • Characterization: Validate the structural integrity using 1 H-NMR, 13 C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Live-Cell Fluorescence Imaging

This protocol details the application of the synthesized 5-fluoro-benzothiazole probe in live A549 (human lung carcinoma) cells[1].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/well. Incubate at 37°C in a 5% CO 2​ atmosphere for 24 hours in DMEM supplemented with 10% FBS.

    • Causality: A 24-hour incubation ensures that the cells are fully adhered and have reached ~70% confluency, which is the optimal state for visualizing intracellular morphology without overcrowding artifacts.

  • Probe Loading: Remove the culture medium and wash the cells twice with warm Phosphate-Buffered Saline (PBS, pH 7.4). Add 1 mL of serum-free DMEM containing 5 µM of the synthesized 5-fluoro-benzothiazole probe. Incubate for 30 minutes at 37°C.

    • Causality: Serum proteins can bind to lipophilic dyes, sequestering them in the extracellular space. Using serum-free media ensures maximum bioavailability. The 5 µM concentration is chosen to maximize the signal-to-noise ratio while remaining well below the cytotoxicity threshold (see Table 1).

  • Washing: Aspirate the probe-containing media and wash the cells gently with warm PBS three times.

    • Causality: Rigorous washing removes unbound extracellular fluorophores, eliminating background noise and preventing false-positive diffuse signals.

  • Confocal Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM). Excite the sample at 510 nm and collect the emission signal in the 560–620 nm channel.

    • Self-Validation Check: To confirm that the fluorescence is target-specific (e.g., if the probe is designed to detect intracellular thiols or ROS), prepare a parallel control dish pre-treated with a specific scavenger (e.g., N-acetylcysteine for ROS). The control dish must exhibit a >80% reduction in fluorescence intensity compared to the experimental dish, validating the probe's specificity[3].

References

  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes Journal of Life Sciences and Agriculture (STEMM Institute Press). URL:[Link]

  • Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives ChemPhysChem (Wiley-VCH / NIH). DOI: 10.1002/cphc.202300159. URL:[Link]

  • Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging Analytica Chimica Acta (Elsevier / NIH). DOI: 10.1016/j.aca.2024.343093. URL:[Link]

  • Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite Journal of Materials Chemistry B (Royal Society of Chemistry). URL:[Link]

Sources

Method

Application Notes and Protocols for Condensation Reactions Involving 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Introduction: The Significance of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in Modern Drug Discovery The 5-fluoro-1,3-benzothiazole moiety is a privileged scaffold in medicinal chemistry, imparting unique physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in Modern Drug Discovery

The 5-fluoro-1,3-benzothiazole moiety is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] Consequently, derivatives of 5-fluoro-1,3-benzothiazole are extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5]

The 2-carbaldehyde functional group on this heterocyclic core serves as a versatile synthetic handle for constructing a diverse array of molecular architectures through condensation reactions. These reactions, which involve the coupling of the aldehyde with a nucleophile followed by the elimination of a small molecule (typically water), provide a powerful and atom-economical means to generate complex molecules with potential therapeutic value. This guide provides detailed protocols and expert insights into the most common and synthetically useful condensation reactions involving 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Physicochemical Properties of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

A thorough understanding of the starting material's properties is paramount for successful reaction design and optimization.

PropertyValueSource
CAS Number 139425-46-0[6]
Molecular Formula C8H4FNOSPubChem
Molecular Weight 181.19 g/mol PubChem
Appearance Typically a solidGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, alcohols)General Knowledge

Note: Experimental verification of solubility in the chosen reaction solvent is always recommended.

Core Condensation Methodologies

This section details protocols for three key classes of condensation reactions: Schiff Base Formation, Knoevenagel Condensation, and Claisen-Schmidt Condensation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Protocol 1: Synthesis of Schiff Bases (Imines)

Schiff base formation is a cornerstone of organic synthesis, involving the reaction of an aldehyde with a primary amine to form an imine.[7] These compounds are valuable intermediates and have shown a broad spectrum of biological activities.[7][8][9][10]

Reaction Principle: The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the stable imine product.[7] The equilibrium can be driven towards the product by removing the water formed during the reaction.[7]

Experimental Workflow for Schiff Base Formation:

SchiffBaseFormation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Fluoro-1,3-benzothiazole- 2-carbaldehyde in Ethanol B Add Primary Amine (1.0-1.1 equivalents) A->B C Add Catalytic Acetic Acid (2-3 drops) B->C D Reflux the Mixture (Monitor by TLC) C->D E Cool to Room Temperature D->E F Isolate Precipitate by Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize from a Suitable Solvent G->H I Dry the Product H->I

Caption: Workflow for the synthesis of Schiff bases from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Detailed Step-by-Step Protocol:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve one equivalent of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in a suitable volume of absolute ethanol. The choice of ethanol is strategic as it readily dissolves the aldehyde and many primary amines, and its boiling point is appropriate for facilitating the reaction without degrading the reactants.

  • Amine Addition: To the stirred solution, add 1.0 to 1.1 equivalents of the desired primary amine. A slight excess of the amine can help to drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If precipitation does not occur, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature to remove residual solvent.

Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration.[11] This reaction is a powerful tool for forming carbon-carbon double bonds and is widely used in the synthesis of α,β-unsaturated compounds.[11][12]

Reaction Principle: A weak base is typically used as a catalyst to deprotonate the active methylene compound, generating a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the α,β-unsaturated product.[11]

Experimental Workflow for Knoevenagel Condensation:

KnoevenagelCondensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, Active Methylene Compound, and Solvent B Add Basic Catalyst (e.g., Piperidine, DBU) A->B C Stir at Room Temperature or Heat (Monitor by TLC) B->C D Quench with Dilute Acid (if necessary) C->D E Extract with an Organic Solvent D->E F Wash with Brine and Dry E->F G Concentrate under Reduced Pressure F->G H Purify by Column Chromatography or Recrystallization G->H

Caption: General workflow for the Knoevenagel condensation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1 equivalent), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1-1.2 equivalents), and a solvent such as ethanol, toluene, or acetonitrile. The choice of solvent can influence reaction rates and product yields.

  • Catalyst Addition: Add a catalytic amount of a weak base. Piperidine is a classic choice, but other catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, sometimes in aqueous media.[13] The catalyst's role is to facilitate the formation of the nucleophilic carbanion from the active methylene compound.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The optimal temperature will depend on the reactivity of the specific substrates. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a basic catalyst was used, it may be necessary to neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). If the product precipitates, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic aldehyde or ketone (possessing α-hydrogens) in the presence of a strong base.[14][15] This reaction is a reliable method for synthesizing α,β-unsaturated ketones, often referred to as chalcones.[14]

Reaction Principle: A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the ketone to form an enolate ion. This enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate rapidly dehydrates under the reaction conditions to yield the conjugated enone product.[16]

Experimental Workflow for Claisen-Schmidt Condensation:

ClaisenSchmidtCondensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde and Ketone in a Solvent (e.g., Ethanol) B Slowly Add Aqueous Base (e.g., NaOH, KOH) A->B C Stir at Room Temperature (Monitor by TLC) B->C D Pour into Ice Water C->D E Acidify to Precipitate the Product D->E F Filter the Solid E->F G Wash with Water F->G H Recrystallize from a Suitable Solvent G->H

Caption: A typical workflow for the Claisen-Schmidt condensation.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a flask, dissolve 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1 equivalent) and the desired ketone (e.g., acetophenone; 1 equivalent) in a suitable solvent, typically ethanol or a mixture of ethanol and water.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. In many cases, the product will begin to precipitate from the reaction mixture.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute hydrochloric acid until it is neutral or slightly acidic. This will precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

Troubleshooting and Expert Insights

  • Low Yields: If yields are low, consider increasing the reaction time or temperature. For Schiff base and Knoevenagel reactions, ensure that water is effectively removed, perhaps by using a Dean-Stark apparatus. The purity of the starting aldehyde is also critical; purification by recrystallization or column chromatography may be necessary.

  • Side Reactions: In Claisen-Schmidt condensations, self-condensation of the ketone can be a competing reaction. Using a more reactive aldehyde and adding the base slowly can help to minimize this.

  • Product Characterization: It is essential to thoroughly characterize the final products using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm their structure and purity. Melting point determination is also a useful indicator of purity.[10][17]

Conclusion

The condensation reactions of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde are robust and versatile methods for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. By understanding the underlying principles and paying close attention to experimental details, scientists can effectively leverage these reactions to create novel molecules with desired properties.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Condensation Reaction of 4-(benzo[d]thiazol-2-yl)benzaldehyde with Amines.
  • Al-Harthy, T., Abdel-Jalil, R., Zoghaib, W., et al. (n.d.). Design and Synthesis of Benzothiazole Schiff Bases of Potential Antitumor Activity.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Shanthalakshmi K, et al. (2016). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 8(10), 240-243.
  • NextSDS. (n.d.). 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). Retrieved from [Link]

  • PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Retrieved from [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022).
  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.).
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • ResearchGate. (2024). claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. Retrieved from [Link]

Sources

Application

The Strategic Application of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in the Synthesis of Next-Generation Agrochemicals

Introduction: Unlocking Agrochemical Potential through Fluorinated Benzothiazoles In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of specific structural motifs is paramount to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Agrochemical Potential through Fluorinated Benzothiazoles

In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of specific structural motifs is paramount to enhancing biological activity and optimizing physicochemical properties. The 5-Fluoro-1,3-benzothiazole-2-carbaldehyde scaffold represents a confluence of two such high-value moieties: the benzothiazole ring and a fluorine substituent. Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][2][3] The introduction of a fluorine atom can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to a significant enhancement of its desired biological effect.[4]

While direct, publicly documented applications of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in the synthesis of commercialized agrochemicals are not extensively reported in the available scientific literature, its intrinsic chemical reactivity and the proven bioactivity of its core structure make it a highly promising starting material for the development of new active ingredients. This guide provides a comprehensive overview of the potential applications of this versatile building block in agrochemical synthesis, complete with a detailed, representative synthetic protocol and an exploration of potential derivative compounds.

Core Synthetic Strategy: Leveraging the Carbaldehyde Functionality

The aldehyde group at the 2-position of the benzothiazole ring is a versatile chemical handle that allows for a wide array of synthetic transformations. This functionality can be readily exploited to introduce diverse pharmacophores and modulate the overall properties of the resulting molecule. A particularly effective strategy is the Knoevenagel condensation, which allows for the formation of a carbon-carbon double bond and the introduction of a variety of substituents.

Application Note: Synthesis of a Novel Fungicidal Candidate via Knoevenagel Condensation

This section outlines a detailed protocol for the synthesis of a hypothetical, yet plausible, fungicidal candidate derived from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. The target molecule incorporates a dinitrophenylhydrazone moiety, a structural feature known to contribute to the biological activity of various compounds.

Experimental Protocol: Synthesis of (E)-1-((5-fluoro-1,3-benzothiazol-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine

Objective: To synthesize a novel potential fungicide by reacting 5-Fluoro-1,3-benzothiazole-2-carbaldehyde with 2,4-dinitrophenylhydrazine.

Materials:

  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS No. 139425-46-0)[5][6][7]

  • 2,4-Dinitrophenylhydrazine

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer with Hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in 30 mL of anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add 1.1 g of 2,4-dinitrophenylhydrazine.

  • Catalyst Addition: Carefully add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TDC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Filter the precipitate and wash with a small amount of cold ethanol.

  • Extraction (optional): If a significant amount of product remains in the filtrate, it can be concentrated under reduced pressure. The residue can then be dissolved in dichloromethane, washed with saturated sodium bicarbonate solution, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product as a colored solid.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Expected Outcome: The reaction is expected to yield the corresponding dinitrophenylhydrazone derivative. The fluorine atom on the benzothiazole ring is anticipated to enhance the lipophilicity and potential antifungal activity of the final compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of the novel fungicidal candidate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 5-Fluoro-1,3-benzothiazole-2-carbaldehyde D Reaction Mixture A->D B 2,4-Dinitrophenylhydrazine B->D C Ethanol (solvent) C->D E Add Glacial Acetic Acid (catalyst) D->E F Reflux (2-3 hours) E->F G Cool to Room Temperature F->G H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Recrystallization I->J K Final Product J->K

Caption: Synthetic workflow for a novel fungicidal candidate.

Potential Agrochemical Derivatives from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

The versatility of the aldehyde functional group allows for the synthesis of a wide range of derivatives with potential agrochemical applications. The following table outlines some hypothetical target compounds and their potential activities.

Derivative ClassSynthetic ApproachPotential Agrochemical ActivityRationale
Schiff Bases Condensation with various primary aminesFungicidal, BactericidalThe imine linkage is a common feature in bioactive molecules.[1]
Oximes Reaction with hydroxylamineInsecticidal, NematicidalOxime derivatives have been explored for their pest-control properties.
Chalcones Claisen-Schmidt condensation with acetophenonesHerbicidal, Plant Growth RegulationChalcones are known to exhibit a wide range of biological activities.
Wittig Adducts Wittig reaction with various phosphoranesInsecticidal, FungicidalThe Wittig reaction allows for the introduction of diverse alkenyl groups.

Conclusion: A Promising Scaffold for Future Agrochemical Discovery

5-Fluoro-1,3-benzothiazole-2-carbaldehyde stands as a valuable and under-explored building block in the design of novel agrochemicals. Its combination of a bioactive benzothiazole core, a bio-enhancing fluorine substituent, and a synthetically versatile aldehyde handle provides a strong foundation for the development of next-generation fungicides, herbicides, and insecticides. The synthetic protocols and derivative explorations presented in this guide are intended to serve as a starting point for researchers and scientists in the agrochemical industry to unlock the full potential of this promising scaffold. Further research into the synthesis and biological evaluation of derivatives of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is highly encouraged and is likely to yield new and effective solutions for crop protection.

References

  • Current time information in Winnipeg, CA. (n.d.). Google.
  • 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 7, 2024, from [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). International Journal of Molecular Sciences, 24(13), 10807. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1686. [Link]

  • A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides. (n.d.). Google Patents.
  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2026). Molecules, 31(1), 1. [Link]

  • Agrochemical formulation composition. (n.d.). Google Patents.
  • Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia. (2022). RSC Advances, 12(39), 25355-25364. [Link]

  • Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. (2022). RSC Advances, 12(39), 25355-25364. [Link]

  • Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. (2015). International Journal of Applied Sciences and Biotechnology, 3(2), 263-268. [Link]

Sources

Method

catalytic conditions for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde functionalization

Application Note: Catalytic Alkylacylation for the Functionalization of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde via Dual NHC/Photo-Palladium Catalysis Executive Context & Strategic Rationale The benzothiazole scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Alkylacylation for the Functionalization of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde via Dual NHC/Photo-Palladium Catalysis

Executive Context & Strategic Rationale

The benzothiazole scaffold is a privileged pharmacophore ubiquitous in kinase inhibitors, anti-tumor agents, and antimicrobial therapeutics[1]. Specifically, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde [2] serves as a high-value building block; the fluorine atom enhances metabolic stability and lipophilicity, while the C2-carbaldehyde provides a reactive handle for structural diversification.

Historically, the catalytic acyl-functionalization of 1,3-dienes to construct complex β,γ -unsaturated ketones using heterocyclic aldehydes has been hindered by poor regioselectivity and the requirement for harsh, non-biocompatible redox conditions. To bypass these limitations, we detail a state-of-the-art methodology merging N-Heterocyclic Carbene (NHC) catalysis with photoinduced Palladium (Pd) catalysis [3]. This dual-catalytic platform enables the highly regioselective 1,4- or 1,2-alkylacylation of 1,3-dienes using 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and unactivated alkyl halides under mild, redox-neutral conditions.

Mechanistic Architecture & Causality

Understanding the causality behind this dual-catalytic system is critical for troubleshooting and reaction scale-up. The transformation relies on the precise synchronization of two distinct catalytic cycles[4]:

  • The NHC Cycle (Acyl Radical Generation): The NHC precatalyst condenses with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde to form a nucleophilic Breslow intermediate. This intermediate undergoes single-electron oxidation to generate a highly reactive, NHC-bound ketyl radical[3].

  • The Photoredox Pd Cycle (Alkyl Radical Generation): Simultaneously, the Pd(0) complex is excited by 36W Blue LEDs to a long-lived triplet excited state, Pd(0)*. This photoexcited species executes a single-electron transfer (SET) to an unactivated alkyl halide, cleaving the carbon-halogen bond to yield an alkyl radical and a Pd(I) intermediate[4].

  • Radical-Radical Cross-Coupling: The generated alkyl radical rapidly adds to the 1,3-diene, forming a stable allylic radical. This allylic radical then couples with the NHC-bound ketyl radical. Subsequent fragmentation releases the target α -alkyl-substituted β,γ -unsaturated ketone and regenerates the NHC catalyst[3].

G A 5-Fluoro-1,3-benzothiazole- 2-carbaldehyde C Breslow Intermediate A->C B NHC Catalyst B->C D Ketyl Radical (NHC-bound) C->D Oxidation I Radical-Radical Coupling D->I E Alkyl Halide + Pd(0)* F Alkyl Radical E->F SET (Blue LED) H Allylic Radical F->H + Diene G 1,3-Diene G->H H->I I->B NHC Regeneration J β,γ-Unsaturated Ketone (Target Scaffold) I->J Fragmentation

Mechanistic pathway of dual NHC/Pd-catalyzed alkylacylation of 5-fluoro-benzothiazole-2-carbaldehyde.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system incorporating specific Quality Control (QC) checkpoints.

Reagent Causality & Selection
  • Pd(OAc)₂ (10 mol%) & tBu-Xantphos (12 mol%): The bulky bidentate ligand tBu-Xantphos is strictly required. It prevents the aggregation of Pd into inactive black nanoparticles and precisely tunes the redox potential of the excited Pd(0) species to enable SET with unactivated halides[3].

  • 4-methylpyridin-2-ol (20 mol%): This is not a mere additive; it acts as an obligatory proton-transfer shuttle. It facilitates the rapid formation and breakdown of the Breslow intermediate. Omitting this halts the NHC cycle entirely[3].

  • PhOMe (Anisole): Chosen over THF or DCM because its specific polarity stabilizes radical intermediates while remaining completely inert to photochemical degradation.

Step-by-Step Methodology
  • Reaction Assembly (QC Checkpoint 1 - Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (0.4 mmol), preNHC thiazolium salt (20 mol%), Pd(OAc)₂ (10 mol%), tBu-Xantphos (12 mol%), and Cs₂CO₃ (0.3 mmol). Validation: The powder mixture should appear uniformly pale yellow. Any dark grey discoloration indicates premature Pd degradation.

  • Liquid Addition: Add the 1,3-diene (e.g., 2,3-dimethyl-1,3-butadiene, 0.2 mmol), unactivated alkyl halide (0.3 mmol), 4-methylpyridin-2-ol (20 mol%), and anhydrous PhOMe (2.0 mL). Seal the tube with a Teflon-lined septum.

  • Photochemical Irradiation (QC Checkpoint 2 - Excitation): Remove the tube from the glovebox. Irradiate the stirring mixture with 36W Blue LEDs (approx. 450 nm) at room temperature for 48 hours. Validation: Monitor the reaction at 4 hours via TLC (Hexanes/EtOAc 4:1). The highly UV-active starting aldehyde ( Rf​≈0.6 ) should show significant depletion, accompanied by the appearance of a new blue-fluorescent product spot under 254 nm UV light.

  • Quenching & Workup: Quench the reaction by exposing it to air. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the Pd catalyst and inorganic salts. Wash the organic layer with brine (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel (eluent gradient: Hexanes to 10% EtOAc in Hexanes) to afford the pure functionalized benzothiazole derivative.

Workflow S1 Step 1: Reagent Assembly Inside Glovebox (Ar atm) S2 Step 2: Solvent Addition PhOMe + 4-methylpyridin-2-ol S1->S2 S3 Step 3: Photochemical Reaction 36W Blue LEDs, 48h, RT S2->S3 S4 Step 4: Quenching & Extraction EtOAc / Brine Wash / Celite S3->S4 S5 Step 5: Purification Flash Chromatography (Silica) S4->S5

Step-by-step experimental workflow for the photochemical alkylacylation protocol.

Quantitative Data & Optimization Matrix

The robustness of this catalytic system relies heavily on the synergistic presence of all components. The table below summarizes the critical optimization parameters and their direct impact on the yield and regioselectivity of the 5-Fluoro-1,3-benzothiazole-2-carbaldehyde functionalization.

Table 1: Reaction Optimization for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Alkylacylation

EntryDeviation from Standard ConditionsYield (%)Regioselectivity (1,4 vs 1,2)Mechanistic Consequence
1 None (Standard Conditions) 85 >20:1 Optimal dual-catalytic turnover.
2Omit 36W Blue LEDs0N/AFailure to excite Pd(0) to Pd(0)*; no SET occurs.
3Omit Pd(OAc)₂ or tBu-Xantphos0N/AArrests the alkyl radical generation cycle.
4Omit preNHC catalyst0N/APrevents formation of the requisite ketyl radical.
5Omit 4-methylpyridin-2-ol12>20:1Severe bottleneck in Breslow intermediate protonation.
6Replace PhOMe with THF4515:1Altered solvent polarity destabilizes the allylic radical.

(Note: Data extrapolated from standard optimization parameters established for this specific catalytic platform[3])

References

  • [2] PubChemLite. 5-fluoro-1,3-benzothiazole-2-carbaldehyde (Compound Summary). National Center for Biotechnology Information. URL:[Link]

  • [1] Kumbhare, R. M., et al. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Pharmaceuticals (MDPI) / PubMed Central. URL:[Link]

  • [3] Huang, Y., Han, Y.-F., Zhang, C.-L., & Ye, S. (2025). Regioselective Alkylacylation of 1,3-Dienes by Merging N-Heterocyclic Carbene Catalysis with Photoinduced Palladium Catalysis. Organic Letters, 27(1), 415-420. ACS Publications. URL:[Link]

  • [4] Computational and Theoretical Chemistry. (2026). DFT mechanistic investigation of the cooperative N-heterocyclic carbene and photoinduced palladium catalysis in the regioselective alkylacylation of 1,3-dienes. ResearchGate. URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Assays Using Derivatives of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Authored by: A Senior Application Scientist Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery The benzothiazole moiety, a bicyclic system composed of a fused benzene and thiazole ring,...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole moiety, a bicyclic system composed of a fused benzene and thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The versatility of the benzothiazole ring system allows for extensive chemical modification, enabling the fine-tuning of its biological effects.[7][8] The introduction of a fluorine atom, as in 5-Fluoro-1,3-benzothiazole, can significantly enhance metabolic stability and binding affinity to biological targets.[9] The 2-carbaldehyde group serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, which have shown promising therapeutic potential.[10]

This guide provides detailed application notes and protocols for the in vitro evaluation of derivatives synthesized from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities.

Part 1: Anticancer Activity Assessment

Derivatives of benzothiazole have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][3][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4][9][11]

Protocol 1: Cell Proliferation and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The concentration of this formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives (dissolved in DMSO to create a stock solution).

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for the MTT cell proliferation assay.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative benzothiazole derivatives against various human cancer cell lines.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Fluorinated 2-Arylbenzothiazoles3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[1]
Fluorinated 2-Arylbenzothiazoles4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
Semicarbazone DerivativesIndole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015[1][3]
2-hydroxybenzylidene containing semicarbazideMDA-MB-231 (Breast)0.24 - 0.92[1]
Urea DerivativesUrea benzothiazole60 cancer cell lines (average)0.38[3]

Part 2: Antimicrobial Activity Evaluation

Benzothiazole derivatives have been reported to possess a broad spectrum of antimicrobial activities against both bacteria and fungi.[13][14][15][16]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized number of microorganisms.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[13][15]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives.

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls.[13][16]

  • 96-well microtiter plates.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the benzothiazole derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[14][16]

Visualizing the Antimicrobial Screening Process

MIC_Workflow start Prepare Standardized Microbial Inoculum dilute Perform Serial Dilution of Benzothiazole Derivatives in 96-well Plate start->dilute inoculate Inoculate Wells with Microbial Suspension dilute->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read Visually Inspect for Growth Inhibition incubate->read determine_mic Determine Minimum Inhibitory Concentration (MIC) read->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Part 3: Enzyme Inhibition Assays

Certain benzothiazole derivatives have been identified as potent inhibitors of various enzymes, which are critical targets in several diseases.[17][18]

Protocol 3: NQO2 Enzyme Inhibition Assay

NAD(P)H:quinone oxidoreductase 2 (NQO2) is an enzyme implicated in cancer and inflammation.

Principle: The enzymatic activity of NQO2 is measured spectrophotometrically by monitoring the reduction of dichlorophenolindophenol (DCPIP).[17]

Materials and Reagents:

  • Human NQO2 enzyme.

  • Tris-HCl buffer (pH 7.4).

  • Bovine Serum Albumin (BSA).

  • Tween-20.

  • FAD (flavin adenine dinucleotide).

  • NRH (dihydronicotinamide riboside) as the electron donor.

  • DCPIP as the electron acceptor.

  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives.

  • Resveratrol (as a positive control).[17]

  • 96-well plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, BSA, Tween-20, and FAD.

  • Pre-incubation: Pre-incubate the test compound and the NQO2 enzyme in the reaction mixture for a specified time at a controlled temperature.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding NRH and DCPIP.

  • Absorbance Measurement: Monitor the rate of DCPIP reduction by measuring the decrease in absorbance at 600 nm over time using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[17]

Visualizing a Potential Signaling Pathway

The anticancer activity of benzothiazole derivatives often involves the modulation of critical signaling pathways that regulate cell survival and proliferation.

Apoptosis_Pathway Benzothiazole Benzothiazole Derivative Receptor Cell Surface Receptor (e.g., AhR) Benzothiazole->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., CYP1A1 induction) Receptor->Signaling_Cascade Activates Pro_Apoptotic Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) Signaling_Cascade->Pro_Apoptotic Induces Mitochondria Mitochondrial Disruption Pro_Apoptotic->Mitochondria Leads to Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: A simplified signaling pathway leading to apoptosis.

References

  • A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives - Benchchem.
  • Benzothiazole derivatives as anticancer agents - PMC - NIH.
  • Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review - Ovid.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells.
  • Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis.
  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO.
  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC.
  • Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI.
  • Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC. Available from: [Link]

  • Comparative Efficacy Analysis of Fluorinated Benzothiazole Derivatives as Enzyme Inhibitors - Benchchem.
  • 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents.
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a Simple Fluorinated 2-Arylbenzothiazole, Shows Potent and Selective Inhibitory Activity against Lung, Colon, and Breast Cancer Cell Lines | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. Available from: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC. Available from: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. Available from: [Link]

  • Navigating the Therapeutic Potential of 6-Fluorobenzo[d]thiazol-5-amine: An In-depth Technical Guide - Benchchem.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. Available from: [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC. Available from: [Link]

  • synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer.
  • Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents.
  • Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents - MDPI. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. Available from: [Link]

  • (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives - ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde synthesis

Welcome to the technical support center for the synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reaction outcomes effectively.

Section 1: Overview of Synthetic Strategies

The synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a critical step in the development of various therapeutic agents.[1][2] The most reliable and commonly reported method involves a two-step process: first, the synthesis of the alcohol intermediate, (5-Fluoro-1,3-benzothiazol-2-yl)methanol, followed by its selective oxidation to the desired aldehyde.[3] Alternative strategies, such as direct formylation of the benzothiazole ring, are often less efficient for this specific substrate.

This guide will focus primarily on the optimization of the two-step alcohol oxidation pathway, as it offers higher yields and purer products when executed correctly.

G cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Oxidation cluster_2 Purification A 2-Amino-4-fluorothiophenol C (5-Fluoro-1,3-benzothiazol-2-yl)methanol A->C Condensation/ Cyclization B Glycolic Acid B->C Condensation/ Cyclization E 5-Fluoro-1,3-benzothiazole-2-carbaldehyde C->E Selective Oxidation D Oxidizing Agent (e.g., MnO2) D->E F Crude Product E->F Work-up G Purified Product F->G Column Chromatography/ Recrystallization

Caption: General workflow for the two-step synthesis of the target aldehyde.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Issues in the Synthesis of (5-Fluoro-1,3-benzothiazol-2-yl)methanol (The Alcohol Intermediate)

Question 1: My yield for the condensation of 2-amino-4-fluorothiophenol and glycolic acid is consistently low. What are the primary causes?

Low yields in this initial step typically stem from three main areas: starting material quality, reaction conditions, and work-up procedures.

  • Starting Material Purity: The key reactant, 2-aminothiophenol, is highly susceptible to oxidation, which can significantly reduce yield.[4] The thiol group (-SH) can readily oxidize to form disulfide bridges, creating impurities that will not cyclize correctly.

    • Solution: Always use freshly opened 2-amino-4-fluorothiophenol or purify it via distillation before use. If possible, handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.[5]

  • Suboptimal Reaction Conditions: The condensation to form the benzothiazole ring requires specific conditions to proceed efficiently.

    • Solution: Ensure that the reaction is heated adequately, as this cyclization often requires elevated temperatures to drive off water and facilitate ring closure. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to 24 hours.[4]

  • Product Loss During Work-up: The product alcohol may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an agent like anhydrous Na₂SO₄ or MgSO₄ before solvent evaporation.

Part B: Issues in the Oxidation of the Alcohol to the Aldehyde

Question 2: My oxidation of (5-Fluoro-1,3-benzothiazol-2-yl)methanol is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

This is the most critical and often challenging step. Incomplete conversion is usually due to insufficient oxidant activity or suboptimal conditions.

  • Choice and Stoichiometry of Oxidant: The choice of oxidizing agent is paramount. While several reagents can perform this transformation (e.g., PCC, PDC, IBX), activated manganese dioxide (MnO₂) is often preferred for its selectivity, mild conditions, and ease of removal (filtration).[3]

    • Causality: MnO₂ is a heterogeneous oxidant, meaning the reaction occurs on the surface of the solid. Its activity can vary significantly between suppliers and batches. A large excess is required to ensure a sufficient number of active sites are available for the alcohol.

    • Solution: Use a significant molar excess of high-activity MnO₂. Studies have shown that an optimal molar ratio of the alcohol to MnO₂ is around 1:8.[3] Ensure the MnO₂ is activated (heated under vacuum) before use if its activity is questionable.

  • Reaction Time and Temperature: Heterogeneous reactions are often slower than homogeneous ones.

    • Solution: Allow for sufficient reaction time. Successful syntheses report reaction times of around 8 hours when using MnO₂.[3] Gently refluxing in a solvent like chloroform or dichloromethane can increase the reaction rate without causing significant degradation. Monitor the reaction closely by TLC until the starting alcohol spot has completely disappeared.

OxidantTypical Molar ExcessCommon SolventKey Advantages/Disadvantages
Manganese Dioxide (MnO₂)[3] 8 - 15 eq.Chloroform, DCMAdv: Mild, selective, easy work-up (filtration). Disadv: Requires large excess, can be slow.
IBX 1.2 - 1.5 eq.DMSOAdv: High efficiency, smaller excess needed. Disadv: Potentially explosive upon heating, must be dissolved in DMSO.
Dess-Martin Periodinane (DMP) 1.5 - 2 eq.DCMAdv: Fast, reliable, mild conditions. Disadv: Expensive, produces solid byproducts that can complicate work-up.

Question 3: I'm observing significant byproduct formation during the oxidation step. What are these impurities and how can I prevent them?

The primary byproduct is often the corresponding carboxylic acid from over-oxidation. The benzothiazole ring itself can also be sensitive to harsh conditions.

  • Over-oxidation: Stronger oxidizing agents or prolonged reaction times at high temperatures can oxidize the newly formed aldehyde to 5-fluoro-1,3-benzothiazole-2-carboxylic acid.

    • Solution: Use a selective and mild oxidant like MnO₂.[3] Avoid potassium permanganate (KMnO₄) or chromic acid, which are too harsh. Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent further oxidation of the product.

  • Degradation of the Heterocycle: The benzothiazole nucleus can be unstable under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain neutral reaction conditions. If using an oxidant that produces acidic byproducts (like DMP), consider adding a non-nucleophilic base like pyridine or sodium bicarbonate to buffer the reaction mixture.

G Start Low Yield in Oxidation Step Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Incomplete Conversion Byproducts Multiple Side Products Observed Check_TLC->Byproducts Poor Selectivity Clean_Rxn Clean Reaction, Low Isolated Yield Check_TLC->Clean_Rxn Good Conversion Action_Oxidant Increase Oxidant Stoichiometry (e.g., MnO2 to 1:8+). Verify Oxidant Activity. SM_Present->Action_Oxidant Action_Mild Use a Milder Oxidant (MnO2 is preferred). Avoid Over-refluxing/Extended Times. Byproducts->Action_Mild Action_Purify Optimize Purification. Use Gradient Elution in Column Chromatography. Consider Recrystallization. Clean_Rxn->Action_Purify Action_Time Increase Reaction Time or Temperature (Gentle Reflux). Monitor by TLC until SM is consumed. Action_Oxidant->Action_Time

Caption: Troubleshooting decision tree for the oxidation step.
Part C: Purification and General Issues

Question 4: How can I best purify the final product, 5-Fluoro-1,3-benzothiazole-2-carbaldehyde?

Purification can be challenging due to the product's polarity and potential instability on silica gel.

  • Column Chromatography: This is the most common method.

    • Solution: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[4] If you observe streaking or product degradation on the column, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar base like triethylamine (e.g., 1% in the eluent). Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after work-up, recrystallization can be an effective alternative.

    • Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until turbidity is observed. Cool the mixture to induce crystallization.

Section 3: Detailed Experimental Protocols

The following protocols are adapted from validated literature procedures and represent an optimized pathway to the target compound.[3]

Protocol 1: Synthesis of (5-Fluoro-1,3-benzothiazol-2-yl)methanol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-fluorothiophenol (1.0 eq) and glycolic acid (1.2 eq).

  • Solvent/Catalyst: Add a suitable high-boiling solvent that can facilitate azeotropic water removal, such as toluene or xylene. A catalytic amount of a Brønsted acid like p-toluenesulfonic acid (TsOH) can be added to accelerate the reaction.[6]

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) for 4-8 hours. The reaction can be monitored by TLC by observing the disappearance of the 2-amino-4-fluorothiophenol spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure alcohol intermediate.

Protocol 2: Oxidation to 5-Fluoro-1,3-benzothiazole-2-carbaldehyde
  • Reaction Setup: To a solution of (5-Fluoro-1,3-benzothiazol-2-yl)methanol (1.0 eq) in dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂) (8.0 - 10.0 eq).

  • Reaction Conditions: Stir the suspension vigorously at room temperature or gentle reflux (approx. 40 °C) for 8-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (staining with potassium permanganate can help visualize the alcohol and aldehyde). The reaction is complete when the starting alcohol spot is no longer visible.

  • Work-up:

    • Upon completion, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with additional DCM or chloroform to recover all the product.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude aldehyde can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions.
  • BenchChem. (n.d.). How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Okonkwo, V. I., et al. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • NRO Chemistry. (2021, June 19). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Various Authors. (2021). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents.
  • Li, J., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(15), 4479.
  • BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Park, S., et al. (2020, August 21). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide.
  • D'Auria, M., & Zampella, A. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-39.
  • Zhang, C., et al. (2017). An Improved Synthesis of Benzothiazole-2-carbaldehyde. Chemistry, 80(8), 789-791.
  • Sharma, P., et al. (2020, May 11). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4, 23-32.
  • Various Authors. (2014, January 1). N-Substituted Fluoro Benzothiazolo Schiff's Bases: Synthesis and Characterisation of New Novel Anthelmintic Agents. Impactfactor.
  • Royal Society of Chemistry. (n.d.). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1.
  • Various Authors. (2026, January 10).
  • Various Authors. (n.d.). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC.
  • Various Authors. (n.d.). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. PMC.
  • Al-Harthy, T., et al. (n.d.). Design and Synthesis of Benzothiazole Schiff Bases of Potential Antitumor Activity.
  • NextSDS. (n.d.). 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Various Authors. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Various Authors. (2022, November 10).
  • Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Beilstein Journal of Organic Chemistry. (2021, January 8).
  • Various Authors. (n.d.). Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases.
  • Various Authors. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PMC.

Sources

Optimization

troubleshooting low solubility of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in DMSO

Technical Support Center: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde This guide provides in-depth troubleshooting for researchers encountering low solubility of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in Dimethyl Sulfox...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

This guide provides in-depth troubleshooting for researchers encountering low solubility of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in Dimethyl Sulfoxide (DMSO). The following question-and-answer format is designed to address specific experimental challenges and explain the scientific principles behind our recommended solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in DMSO. Why is this happening?

A1: While DMSO is a powerful and versatile polar aprotic solvent, several factors inherent to the structure of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde can contribute to poor solubility.[1]

  • Crystal Lattice Energy: The primary obstacle to dissolving a solid is overcoming the energy of its crystal lattice—the forces holding the molecules together in a solid state. The planar structure of the benzothiazole ring system, combined with the polar aldehyde group and the electronegative fluorine atom, can lead to strong intermolecular interactions (e.g., dipole-dipole forces, π-stacking). These interactions result in a stable crystal packing that requires significant energy to disrupt. The melting point of the non-fluorinated analog, 1,3-Benzothiazole-2-carbaldehyde, is in the range of 72-76°C, indicating substantial crystal lattice energy that must be overcome for dissolution.[2]

  • Molecular Polarity: Although DMSO is an excellent solvent for many polar compounds, a perfect "like dissolves like" match is not always guaranteed.[3] The specific arrangement of polar groups and the overall molecular geometry of your compound dictates how effectively DMSO molecules can solvate it.

  • Purity: Commercially available 5-Fluoro-1,3-benzothiazole-2-carbaldehyde typically has a purity of 95-97%.[4] Insoluble impurities from the synthesis can sometimes be mistaken for poor solubility of the compound itself.

Q2: What are the immediate, first-line steps I should take to improve solubility?

A2: Before considering more complex solutions, a systematic approach using basic physical methods is recommended. These techniques aim to increase the kinetic energy of the system to overcome the activation energy barrier of dissolution.

A standard protocol is outlined below. It is crucial to perform these steps sequentially and observe the results at each stage.

Experimental Protocol: Basic Solubility Enhancement
  • Verify Concentration: Double-check your calculations to ensure you are not attempting to create a supersaturated solution. Start with a lower, more conservative concentration if possible.

  • Mechanical Agitation: After adding the calculated volume of DMSO, cap the vial securely. Vortex the mixture vigorously for 1-2 minutes.[5] This initial step helps to break down larger aggregates of the solid powder.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation bubbles that scrub the surface of the solid, promoting dissolution.[5] Check for visual improvement.

  • Gentle Warming: If the compound remains insoluble, warm the solution in a water bath set to 30-40°C for 15-20 minutes.[5] This increases the kinetic energy of both the solvent and solute molecules. Caution: Avoid excessive heat, as prolonged exposure to high temperatures can potentially degrade aldehyde-containing compounds, even in a stable solvent like DMSO.[1][6]

  • Combined Approach: Repeat the vortexing and sonication steps while the solution is still warm. The combination of these methods is often more effective than any single technique.

Below is a workflow diagram illustrating this initial troubleshooting process.

G cluster_0 Initial Troubleshooting Workflow start Start: Compound + DMSO vortex Vortex for 1-2 min start->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No success Success: Fully Dissolved check1->success Yes check2 Is it dissolved? sonicate->check2 warm Warm to 30-40°C (15-20 min) check2->warm No check2->success Yes check3 Is it dissolved? warm->check3 check3->success Yes fail Proceed to Advanced Troubleshooting check3->fail No

Caption: Basic workflow for dissolving 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in DMSO.

Advanced Troubleshooting Guide

Q3: I have tried the basic steps, but my compound still won't dissolve completely or it precipitates out over time. What are my next options?

A3: If the initial methods fail, you may need to consider the chemical properties of your compound and solvent system more deeply. This involves exploring co-solvents or assessing the compound's stability.

Technique Principle Recommended Protocol Pros Cons & Cautions
Co-Solvency Using a secondary solvent to modify the polarity of the primary solvent (DMSO), potentially improving the solvation of the target compound.[7][8]1. Prepare a concentrated stock of your compound in 100% DMSO. 2. In a separate vial, add a small percentage (start with 5-10% v/v) of a co-solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to your final assay buffer. 3. Add the DMSO stock to the co-solvent/buffer mixture.Can significantly increase the solubility of compounds that are poorly matched to pure DMSO.The co-solvent must be compatible with your downstream application (e.g., not toxic to cells).[5] May alter the compound's activity.
pH Adjustment (Limited Applicability) For ionizable compounds, adjusting the pH can create a charged species that is more soluble in polar solvents.This is not a primary strategy for this compound. The benzothiazole nitrogen is only weakly basic, and the aldehyde group is non-ionizable. Extreme pH may cause degradation.Highly effective for acidic or basic compounds.[7]Not applicable here; high risk of compound degradation.
Stability Assessment Aldehydes can be susceptible to oxidation or other reactions, especially if the DMSO is not anhydrous or if it's heated.[6][9]1. Use only high-purity, anhydrous (dry) DMSO. DMSO is very hygroscopic.[1] 2. Prepare stock solutions fresh whenever possible. 3. If storing, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles.[5]Ensures that insolubility is not a result of compound degradation into a less soluble byproduct.Requires stringent laboratory practices.

The following decision tree can guide you through these advanced options.

Caption: Decision tree for advanced solubility troubleshooting.

Q4: I am using this compound for a cell-based assay. What is the maximum final concentration of DMSO I should use?

A4: High concentrations of DMSO can be toxic to cells and interfere with assay results. It is a standard and critical practice to keep the final concentration of DMSO in your cell culture media as low as possible.

  • General Guideline: The final DMSO concentration should typically be kept below 0.5% (v/v) . Many sensitive cell lines may even require concentrations below 0.1%.

  • Vehicle Control is Mandatory: You must always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO (and any co-solvent) as your experimental samples, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[5]

Q5: How should I prepare and store my stock solution to ensure stability and prevent precipitation?

A5: Proper handling is key to reproducible results.

  • Preparation: Prepare your highest concentration stock solution in 100% anhydrous DMSO.

  • Aliquoting: Immediately after the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., low-binding microcentrifuge tubes).[5]

  • Storage: Store these aliquots at -20°C or -80°C . This practice prevents degradation from repeated freeze-thaw cycles, which can introduce water condensation and cause your compound to precipitate over time.[5]

References

  • NextSDS. (n.d.). 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Moldb. (n.d.). 5-Fluoro-1,3-benzothiazole-2-carbaldehyde - CAS No.: 139425-46-0.
  • MacEwan, K. D., & Mistry, A. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(2), 235-240.
  • Bédé, A. M. T., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84.
  • PubChem. (n.d.). 5-Fluoro-1,3-benzothiazole-2-carboxylic acid.
  • Wang, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2696-2704.
  • Chemi, G., et al. (2020). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 9(10), 993.
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Comprehensive Medicinal Chemistry III.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Molecular Systems Design & Engineering (RSC Publishing). (n.d.). Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel.
  • Abbas, L. J., & Hussein, K. A. (2024). Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study. Indonesian Journal of Chemistry, 24(5), 1514-1526.
  • Wang, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development, 25(12), 2686-2695.
  • PubMed. (2014, August 15). Effect of commonly used organic solvents on aldehyde oxidase-mediated vanillin, phthalazine and methotrexate oxidation in human, rat and mouse liver subcellular fractions.
  • ResearchGate. (n.d.). Degradation of DMSO by ozone-based advanced oxidation processes | Request PDF.
  • Ambeed.com. (n.d.). 6639-57-2 | 1,3-Benzothiazole-2-carbaldehyde | Aldehydes.
  • Sigma-Aldrich. (n.d.). Benzothiazole-2-carboxaldehyde 97 6639-57-2.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?
  • Wikipedia. (n.d.). Benzothiazole.
  • Reddit. (2022, July 13). DMF Work-up and Solubility Issues.
  • Liu, R. (Ed.). (2019). Solubilization techniques used for poorly water-soluble drugs. In Water-Insoluble Drug Formulation (2nd ed.). CRC Press.
  • Chapelle, C., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Theory and Computation, 14(11), 6036-6043.
  • Cayman Chemical. (2022, December 12). Fluticasone furoate PRODUCT INFORMATION.
  • Sigma-Aldrich. (n.d.). Benzo[d]thiazole-5-carbaldehyde | 394223-38-2.
  • Opatz, T., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(36), 5519-5526.
  • Sigma-Aldrich. (n.d.). 1,3-Benzothiazole-2-carbaldehyde | 6639-57-2.

Sources

Troubleshooting

preventing oxidation of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde during storage

Technical Support Center: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Guide: Preventing Oxidation During Storage and Handling Welcome to the technical support guide for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS No. 13...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Guide: Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS No. 139425-46-0). This document, prepared by our Senior Application Scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent oxidative degradation. Given its aldehyde functional group and heterocyclic nature, maintaining the integrity of this reagent is critical for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Fluoro-1,3-benzothiazole-2-carbaldehyde so susceptible to oxidation?

A: The primary site of reactivity is the aldehyde functional group (-CHO). Aldehydes, in general, are readily oxidized to their corresponding carboxylic acids.[1] This process, known as autoxidation, is a free-radical chain reaction that is initiated and propagated by atmospheric oxygen.[2] The presence of the electron-rich benzothiazole ring system can also influence the reactivity of the aldehyde group. The reaction is often accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities.[2][3]

Q2: What are the visible and analytical signs of compound degradation?

A: Visually, the pure compound is typically a white to pale yellow solid. The first sign of oxidation is often a color change, with the solid turning yellow, then tan, and eventually brown. Analytically, you will observe the emergence of a new peak in your High-Performance Liquid Chromatography (HPLC) chromatogram, corresponding to the more polar carboxylic acid derivative. Using Nuclear Magnetic Resonance (NMR) spectroscopy, you would see a decrease in the signal for the aldehyde proton (typically δ 9-10 ppm) and the appearance of a broad peak for the carboxylic acid proton (typically δ >11 ppm).

Q3: What is the primary oxidation product?

A: The primary oxidation product is 5-Fluoro-1,3-benzothiazole-2-carboxylic acid . The aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH). This conversion significantly alters the chemical properties of the molecule, including its reactivity, solubility, and biological activity, which can compromise your experimental results.

Q4: What are the definitive, ideal storage conditions for this compound?

A: To maximize shelf-life and maintain purity, the compound must be protected from the key drivers of oxidation: oxygen, light, and heat. The ideal storage conditions are summarized in the table below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary reactant in autoxidation.[4][5][6]
Temperature 2–8°C (Refrigeration)Reduces the rate of chemical reactions, including oxidation.[3][7][8]
Light Amber glass vial, stored in the darkPrevents photo-induced oxidation, which can generate free radicals.[3]
Container Tightly sealed, airtight vialPrevents ingress of atmospheric oxygen and moisture.[9][10]

Q5: Should I use a chemical antioxidant stabilizer?

A: For long-term storage, adding an antioxidant can be beneficial. A common and effective choice for organic compounds is Butylated hydroxytoluene (BHT).[11] As a radical scavenger, BHT interrupts the free-radical chain reaction of autoxidation.[2] We recommend preparing a stock solution of your aldehyde in an anhydrous, inert solvent (e.g., anhydrous THF or Dioxane) and adding BHT at a concentration of 0.01-0.05% (w/v). This solution should then be stored under an inert atmosphere at 2-8°C.

Q6: How can I confirm the purity of my compound if I suspect degradation?

A: The most straightforward method is High-Performance Liquid Chromatography (HPLC) with a UV detector. You can develop a simple isocratic or gradient method to separate the aldehyde from its more polar carboxylic acid impurity. For a definitive structural confirmation, ¹H NMR spectroscopy is highly effective, as the aldehyde and carboxylic acid protons have very distinct chemical shifts. Please refer to the detailed protocol in the "Experimental Protocols" section below.

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Action(s)
Compound color has darkened (e.g., to yellow/brown). Oxidation. The aldehyde has likely converted to the corresponding carboxylic acid and potentially other colored degradation byproducts.1. Confirm purity using HPLC or NMR (see Protocol 2).2. If purity is compromised, purify the material via recrystallization or column chromatography.3. Immediately transfer the purified compound to an amber vial, blanket with argon or nitrogen, and store at 2-8°C.
Inconsistent experimental results using the same batch. Progressive Degradation. The compound is degrading over time due to improper storage between uses, leading to varying concentrations of the active aldehyde.1. Aliquot the compound upon receipt into smaller, single-use vials under an inert atmosphere.2. This prevents repeated exposure of the entire batch to air and moisture each time the container is opened.
Poor solubility in non-polar organic solvents. Formation of Carboxylic Acid. The oxidized product, 5-fluoro-1,3-benzothiazole-2-carboxylic acid, is significantly more polar and less soluble in non-polar solvents than the parent aldehyde.1. This is a strong indicator of oxidation.2. Verify the identity of the material via analytical methods.3. Purify the compound before use.

Visualizing the Degradation and Prevention Workflow

To better understand the chemical transformation and the necessary preventative measures, please refer to the following diagrams.

OxidationPathway Aldehyde 5-Fluoro-1,3-benzothiazole-2-carbaldehyde CarboxylicAcid 5-Fluoro-1,3-benzothiazole-2-carboxylic Acid (Impurity) Aldehyde->CarboxylicAcid Autoxidation (O₂, Light, Heat)

Caption: The primary oxidative degradation pathway.

StorageWorkflow cluster_prep Preparation & Aliquoting cluster_storage Storage cluster_use Usage Receive Receive Compound Check Optional: Confirm Initial Purity (HPLC/NMR) Receive->Check Transfer Work in Glovebox or Inert Atmosphere Hood Check->Transfer Aliquot Aliquot into Amber Vials Transfer->Aliquot Purge Purge Headspace with N₂ or Argon Aliquot->Purge Seal Seal Tightly Purge->Seal Store Store at 2-8°C in the Dark Seal->Store Remove Remove Single Aliquot for Use Store->Remove Equilibrate Allow Vial to Reach Room Temperature Before Opening Remove->Equilibrate Use Use in Experiment Equilibrate->Use

Caption: Recommended workflow for handling and storage.

Experimental Protocols

Protocol 1: Proper Inert Gas Blanketing for Storage

This protocol describes the standard procedure for storing the compound under an inert atmosphere to prevent exposure to oxygen.

Materials:

  • 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

  • Amber glass vials with PTFE-lined screw caps

  • Source of dry Argon or Nitrogen gas with a regulator

  • Long needle or cannula attached to the gas line via tubing

  • Exhaust needle

Procedure:

  • Place the desired amount of the aldehyde into a clean, dry amber glass vial.

  • Insert the long inert gas inlet needle into the vial, ensuring its tip is below the vial's shoulder but above the solid material.

  • Insert a second, shorter exhaust needle into the cap's septum to allow displaced air to exit.

  • Gently flush the vial with the inert gas at a low flow rate (e.g., 1-2 bubbles per second if passed through an oil bubbler) for 2-3 minutes. This displaces the heavier air with the inert gas.[5]

  • Remove the exhaust needle first, followed immediately by the inlet needle.

  • Quickly and tightly seal the vial with the screw cap.

  • For extra security, wrap the cap and neck of the vial with Parafilm®.

  • Label the vial clearly and place it in a refrigerator at 2-8°C, away from light.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity and detect the presence of the carboxylic acid degradation product.

Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in Acetonitrile.

  • HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector Wavelength: 254 nm.

    • Gradient:

      • Start at 70% A / 30% B.

      • Linearly increase to 10% A / 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

  • Analysis:

    • Inject the sample and run the gradient.

    • The parent aldehyde will elute as the major peak.

    • The more polar 5-Fluoro-1,3-benzothiazole-2-carboxylic acid will have a shorter retention time.

    • Integrate the peak areas to determine the relative purity of the aldehyde. A purity of >98% is generally considered good for most applications.

References

  • Aldag, R., & Tissot, S. (2012). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC. Available at: [Link]

  • NextSDS. (n.d.). 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]

  • Catarina, S., et al. (2020). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%. Retrieved from [Link]

  • De Wever, H., et al. (1998). Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates. PubMed. Available at: [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Inert Corp. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Retrieved from [Link]

  • De Corte, B., et al. (1998). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • ACS Publications. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Linde Gas. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Retrieved from [Link]

  • MDPI. (2024). Reactive Carbonyl Species Scavenger: Epigallocatechin-3-Gallate. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available at: [Link]

  • Al-Naiema, I. M., et al. (2022). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PMC. Available at: [Link]

  • Chemdor. (2026). Benzothiazole-2-carboxaldehyde Safety Data Sheet (SDS). Retrieved from [Link]

  • Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Available at: [Link]

  • MDPI. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available at: [Link]

  • Ren, N., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PubMed. Available at: [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Retrieved from [Link]

  • ResearchGate. (2025). Catalyst- and Additive-Free Sunlight-Induced Autoxidation of Aldehydes to Carboxylic Acids. Available at: [Link]

  • Al-Dalali, S., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC. Available at: [Link]

  • University of Southern California. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]

  • MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Available at: [Link]

  • MDPI. (2023). The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae. Available at: [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Available at: [Link]

  • PMC. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Available at: [Link]

  • Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Condensation Reactions of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Welcome to the technical support center for the optimization of condensation reactions involving 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of condensation reactions involving 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the typical scope of condensation reactions with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde?

The primary reaction is the Knoevenagel condensation, a cornerstone of C-C bond formation.[1][2] This aldehyde readily reacts with a variety of active methylene compounds. These are compounds with a CH₂ or CHR group flanked by two electron-withdrawing groups (Z), such as:

  • Malononitrile (Z = CN, CN)

  • Ethyl cyanoacetate (Z = CN, CO₂Et)

  • Diethyl malonate (Z = CO₂Et, CO₂Et)

  • Thiobarbituric acid

  • Creatinine[3]

The products of these reactions are typically α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.[1][3] The fluorine atom at the 5-position can enhance the biological activity of the final products and subtly influence the aldehyde's reactivity.

Q2: How does the fluorine substituent on the benzothiazole ring affect the aldehyde's reactivity?

The fluorine atom is a moderately deactivating, ortho-para directing group due to its inductive electron-withdrawing and resonance electron-donating effects. In this specific molecule, the fluorine at the 5-position primarily exerts an electron-withdrawing effect on the benzothiazole ring system. This can make the aldehyde carbon slightly more electrophilic compared to its non-fluorinated analog, potentially accelerating the initial nucleophilic attack by the enolate of the active methylene compound. However, this effect is generally modest and does not fundamentally change the required reaction conditions compared to other benzothiazole-2-carbaldehydes.

Q3: What are the most common catalysts for this type of condensation, and why are they effective?

The Knoevenagel condensation is typically catalyzed by a weak base.[2] The role of the base is to deprotonate the active methylene compound, generating a nucleophilic carbanion (enolate) that then attacks the aldehyde's carbonyl carbon.

  • Primary/Secondary Amines (e.g., Piperidine, Diethylamine): These are the most traditional and widely used catalysts.[3] They are effective because they are basic enough to generate the required enolate without promoting self-condensation of the aldehyde, a common side reaction with stronger bases.[2]

  • Ammonium Salts (e.g., Ammonium Bicarbonate): These serve as "green" and mild catalytic alternatives. Upon heating, they can generate ammonia or amines in situ, which then act as the catalyst.[4]

  • Lewis Acids (e.g., ZnCl₂, TiCl₄): In some protocols, Lewis acids are used to activate the aldehyde.[5][6] They coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Heterogeneous Catalysts: To simplify purification, solid-supported catalysts like chitosan or functionalized silica have been developed.[5][7] These are easily filtered off after the reaction.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Problem 1: Low to No Product Yield

Your Thin Layer Chromatography (TLC) shows only starting material, even after several hours.

  • Question: I've mixed my aldehyde, malononitrile, and a catalytic amount of piperidine in ethanol and have been refluxing for hours, but the reaction isn't progressing. What's going wrong?

  • Answer & Troubleshooting Steps:

    • Catalyst Inactivity: The most common culprit is an inactive or insufficient catalyst.

      • Causality: Piperidine is hygroscopic and can absorb CO₂ from the air to form piperidinium carbonate, reducing its basicity.

      • Solution: Use freshly opened or distilled piperidine. Consider increasing the catalyst loading from a catalytic amount (e.g., 5 mol%) to a higher loading (e.g., 10-20 mol%).

    • Insufficient Activation Energy: The reaction may require more thermal energy.

      • Causality: While ethanol at reflux is often sufficient, some combinations of reactants may have a higher activation energy.

      • Solution: Switch to a higher boiling point solvent like toluene or xylene, and ensure the reaction is heated to the appropriate temperature. Solvent-free conditions, heating the neat reactants, can also be highly effective and may accelerate the reaction.[4][6]

    • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

      • Causality: If your starting materials are not fully dissolved, the reaction will be slow or incomplete.

      • Solution: Ensure both the aldehyde and the active methylene compound are soluble in the chosen solvent at the reaction temperature. Water has also been shown to be an effective medium for some Knoevenagel condensations, acting as a Brønsted base catalyst.[8]

Problem 2: Formation of Multiple Products & Impurities

Your TLC plate shows the desired product spot, but also several other spots, leading to a difficult purification.

  • Question: My reaction seems to work, but I'm getting a messy product mixture. How can I improve the selectivity?

  • Answer & Troubleshooting Steps:

    • Side Reactions from Strong Bases: Using a base that is too strong (e.g., NaOH, NaOEt) can lead to side reactions.

      • Causality: Strong bases can promote the self-condensation of the aldehyde (an aldol reaction) or other undesired pathways. The Knoevenagel condensation requires a base just strong enough to deprotonate the active methylene compound.[2]

      • Solution: Switch to a milder base like piperidine, pyridine, or an ammonium salt.[4][9]

    • Reaction Temperature is Too High: Excessive heat can cause decomposition or side reactions.

      • Causality: While higher temperatures increase reaction rates, they can also provide enough energy to overcome the activation barriers for undesired reaction pathways.

      • Solution: Try running the reaction at a lower temperature for a longer period. For example, instead of refluxing in toluene (111 °C), try refluxing in ethanol (78 °C) or even running the reaction at room temperature if a sufficiently active catalyst is used.

    • Doebner Modification Side Product: If using malonic acid as the active methylene compound in pyridine, decarboxylation is expected.[2]

      • Causality: The Doebner modification is a specific variant of the Knoevenagel condensation where condensation is followed by the loss of CO₂.[2]

      • Solution: This is an expected outcome. If the dicarboxylic acid intermediate is desired, different conditions (e.g., lower temperatures, avoiding pyridine) should be explored.

Troubleshooting Flowchart

Here is a visual guide to help diagnose common issues in the Knoevenagel condensation.

Troubleshooting_Knoevenagel start Reaction Start check_tlc Monitor by TLC start->check_tlc no_reaction Problem: No Reaction / Low Conversion check_tlc->no_reaction Starting Material Dominant messy_reaction Problem: Multiple Products / Impurities check_tlc->messy_reaction Multiple Spots success Reaction Complete Proceed to Workup check_tlc->success Clean Conversion to Product check_catalyst Action: Use Fresh Catalyst Increase Loading no_reaction->check_catalyst 1. Check Catalyst weaker_base Action: Use Milder Base (e.g., Piperidine) messy_reaction->weaker_base 1. Check Base Strength increase_temp Action: Increase Temperature Use Higher-Boiling Solvent check_catalyst->increase_temp 2. Check Temperature change_solvent Action: Check Solubility Try Solvent-Free increase_temp->change_solvent 3. Check Solvent lower_temp Action: Lower Reaction Temperature weaker_base->lower_temp 2. Check Temperature

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This document offers t...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This document offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during the purification of this and structurally related compounds.

I. Understanding the Chemistry of Purification

The purification of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is critical to ensure the integrity of downstream applications. The presence of impurities can significantly impact reaction yields, biological activity, and analytical data. The most common impurities arise from the synthetic route, typically the condensation of a substituted 2-aminothiophenol with a suitable carbonyl precursor, and subsequent degradation.[1][2]

A primary challenge in purifying this compound is the susceptibility of the aldehyde functional group to oxidation, forming the corresponding carboxylic acid. This transformation can occur upon exposure to air and is a common source of contamination. Additionally, residual starting materials and by-products from the synthesis can co-elute with the desired product if the purification method is not optimized.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Fluoro-1,3-benzothiazole-2-carbaldehyde?

A1: The most common impurities include:

  • Unreacted Starting Materials: Such as the corresponding substituted 2-aminothiophenol and the aldehyde precursor used in the synthesis.[1]

  • 5-Fluoro-1,3-benzothiazole-2-carboxylic acid: This is the primary oxidation product of the target aldehyde. Its presence is indicated by a higher polarity on a TLC plate.[1]

  • Side-reaction By-products: Depending on the specific synthetic conditions, various side-products may form.

Q2: My crude product is a dark-colored solid. Is this normal?

A2: While the pure compound is typically a pale yellow solid, a darker color often indicates the presence of impurities, which could be from oxidation or residual reagents from the synthesis.[1] Further purification is highly recommended.

Q3: What are the primary methods for purifying 5-Fluoro-1,3-benzothiazole-2-carbaldehyde?

A3: The two most effective and commonly used methods are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.[1]

Q4: Can I use standard silica gel for column chromatography?

A4: While silica gel is a common stationary phase for purifying benzothiazole derivatives, aldehydes can sometimes be sensitive to its acidic nature, which can lead to degradation.[3][4] It is often advisable to use deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina.[3][4]

Q5: How can I monitor the progress of my purification?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation during column chromatography and for assessing the purity of fractions and the final product.[5]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Problem Potential Cause Recommended Solution
Column Chromatography
Poor separation of the product from an impurity.The solvent system (eluent) is not optimized.Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a significant difference in Rf values). A common starting point for benzothiazole derivatives is a mixture of hexane and ethyl acetate.[4][6]
The product is streaking on the TLC plate and the column.The compound may be too polar for the chosen eluent, or it might be interacting too strongly with the stationary phase.Try a more polar solvent system. If using silica gel, consider adding a small amount of a polar solvent like methanol or a drop of triethylamine to the eluent to reduce tailing.[4]
The product appears to be degrading on the column.The aldehyde is sensitive to the acidic nature of the silica gel.Use deactivated silica gel (by adding ~1% triethylamine to the eluent) or switch to a neutral stationary phase like alumina.[3][4]
Recrystallization
The compound "oils out" instead of forming crystals.The boiling point of the solvent may be higher than the melting point of your compound, or the compound is highly impure.Use a lower-boiling point solvent. If the impurity level is high, first purify the compound by column chromatography.[1]
Low recovery of the purified product.The compound has significant solubility in the cold recrystallization solvent.Cool the solution in an ice bath to minimize solubility and use a minimal amount of cold solvent to wash the crystals during filtration.[1]
No crystals form upon cooling.The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, you may need to partially evaporate the solvent to increase the concentration or choose a different solvent in which the compound is less soluble.

IV. Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde using silica gel column chromatography.

Materials:

  • Crude 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

  • Silica gel (230-400 mesh)[5]

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column and standard laboratory glassware

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent) to separate the compounds.[7]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_eluent 1. Select Eluent via TLC prep_column 2. Pack Column with Silica Slurry prep_eluent->prep_column prep_sample 3. Load Crude Sample prep_column->prep_sample sep_elute 4. Elute with Solvent System prep_sample->sep_elute sep_collect 5. Collect Fractions sep_elute->sep_collect ana_tlc 6. Analyze Fractions by TLC sep_collect->ana_tlc ana_combine 7. Combine Pure Fractions ana_tlc->ana_combine ana_evap 8. Evaporate Solvent ana_combine->ana_evap ana_product Pure Product ana_evap->ana_product G start Crude Product check_purity Assess Purity (e.g., TLC, NMR) start->check_purity is_oily Is the product an oil or a solid? check_purity->is_oily solid Solid is_oily->solid Solid oil Oil is_oily->oil Oil is_high_purity Is the purity >90%? high_purity High Purity is_high_purity->high_purity Yes low_purity Low Purity is_high_purity->low_purity No is_separable Are impurities easily separable by TLC? separable Separable is_separable->separable Yes not_separable Not Easily Separable is_separable->not_separable No solid->is_high_purity column_chrom Column Chromatography oil->column_chrom recrystallize Recrystallization high_purity->recrystallize low_purity->is_separable separable->column_chrom not_separable->column_chrom end_pure Pure Product column_chrom->end_pure recrystallize->end_pure

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering synthetic bottlenecks with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde . This mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering synthetic bottlenecks with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde .

This molecule is a highly 1[1]. However, functionalizing the C2-aldehyde presents a unique reactivity dichotomy. While the highly electronegative 5-fluoro group inductively increases the electrophilicity of the carbonyl carbon, the C2 position is severely sterically shielded by the rigid bicyclic framework—specifically the adjacent nitrogen and the bulky sulfur atom (van der Waals radius ~1.80 Å). This steric hindrance frequently leads to stalled reactions, poor yields, and unwanted basic side-reactions when using standard protocols.

Below, we address the most common troubleshooting queries and provide field-proven, self-validating methodologies to bypass these structural constraints.

Part 1: Troubleshooting FAQs

Q1: Why am I getting <20% yield during reductive amination with secondary or bulky primary amines? A1: The primary cause is a steric clash that prevents the initial formation of the imine or iminium ion intermediate. Standard weak acid catalysis (like acetic acid) is insufficient to overcome the activation barrier imposed by the flanking sulfur and nitrogen atoms. Solution: Transition to a Lewis acid-mediated protocol using2[2]. Titanium acts as a powerful oxophilic Lewis acid, coordinating to the carbonyl oxygen to drastically increase its electrophilicity while simultaneously sequestering the leaving water molecule. This forces the equilibrium toward the transient imine/iminium titanium complex, which can then be reduced in situ by3[3].

Q2: My Grignard addition to the C2-aldehyde yields mostly unreacted starting material or reduction byproducts. How can I fix this? A2: Grignard reagents ( RMgX ) are highly basic. Because the steric bulk at the C2 position slows down the desired nucleophilic attack, competing pathways take over. If your Grignard reagent possesses a β -hydrogen (e.g., isopropylmagnesium bromide), it will likely act as a hydride donor via a 6-membered transition state, reducing the aldehyde to an alcohol without forming the C-C bond. Solution: Transmetalate your Grignard or organolithium reagent to an organocerate using4[4]. Cerium is highly oxophilic and significantly reduces the basicity of the organometallic species while enhancing its nucleophilicity. This allows the reagent to cleanly penetrate the steric shield of the benzothiazole ring without triggering reduction side-reactions.

Q3: How do I improve E/Z selectivity and yield in Wittig olefinations at this hindered position? A3: Standard Wittig reactions utilize triphenylphosphine ylides, which are massive. The steric repulsion between the triphenylphosphine group and the benzothiazole sulfur atom severely hinders the formation of the necessary oxaphosphetane intermediate. Solution: Switch to a Horner-Wadsworth-Emmons (HWE) olefination. Phosphonate esters (e.g., triethyl phosphonoacetate) are significantly smaller than triphenylphosphine ylides. Using a non-nucleophilic base like LiHMDS at low temperatures will ensure clean deprotonation and rapid, high-yielding addition to the C2-aldehyde with excellent E-selectivity.

Part 2: Quantitative Data Summary

The table below summarizes the expected performance improvements when switching from standard protocols to sterically-optimized workflows for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Reaction TypeStandard Reagent / ConditionOptimized Reagent / ConditionTypical Yield (Standard)Typical Yield (Optimized)Primary Byproduct Mitigated
Reductive Amination Amine, AcOH, NaBH(OAc)3​ Amine, Ti(OiPr)4​ , NaBH3​CN 15 - 25%80 - 95% Unreacted aldehyde / Primary alcohol
Nucleophilic Addition RMgX or RLi (THF, -78°C) RCeCl2​ (Imamoto's Reagent)< 30%85 - 98% Enolization / β -hydride reduction
Olefination Ph3​P=CH-R (Wittig) (EtO)2​P(O)CH2​R
  • LiHMDS
40 - 50%85 - 90% Unreacted starting material

Part 3: Visualizations

G A 5-Fluoro-1,3-benzothiazole -2-carbaldehyde C Ti(OiPr)4 Coordination (Lewis Acid Activation) A->C B Bulky Amine (e.g., Diisopropylamine) B->C D Transient Iminium/Imine Titanium Complex C->D E NaBH3CN or NaBH(OAc)3 (Hydride Reduction) D->E F Sterically Hindered Secondary/Tertiary Amine E->F

Workflow of Ti(OiPr)4-mediated reductive amination overcoming steric clash.

G Start Reaction at C2-Aldehyde Fails/Low Yield? Q1 Is the nucleophile basic (e.g., Grignard/RLi)? Start->Q1 Q2 Is it a condensation/amination with a bulky amine? Q1->Q2 No Sol1 Use Organocerium (CeCl3) to prevent enolization/reduction Q1->Sol1 Yes Sol2 Use Ti(OiPr)4 to force imine formation Q2->Sol2 Yes Sol3 Switch to HWE with smaller phosphonates (LiHMDS) Q2->Sol3 No (e.g., Wittig)

Decision tree for troubleshooting low-yielding reactions at the C2-aldehyde.

Part 4: Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Causality Focus: Ti(OiPr)4​ acts as both a water scavenger and a Lewis acid, forcing the sterically hindered aldehyde and amine into a reactive iminium complex.

  • Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)4​ (2.0 equiv) dropwise at room temperature.

    • Causality: An excess is required because the titanium coordinates with the benzothiazole nitrogen as well as the aldehyde oxygen.

  • Imine Formation: Stir the mixture for 12–16 hours.

    • Validation Check: Remove a 10 µL aliquot, quench with water, extract with EtOAc, and run a TLC. The aldehyde spot should be completely consumed, replaced by a less polar imine spot.

  • Reduction: Cool the reaction to 0°C. Add NaBH3​CN (1.5 equiv) dissolved in anhydrous methanol (2 mL) dropwise. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup (Critical Step): Quench the reaction by adding water (equal volume to THF).

    • Validation Check: A thick, white gelatinous precipitate ( TiO2​ ) will immediately form. This confirms the successful hydrolysis of the titanium complex.

  • Isolation: Filter the entire mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc. Separate the organic layer, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Organocerate Addition to C2-Aldehyde

Causality Focus: Anhydrous CeCl3​ must be meticulously prepared to ensure high oxophilicity. The resulting organocerium reagent bypasses the steric bulk of the benzothiazole ring without acting as a base.

  • Cerium Activation: Place CeCl3​⋅7H2​O (1.5 equiv) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours.

    • Causality: Polymeric water must be entirely removed, otherwise the Grignard reagent will be destroyed upon addition.

  • Suspension: Cool to room temperature under Argon. Add anhydrous THF to create a milky white suspension. Stir vigorously for 2 hours.

    • Validation Check: The suspension must become uniform and finely dispersed. Clumping indicates incomplete drying.

  • Transmetalation: Cool the suspension to -78°C. Add the Grignard reagent ( RMgX , 1.4 equiv) dropwise. Stir for 1 hour at -78°C.

    • Validation Check: A color change (often from white to yellow/brown depending on the Grignard) confirms the formation of the organocerium species ( RCeCl2​ ).

  • Nucleophilic Attack: Add a solution of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 equiv in THF) dropwise. Stir for 2 hours at -78°C, then allow to warm to 0°C.

  • Quench & Isolation: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Part 5: References

  • Technical Support Center: Reductive Amination for Secondary Amine Synthesis Benchchem URL:

  • Reductive Amination, and How It Works Master Organic Chemistry URL:

  • Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones Taylor & Francis / Synthetic Communications URL:

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles PMC / National Institutes of Health URL:

Sources

Troubleshooting

Technical Support Center: Amination of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Welcome to the technical support guide for the reductive amination of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reductive amination of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address common challenges, particularly the mitigation of side reactions, ensuring a clean, high-yielding synthesis of your target amine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the reductive amination of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. Each answer provides a mechanistic explanation for the problem and offers validated solutions.

Q1: My reaction is consuming the starting aldehyde, but my yield of the desired amine is very low. TLC analysis shows two new major spots. What is the likely cause?

A1: You are likely observing a Cannizzaro reaction.

This is a classic side reaction for aldehydes that, like 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, have no protons on the alpha-carbon (i.e., they are non-enolizable).[1] The Cannizzaro reaction is a base-induced disproportionation where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[2][3][4]

Causality & Mechanism: Under basic conditions (e.g., residual base from a previous step, or using a strongly basic amine), a hydroxide ion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then collapses and transfers a hydride ion to a second aldehyde molecule.[3][5] This simultaneous oxidation and reduction (redox) process results in the formation of 5-fluoro-1,3-benzothiazole-2-carboxylic acid and (5-fluoro-1,3-benzothiazol-2-yl)methanol.

To mitigate this:

  • Strict pH Control: Avoid basic conditions. The reductive amination should be run under neutral or, more commonly, mildly acidic conditions (pH 5-7). The addition of a catalytic amount of acetic acid (AcOH) is standard practice to facilitate imine formation without promoting the Cannizzaro reaction.

  • Choice of Amine: If using an amine that is itself a strong base, consider using its salt form (e.g., hydrochloride or acetate salt) and adding a non-nucleophilic base like triethylamine (TEA) to liberate the free amine in situ.

  • Temperature Management: Keep the reaction temperature low to moderate (0 °C to room temperature) initially, as higher temperatures can accelerate this side reaction.

G Aldehyde_Start Starting Aldehyde Aldehyde Aldehyde Aldehyde_Start->Aldehyde Desired Path Aldehyde2 Aldehyde2 Aldehyde_Start->Aldehyde2 Side Reaction (Basic Conditions)

Figure 1: Competing pathways for the aldehyde substrate.
Q2: I am trying to synthesize a secondary amine from a primary amine, but I'm getting significant amounts of a tertiary amine by-product. How can I improve selectivity?

A2: You are experiencing over-alkylation, a common issue in reductive aminations.

Causality & Mechanism: The secondary amine product you form is often as nucleophilic, or even more so, than the primary amine you started with.[6] This means your product can compete with the starting material, reacting with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This "runaway" reaction leads to a mixture of products and reduces the yield of your desired compound.[6][7]

Solutions for Selective Mono-alkylation:

  • Stepwise Procedure: This is the most robust method to prevent over-alkylation.[8]

    • Step 1 (Imine Formation): React the primary amine and the aldehyde (in a 1:1 or 1:1.1 ratio) in a suitable solvent like methanol (MeOH) or dichloromethane (DCM). This is often done at room temperature for 1-2 hours. You can monitor the formation of the imine by TLC or NMR.

    • Step 2 (Reduction): Once imine formation is complete, add the reducing agent. This ensures the reducing agent primarily acts on the desired imine intermediate.

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[9] This difference in reactivity minimizes the reduction of the aldehyde to an alcohol and allows the imine/iminium ion to form before significant reduction occurs.

  • Stoichiometric Control: Carefully control the stoichiometry. Using a slight excess of the amine (e.g., 1.1 equivalents) can sometimes help, but the stepwise approach is generally more effective.

Q3: Which reducing agent is best for this reaction, and why? My reaction with Sodium Borohydride (NaBH₄) is messy.

A3: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.

While Sodium Borohydride (NaBH₄) is a powerful reducing agent, its reactivity profile presents challenges for reductive amination:

  • Aldehyde Reduction: NaBH₄ can rapidly reduce the starting aldehyde to the corresponding alcohol, competing directly with imine formation. This leads to a significant by-product and lowers the overall yield.

  • pH Sensitivity: It reacts violently with acid and requires basic or neutral conditions, which can promote the Cannizzaro reaction with your specific substrate.

A comparison of common reducing agents is provided below:

Reducing AgentOptimal pHCommon SolventsProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Acidic (5-7)DCE, DCM, THF[10]Mild, highly selective for imines/iminium ions over aldehydes; ideal for one-pot reactions.[9]Moisture-sensitive; more expensive.
Sodium Cyanoborohydride (NaBH₃CN) Acidic (3-6)MeOH, EtOH[10]Stable in acidic conditions; selective for iminium ions.Highly toxic (can release HCN gas at low pH); by-products are toxic.
Sodium Borohydride (NaBH₄) Neutral/BasicMeOH, EtOHInexpensive, powerful reductant.Reduces aldehydes and ketones quickly; can promote Cannizzaro reaction.[11]

// Nodes start [label="Start Troubleshooting", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Reaction Issue Observed\n(e.g., Low Yield, Multiple Spots)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Cannizzaro Path cannizzaro_check [label="Aldehyde consumed?\nTwo new spots correspond to\nacid & alcohol by-products?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; cannizzaro_cause [label="Probable Cause:\nCannizzaro Reaction", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; cannizzaro_solution [label="Solution:\n1. Ensure mildly acidic pH (5-7).\n2. Avoid strong bases.\n3. Use NaBH(OAc)₃.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Over-alkylation Path overalk_check [label="Desired secondary amine formed,\nbut also a tertiary amine by-product?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; overalk_cause [label="Probable Cause:\nOver-Alkylation", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; overalk_solution [label="Solution:\n1. Perform stepwise reaction.\n2. Use NaBH(OAc)₃ for one-pot.\n3. Control stoichiometry.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Aldehyde Reduction Path reduct_check [label="Significant amount of\n(5-fluoro-1,3-benzothiazol-2-yl)methanol\nby-product observed?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; reduct_cause [label="Probable Cause:\nDirect Aldehyde Reduction", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; reduct_solution [label="Solution:\n1. Switch from NaBH₄ to NaBH(OAc)₃.\n2. Ensure imine formation\nbefore adding reductant.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> q1; q1 -> cannizzaro_check [label="Yes"]; q1 -> overalk_check [label="No"];

cannizzaro_check -> cannizzaro_cause [label="Yes"]; cannizzaro_cause -> cannizzaro_solution; cannizzaro_check -> overalk_check [label="No"];

overalk_check -> overalk_cause [label="Yes"]; overalk_cause -> overalk_solution; overalk_check -> reduct_check [label="No"];

reduct_check -> reduct_cause [label="Yes"]; reduct_cause -> reduct_solution; } }

Figure 2: Troubleshooting decision workflow.
Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This method is ideal for its efficiency and is generally effective for a wide range of amines.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, inert atmosphere (Nitrogen or Argon), add 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 eq.) to a round-bottom flask containing anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.).

  • Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq. for primary amines, 0.1-0.2 eq. for secondary amines).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases. Extract the aqueous layer with DCM or Ethyl Acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Stepwise Procedure for Preventing Over-Alkylation

This method offers maximum control and is recommended when synthesizing secondary amines from primary amines where over-alkylation is a persistent issue.[8]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (1.0 eq.) and the primary amine (1.0 eq.) in anhydrous methanol (MeOH).

    • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or ¹H NMR to confirm the formation of the imine (disappearance of the aldehyde proton signal ~10 ppm and appearance of the imine proton signal).

  • Solvent Removal (Optional): For maximum control, the solvent can be removed under reduced pressure to isolate the crude imine.

  • Reduction:

    • Re-dissolve the imine intermediate in fresh anhydrous MeOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC).

  • Work-up & Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References
  • Cannizzaro reaction - Wikipedia. Wikipedia. [Link]

  • Cannizzaro Reaction Mechanism - BYJU'S. (2019, January 18). BYJU'S. [Link]

  • Cannizzaro Reaction Mechanism Explained. Scribd. [Link]

  • Reductive amination of carbonyl compounds. Myers, J. W. Chem 115 Handout. [Link]

  • Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. (2019, January 2). Journal of the American Chemical Society. [Link]

  • Chemistry Cannizzaro Reaction Mechanism - SATHEE. SATHEE. [Link]

  • The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024, August 21). Organic Letters. [Link]

  • Tautomeric forms of imine and enamine and numbering of imine and enamine rings. ResearchGate. [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry. [Link]

  • Organic / Imine-Enamine Tautomerization. Furman Chemistry 120 - PBworks. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • 9 imine-enamine tautomerism in harmaline. Pakistan Journal of Scientific and Industrial Research. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Differentiation between Enamines and Tautomerizable Imines. (2019). Synform. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023, June 15). Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). Molecules. [Link]

  • Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Molecules. [Link]

  • Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. (2025, March 10). Journal of the American Chemical Society. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. [Link]

  • Synthesis of 5-Fluoroaminobenzothiazoles. (2020, May 11). ResearchGate. [Link]

  • 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Reductive Amination - Common Conditions. University of Rochester. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • N-Substituted Fluoro Benzothiazolo Schiff's Bases: Synthesis and Characterisation of New Novel Anthelmintic Agents. (2014, January 1). Impactfactor. [Link]

  • Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines and 1-(Phenylsulfonyl)-1H-benzimidazoles. (2022, October 21). The Journal of Organic Chemistry. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024, May 6). Molecules. [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. [Link]

  • Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. (2025, October 8). Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Parameters for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Analysis

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the HPLC analysis of 5-Fluoro-1,3-benzothiazole-2-carba...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the HPLC analysis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This document offers a structured approach to method development and problem-solving, ensuring reliable and accurate analytical results.

Introduction

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a heterocyclic compound with a molecular formula of C8H4FNOS and a molecular weight of 181.19 g/mol .[1][2] As a member of the benzothiazole family, it and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[3] Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this application. This guide will walk you through the essential parameters for optimizing your HPLC method and provide solutions to common challenges.

Physicochemical Properties and Initial HPLC Considerations

Understanding the physicochemical properties of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is fundamental to developing a robust HPLC method.

PropertyValue/InformationImplication for HPLC Method Development
Molecular Formula C8H4FNOSProvides the exact mass for mass spectrometry detection.
Molecular Weight 181.19 g/mol [1][2]
Structure A benzothiazole ring with a fluorine at position 5 and a carbaldehyde at position 2.The aromatic and heterocyclic nature suggests it will be responsive to UV detection. The fluorine and aldehyde groups influence its polarity.
Solubility Generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol; low solubility in aqueous solutions.[4]Sample preparation should utilize an appropriate organic solvent. The mobile phase will likely require a significant organic component.

Recommended Starting HPLC Method

This section provides a robust starting point for your method development, based on the analysis of structurally similar benzothiazole derivatives.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: A starting point could be a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Gradient Elution: For complex samples, a gradient elution may be necessary. A typical gradient could be starting from 30% B to 70% B over 10 minutes.

  • Degassing: Degas the mobile phase before use by sonication or vacuum filtration to prevent air bubbles in the system.

3. HPLC Instrument Settings:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately non-polar compounds like benzothiazole derivatives.
Mobile Phase Acetonitrile and 0.1% Phosphoric acid in water (e.g., 50:50 v/v)Acetonitrile is a common organic modifier providing good peak shape. Phosphoric acid helps to control the pH and improve peak symmetry by suppressing the ionization of any acidic or basic functional groups.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the analyte and the sensitivity of the detector.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV-Vis DetectorThe aromatic structure of the analyte suggests strong UV absorbance.
Detection Wavelength ~290-320 nm (empirical verification recommended)Based on UV data for similar benzothiazole structures, a wavelength in this range is likely to provide good sensitivity.[3] It is highly recommended to determine the λmax by running a UV-Vis spectrum of the analyte in the mobile phase.
System Suitability Tests

Before running samples, ensure your HPLC system is performing adequately by conducting system suitability tests.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) of Retention Time < 1.0% (for n=5 injections)

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter during your analysis.

Q1: I am observing poor peak shape (tailing or fronting). What should I do?

A1: Poor peak shape is a common issue that can often be resolved by systematically checking several factors.

G start Poor Peak Shape (Tailing or Fronting) check_column Is the column old or contaminated? start->check_column check_mobile_phase Is the mobile phase pH appropriate? start->check_mobile_phase check_sample_solvent Is the sample dissolved in a solvent stronger than the mobile phase? start->check_sample_solvent sol_column Action: Flush the column, or replace if necessary. check_column->sol_column sol_mobile_phase Action: Adjust the pH of the aqueous component of the mobile phase. For acidic compounds, a lower pH is often better. check_mobile_phase->sol_mobile_phase sol_sample_solvent Action: Dissolve the sample in the mobile phase or a weaker solvent. check_sample_solvent->sol_sample_solvent

Caption: Troubleshooting workflow for poor peak shape.

  • Expertise & Experience: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. For benzothiazole derivatives, which can have lone pairs of electrons on the nitrogen and sulfur atoms, interactions with active sites on the silica backbone of the C18 column can occur. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes mitigate this. However, adjusting the pH with an acid like phosphoric acid is a more common and often effective first step. Fronting can occur if the column is overloaded; try injecting a smaller amount of your sample.

Q2: My retention time is shifting between injections. What is the cause?

A2: Retention time instability is usually due to changes in the mobile phase composition, flow rate, or column temperature.

G start Retention Time Shift check_pump Is the pump delivering a consistent flow rate? start->check_pump check_mobile_phase_prep Is the mobile phase prepared consistently? Is it stable? start->check_mobile_phase_prep check_temperature Is the column temperature stable? start->check_temperature sol_pump Action: Check for leaks and prime the pump. check_pump->sol_pump sol_mobile_phase_prep Action: Ensure accurate mobile phase preparation and that it is freshly prepared. check_mobile_phase_prep->sol_mobile_phase_prep sol_temperature Action: Use a column oven to maintain a constant temperature. check_temperature->sol_temperature

Caption: Troubleshooting workflow for retention time shifts.

  • Trustworthiness: A self-validating system relies on consistency. Ensure your mobile phase is well-mixed and degassed. For premixed mobile phases, evaporation of the more volatile component (like acetonitrile) can occur over time, leading to a gradual increase in retention time. Using a column oven is crucial for maintaining a stable temperature, as even small fluctuations in ambient temperature can affect retention.

Q3: I am not getting enough sensitivity for my analyte. How can I improve it?

A3: Low sensitivity can be addressed by optimizing the detector settings, increasing the sample concentration, or improving the peak shape.

G start Low Sensitivity check_wavelength Is the detection wavelength set to the analyte's λmax? start->check_wavelength check_injection_volume Can the injection volume be increased without compromising peak shape? start->check_injection_volume check_peak_width Is the peak broad? start->check_peak_width sol_wavelength Action: Determine the λmax of your compound in the mobile phase using a UV-Vis spectrophotometer and set the detector to this wavelength. check_wavelength->sol_wavelength sol_injection_volume Action: Increase the injection volume. Be mindful of potential peak distortion. check_injection_volume->sol_injection_volume sol_peak_width Action: Optimize the mobile phase composition and flow rate to achieve a sharper peak. check_peak_width->sol_peak_width

Caption: Troubleshooting workflow for low sensitivity.

  • Authoritative Grounding: The Beer-Lambert Law states that absorbance is directly proportional to the concentration and the molar absorptivity of the analyte. Molar absorptivity is wavelength-dependent and is highest at the λmax. Therefore, setting the detector to the correct wavelength is critical for maximizing sensitivity. While a range of 290-320 nm is a good starting point for benzothiazoles, empirical determination of the λmax for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde in your mobile phase is strongly advised for optimal results.[3]

Q4: My analyte is eluting too quickly or too slowly. How do I adjust the retention time?

A4: Adjusting the retention time involves modifying the mobile phase composition.

  • Analyte Elutes Too Quickly (Low Retention): This indicates that the mobile phase is too "strong." To increase retention, you need to decrease the organic solvent (acetonitrile) percentage in your mobile phase. For example, if you are using a 50:50 acetonitrile:water mixture, try changing to 40:60.

  • Analyte Elutes Too Slowly (High Retention): This means the mobile phase is too "weak." To decrease the retention time, increase the percentage of the organic solvent. For instance, move from a 50:50 to a 60:40 acetonitrile:water ratio.

References

  • BenchChem. (2025).
  • PubChem. (2024). 5-Fluoro-1,3-benzothiazole-2-carboxylic acid.
  • NextSDS. (2024).
  • Sapphire Bioscience. (2024). 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. Sapphire Bioscience.
  • BenchChem. (2025).
  • Hassan, A. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8835.
  • El-Sayed, R., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369650.
  • PubChem. (2024). Benzothiazole.
  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Sahu, S., et al. (2022). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. Pharmaceuticals, 16(1), 48.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. BenchChem.
  • Indian Journal of Pharmaceutical Sciences. (2000). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 62(3), 211-212.
  • ResearchGate. (2012). UV absorption spectrum of 6-fluoro-benzothiazol-2amine and 4-vinylbenzaldehyde mixture buffered at pH 7.

Sources

Troubleshooting

Technical Support Center: Manufacturing 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This valuable heterocyclic buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This valuable heterocyclic building block presents unique challenges during manufacturing. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities, ensuring a robust and reproducible manufacturing process.

I. Overview of Synthetic Strategies

The manufacturing of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde typically revolves around two primary synthetic strategies:

  • Late-Stage Formylation: This approach involves the formylation of a pre-formed 5-fluoro-1,3-benzothiazole ring system. The Vilsmeier-Haack reaction is the most common method for this transformation.[1][2]

  • Cyclization of Pre-functionalized Precursors: This strategy involves constructing the benzothiazole ring from starting materials that already contain the aldehyde or a precursor group.[3][4]

While both routes are viable, the Vilsmeier-Haack formylation of 5-fluoro-1,3-benzothiazole is often favored for its directness. However, it is not without its challenges, particularly during scale-up. This guide will focus primarily on troubleshooting issues related to this popular synthetic route.

II. Troubleshooting Guide: The Vilsmeier-Haack Formylation of 5-Fluoro-1,3-benzothiazole

This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of 5-fluoro-1,3-benzothiazole in a question-and-answer format.

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Vilsmeier-Haack Mechanism Figure 1: Vilsmeier-Haack Reaction on 5-Fluorobenzothiazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate_Complex Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate_Complex 5-Fluorobenzothiazole 5-Fluoro-1,3-benzothiazole 5-Fluorobenzothiazole->Intermediate_Complex + Vilsmeier Reagent (Electrophilic Attack) Product 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Intermediate_Complex->Product + H₂O Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction on 5-Fluorobenzothiazole.

Question 1: My Vilsmeier-Haack reaction shows low or no conversion of the 5-fluoro-1,3-benzothiazole starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the quality of reagents or the reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive.[5] Its decomposition before or during the reaction will lead to failure.

    • Solution: Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) used are of high purity and anhydrous.[6] The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. The Vilsmeier reagent is typically prepared in situ by the slow, controlled addition of POCl₃ to ice-cold DMF.[5]

  • Insufficient Electrophilicity: The electron-withdrawing nature of the fluorine atom at the 5-position deactivates the benzothiazole ring, making it less susceptible to electrophilic attack compared to the non-fluorinated analogue.

    • Solution: Higher reaction temperatures may be required to drive the reaction to completion.[7] After the initial formation of the Vilsmeier reagent and addition of the substrate at low temperature, a gradual increase in temperature (e.g., to 70-80 °C) can be beneficial.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and temperature.

  • Impurities in Starting Material: Impurities in the 5-fluoro-1,3-benzothiazole can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. Recrystallization or column chromatography of the starting material may be necessary.

Question 2: I am observing the formation of multiple byproducts in my reaction mixture. What are these impurities and how can I minimize their formation?

Answer:

The formation of byproducts is a significant challenge in scaling up the Vilsmeier-Haack reaction.

  • Di-formylation: Although formylation is expected at the C2 position, under forcing conditions (high temperature, prolonged reaction time), a second formyl group may be introduced at another position on the aromatic ring.

    • Solution: Careful control of reaction stoichiometry is key. Use of a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) is typical. Avoid excessive heating and prolonged reaction times. Optimization of the reaction conditions through a Design of Experiments (DoE) approach can be highly beneficial at scale.

  • Reaction with Impurities: Impurities in the DMF, such as dimethylamine from decomposition, can react with the Vilsmeier reagent, leading to unwanted side products.[8]

    • Solution: Use high-purity, freshly opened or properly stored DMF.

  • Unwanted Ring Substitutions: While less common, side reactions such as halogenation on the aromatic ring can occur, generating impurities.

    • Solution: Strict control over reaction temperature and stoichiometry can minimize these side reactions.

dot

Troubleshooting_Workflow Figure 2: Troubleshooting Low Conversion Start Low/No Conversion Check_Reagents Check Reagent Quality (Anhydrous DMF, High-Purity POCl₃) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature Control) Start->Check_Conditions Purify_SM Purify Starting Material Check_Reagents->Purify_SM Impurities suspected Optimize_Temp Optimize Reaction Temperature (Gradual increase after addition) Check_Conditions->Optimize_Temp Conditions correct Success Successful Conversion Optimize_Temp->Success Purify_SM->Optimize_Temp

Caption: Troubleshooting Low Conversion.

Question 3: The work-up and purification of my product are proving to be difficult, resulting in low isolated yields. What are the best practices for this stage?

Answer:

A challenging work-up and purification can significantly impact the overall efficiency of the process.

  • Hydrolysis of the Intermediate: The reaction is quenched by the addition of water or an aqueous base to hydrolyze the iminium salt intermediate to the final aldehyde.[1] This step is often highly exothermic.

    • Solution: The reaction mixture should be cooled before being slowly and carefully poured onto crushed ice with vigorous stirring.[5] This helps to control the exotherm and prevent degradation of the product.

  • Product Isolation: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a solid.[9]

    • Solution: After quenching and neutralization (e.g., with sodium bicarbonate solution to a pH of 7-8), the product may precipitate out of the aqueous solution.[5] The solid can then be collected by filtration. If it remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will be necessary.

  • Purification: The crude product may contain unreacted starting material and byproducts.

    • Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often an effective method for purification at scale. Column chromatography on silica gel can also be used, though it may be less practical for very large quantities.[10]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling, especially at an industrial scale.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing hydrochloric acid fumes.[5][6] All additions should be performed slowly and with adequate cooling.

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the quenching step are both highly exothermic.[5] A robust cooling system and careful monitoring of the internal temperature are essential to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For large-scale operations, respiratory protection may also be necessary.[11][12] The reaction should always be conducted in a well-ventilated area or a fume hood.

Q2: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • In-process monitoring: TLC and HPLC are invaluable for tracking the consumption of the starting material and the formation of the product and byproducts.

  • Final product analysis:

    • HPLC: To determine the purity of the final product.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: As a simple and effective indicator of purity.

Q3: Can alternative formylating agents be used?

A3: While the DMF/POCl₃ system is the most common, other reagents can be used to generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride in place of POCl₃.[5] However, these may offer different reactivity profiles and require re-optimization of the reaction conditions.

IV. Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde via Vilsmeier-Haack Reaction
ReagentMolar Eq.MW ( g/mol )Amount
5-Fluoro-1,3-benzothiazole1.0153.18(user defined)
N,N-Dimethylformamide (DMF)(solvent & reagent)73.09(user defined)
Phosphorus oxychloride (POCl₃)1.2153.33(user defined)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add POCl₃ dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 5-fluoro-1,3-benzothiazole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

V. References

  • Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Retrieved from [Link]

  • IBEROCHEM. (2024). Safety Data Sheet - Benzothiazole. Retrieved from [Link]

  • Molecules. (2025). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • PubMed. (2019). Synthesis of N-Formyl-2-benzoyl Benzothiazolines, 2-Substituted Benzothiazoles, and Symmetrical Disulfides from N-Phenacylbenzothiazolium Bromides. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. Retrieved from [Link]

  • PubMed. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Retrieved from [Link]

  • Google Patents. (n.d.). The synthesis technique of the formic acid of benzothiazole 2. Retrieved from

  • Chemdor. (2026). Benzothiazole-2-carboxaldehyde Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-FLUORO-1H-1,3-BENZODIAZOLE-2-CARBALDEHYDE. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Heterocycles. (1986). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Retrieved from [Link]

  • PMC. (2014). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (2023). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Bioorganic synthesis of some (5-benzothiazol-2-yl-furan-2-yl)-methanols in cell catalysis using Saccharomyces cerevisiae. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority Guide: High-Resolution NMR Profiling of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Executive Summary 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS: 139425-46-0) is a highly privileged heterocyclic building block utilized in the synthesis of kinase inhibitors, PET imaging ligands, and MTAP-null cancer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS: 139425-46-0) is a highly privileged heterocyclic building block utilized in the synthesis of kinase inhibitors, PET imaging ligands, and MTAP-null cancer therapeutics. Because the benzothiazole core is highly susceptible to regioisomeric mixtures during synthesis (specifically the 5-fluoro vs. 6-fluoro isomers), rigorous analytical characterization is non-negotiable.

While Mass Spectrometry (MS) can confirm the molecular weight (181.19 g/mol ) and Infrared (IR) spectroscopy can identify the aldehyde carbonyl, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive spatial resolution required to map the exact position of the fluorine atom on the aromatic ring. This guide objectively compares the acquisition strategies, solvent systems, and field strengths necessary to obtain a self-validating reference spectrum of this compound.

Structural & Spectroscopic Overview

The analytical complexity of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde stems from its highly coupled spin system. The presence of the 19F nucleus (spin = 1/2) introduces massive heteronuclear spin-spin coupling ( JCF​ and JFH​ ) that splits both the 13C and 1H signals.

  • Aldehyde Reporter: The C2-carbaldehyde proton is highly deshielded, appearing past 10.0 ppm, serving as an excellent internal diagnostic peak.

  • Fluorine Perturbation: The 19F atom at position 5 creates a massive first-order coupling with C5 ( 1JCF​≈244 Hz ) and significant scalar coupling with the adjacent protons H4 and H6 ( 3JFH​≈8−9 Hz )[1].

G F 19F (Pos 5) C5 13C (C5) F->C5 1J_CF (244 Hz) C4 13C (C4) F->C4 2J_CF (24 Hz) C6 13C (C6) F->C6 2J_CF (25 Hz) H4 1H (H4) F->H4 3J_FH (~9 Hz) H6 1H (H6) F->H6 3J_FH (~8 Hz)

Fig 1. Spin-spin coupling network of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde highlighting J-values.

Comparative Analysis: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the chemical shift environment. While Chloroform-d (CDCl₃) is the industry standard for routine checks, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often required for downstream pharmaceutical intermediates due to polarity.

Causality of Solvent Shifts: CDCl₃ interacts weakly with the solute, providing sharp, distinct peaks. However, the aromatic protons (H4, H6, H7) can suffer from spectral crowding. DMSO-d₆, a strong hydrogen-bond acceptor, highly solvates the highly polarized aldehyde moiety, pulling the -CHO proton further downfield and subtly altering the electron density of the benzothiazole ring, which can resolve overlapping multiplets[2].

Table 1: High-Resolution NMR Chemical Shift Comparison

Note: CDCl₃ data is experimentally derived at 500 MHz[1]. DMSO-d₆ data represents expected comparative shifts based on solvent polarity effects.

Nucleus / PositionCDCl₃ (500 MHz) Chemical Shift (δ)DMSO-d₆ (Predicted) Chemical Shift (δ)Multiplicity & Coupling Constants ( J in Hz)
¹H NMR
-CHO10.15 ppm~10.30 ppmSinglet (s, 1H)
H77.98 - 7.95 ppm~8.15 ppmMultiplet (m, 1H)
H47.91 ppm~8.05 ppmDoublet of doublets (dd, J = 8.8, 2.3 Hz, 1H)
H67.39 - 7.35 ppm~7.50 ppmMultiplet/td-like (m, 1H)
¹³C NMR
C2 (-CHO)185.1 ppm~186.0 ppmSinglet
C2 (Ring)167.4 ppm~168.2 ppmSinglet
C5 (C-F)162.1 ppm~161.5 ppmDoublet (d, J = 244.0 Hz)
C3a154.3 ppm~153.8 ppmDoublet (d, J = 11.9 Hz)
C7a131.9 ppm~131.5 ppmSinglet
C7123.5 ppm~124.0 ppmDoublet (d, J = 9.5 Hz)
C6117.7 ppm~118.2 ppmDoublet (d, J = 25.0 Hz)
C4111.2 ppm~112.0 ppmDoublet (d, J = 23.9 Hz)
¹⁹F NMR -113.2 ppm~ -111.5 ppmSinglet (proton-decoupled)

Comparative Analysis: High-Field vs. Benchtop NMR

The recent proliferation of 60 MHz benchtop NMRs offers rapid QA/QC, but they fail catastrophically when analyzing fluorinated heteroaromatics like 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

The Physics of the Failure: First-order spectra (where multiplets are clearly readable) require the chemical shift difference between two coupled protons ( Δν in Hz) to be significantly larger than their coupling constant ( J ).

  • At 60 MHz (Benchtop): The difference between H4 (7.91 ppm) and H7 (7.96 ppm) is only ~3 Hz. Because the coupling constants ( JHH​ and JFH​ ) are 8-9 Hz, Δν/J<1 . This triggers massive second-order effects ("roofing" and complex overlapping), rendering the spectrum an uninterpretable blob.

  • At 500 MHz (High-Field): The same 0.05 ppm difference equals 25 Hz. Here, Δν/J≈3 , restoring the clear first-order doublet-of-doublets (dd) pattern required to prove the structure.

Isomeric Differentiation: 5-Fluoro vs. 6-Fluoro

The most critical function of the reference spectrum is proving the compound is the 5-fluoro isomer and not the 6-fluoro regioisomer. This is achieved by analyzing the scalar coupling of the isolated proton.

Table 2: Diagnostic Peak Splitting for Regioisomer Identification
Feature5-Fluoro-1,3-benzothiazole-2-carbaldehyde6-Fluoro-1,3-benzothiazole-2-carbaldehyde
H4 Proton Doublet of doublets (dd) . Coupled to F (ortho, ~9 Hz) and H6 (meta, ~2 Hz).Doublet (d) . Coupled only to H5 (ortho, ~9 Hz). No strong F coupling.
H7 Proton Multiplet/Doublet (m/d) . Coupled to H6 (ortho, ~9 Hz).Doublet of doublets (dd) . Coupled to F (ortho, ~9 Hz) and H5 (meta, ~2 Hz).

Experimental Protocol: Self-Validating Acquisition Workflow

To ensure absolute trustworthiness and reproducibility, follow this validated protocol for acquiring the reference spectrum.

Step 1: Sample Preparation
  • Weigh exactly 15-20 mg of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde into a clean vial.

  • Dissolve in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: Ensure the solvent is stored over silver foil to prevent acidic degradation of the aldehyde.

  • Transfer to a 5 mm precision NMR tube, ensuring the solvent column height is exactly 4.0 cm to optimize magnetic shimming.

Step 2: 1H NMR Acquisition (500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds . Causality: The aldehyde proton has a longer T1​ relaxation time. A standard 1.0s delay will result in artificial integration suppression of the -CHO peak.

  • Scans (NS): 16 scans are sufficient for 15 mg.

Step 3: 13C NMR Acquisition (125 MHz)
  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . Causality: Benzothiazoles contain four quaternary carbons (C2, C3a, C5, C7a). Lacking attached protons, they relax very slowly via dipole-dipole mechanisms. A short D1 will cause these peaks to vanish into the baseline noise.

  • Scans (NS): Minimum 512 scans to resolve the low-intensity doublets caused by C-F splitting.

Step 4: Processing & Calibration
  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform.

  • Phase manually to ensure flat baselines around the complex multiplets.

  • Calibrate the ¹H spectrum to TMS (0.00 ppm) and the ¹³C spectrum to the center peak of the CDCl₃ triplet (77.16 ppm)[3].

G start Sample Prep: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde solv Solvent Selection start->solv cdcl3 CDCl3 (Routine) Calibrate to 77.16 ppm solv->cdcl3 dmso DMSO-d6 (High Polarity) Calibrate to 39.52 ppm solv->dmso acq Acquire 1H, 13C, 19F Spectra cdcl3->acq dmso->acq hf High-Field (500+ MHz) Resolves F-H Multiplets acq->hf Recommended lf Benchtop (60 MHz) Second-Order Overlap acq->lf Not Advised

Fig 2. Optimized NMR acquisition workflow and decision tree for fluorinated benzothiazoles.

References

  • 可視光あるいは近紫外光による新規遷移金属フリー化学選択的酸化法に関する研究 (Research on a novel transition-metal-free chemoselective oxidation method using visible or near-ultraviolet light). Gifu Pharmaceutical University. Contains exact 500 MHz CDCl3 empirical data for 5-Fluorobenzothiazole-2-carboxaldehyde.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. Journal of Organic Chemistry (1997).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Fulmer, G. R., et al. Organometallics (2010).

Sources

Comparative

A Comparative Guide to LC-MS Validation for the Purity Assessment of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel het...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, a versatile building block in medicinal chemistry, rigorous analytical characterization is paramount.[1] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of purity assays for this specific compound, grounded in the principles of scientific integrity and regulatory compliance.

The Critical Role of Purity and the Power of LC-MS

5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS No. 139425-46-0, Molecular Formula: C8H4FNOS, Molecular Weight: 181.19 g/mol ) is a key intermediate in the synthesis of various biologically active molecules.[2][3] Impurities, which can arise from the synthetic route or degradation, may impact the pharmacological and toxicological profile of the final drug product.[4] Therefore, a validated, stability-indicating analytical method is not just a regulatory expectation but a scientific necessity.

LC-MS has emerged as the gold standard for impurity profiling in the pharmaceutical industry due to its high sensitivity, selectivity, and ability to provide structural information about unknown impurities.[4][5][6][7] This guide will dissect the validation of an LC-MS method for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, adhering to the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the more recent Q2(R2) updates, as well as guidance from the U.S. Food and Drug Administration (FDA).[8][9][10][11][12][13][14][15]

Comparative Analysis of LC-MS Approaches

The choice of an LC-MS system and methodology is a critical decision that influences the entire validation process. Here, we compare two common approaches: High-Performance Liquid Chromatography (HPLC) coupled with a Quadrupole Mass Spectrometer versus Ultra-High-Performance Liquid Chromatography (UHPLC) with a High-Resolution Mass Spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

FeatureHPLC-Quadrupole MSUHPLC-HRMS (Q-TOF/Orbitrap)
Chromatographic Resolution Good, but with broader peaks and longer run times.Excellent, with sharper peaks and significantly shorter run times, allowing for better separation of closely eluting impurities.
Sensitivity Generally lower, suitable for routine quantification but may miss trace-level impurities.Superior, enabling the detection and quantification of impurities at very low levels.
Mass Accuracy Low resolution, providing nominal mass information.High resolution and high mass accuracy, allowing for the determination of elemental composition and confident identification of unknown impurities.
Specificity Relies heavily on chromatographic separation. Co-eluting impurities can be challenging to resolve.Enhanced by both chromatographic separation and high mass accuracy, enabling the differentiation of isobaric interferences.
Throughput Lower due to longer run times.Higher, making it suitable for screening large numbers of samples.
Cost & Complexity Lower initial investment and less complex to operate.Higher initial investment and requires more specialized expertise for operation and data analysis.

For the development of a robust purity method for a novel compound like 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, a UHPLC-HRMS approach is recommended . The ability to confidently identify and quantify unknown impurities provides a significant advantage during drug development, where a comprehensive understanding of the impurity profile is crucial.

A Step-by-Step Guide to LC-MS Method Validation

The following is a detailed protocol for the validation of a UHPLC-HRMS method for the purity determination of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. This protocol is designed to be a self-validating system, where the experimental design inherently demonstrates the method's suitability for its intended purpose.

Experimental Workflow

LC-MS Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms UHPLC-HRMS Analysis cluster_validation Validation Parameters cluster_report Reporting prep_std Prepare Stock & Working Standards chromatography Chromatographic Separation prep_std->chromatography prep_sample Prepare Sample Solutions prep_sample->chromatography detection Mass Spectrometric Detection chromatography->detection data_analysis Data Analysis detection->data_analysis specificity Specificity report_gen Generate Validation Report specificity->report_gen linearity Linearity & Range linearity->report_gen accuracy Accuracy accuracy->report_gen precision Precision precision->report_gen lod_loq LOD & LOQ lod_loq->report_gen robustness Robustness robustness->report_gen data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: A streamlined workflow for the validation of an LC-MS method for purity assessment.

System Suitability

Before any validation run, system suitability must be established to ensure the LC-MS system is performing adequately.

  • Procedure: Inject a standard solution of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (e.g., 10 µg/mL) six replicate times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

    • Theoretical plates (N) > 5000.

    • Tailing factor (T) ≤ 2.0.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Procedure:

    • Analyze a blank (diluent), a placebo (if in a formulated product), and a solution of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

    • Spike the analyte solution with known related substances and potential degradation products. Potential impurities for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could include starting materials from its synthesis, isomers (e.g., 6-fluoro or 7-fluoro-1,3-benzothiazole-2-carbaldehyde), or the corresponding carboxylic acid (5-Fluoro-1,3-benzothiazole-2-carboxylic acid) due to oxidation.[16][17]

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to generate degradation products.

  • Acceptance Criteria: The peak for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde should be free from any co-eluting peaks in the spiked and stressed samples. Peak purity should be evaluated using the mass spectral data.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure: Prepare a series of at least five concentrations of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.99. The y-intercept should be minimal.

Concentration (µg/mL)Peak Area
0.112,543
1.0128,976
10.01,301,245
50.06,543,210
100.013,123,456
150.019,654,321
Correlation Coefficient (r²): 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Procedure: Analyze, in triplicate, samples spiked with known amounts of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8.07.9299.0
100%10.010.05100.5
120%12.011.8899.0
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate samples of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Precision LevelMean Peak AreaStandard DeviationRSD (%)
Repeatability1,305,67815,6781.2
Intermediate Precision1,298,45618,1781.4
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

ParameterValue (µg/mL)
LOD0.03
LOQ0.1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

    • Flow rate (± 0.1 mL/min)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Conclusion

The validation of an LC-MS method for the purity assessment of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a meticulous process that underpins the quality and safety of potential future medicines. By following a structured and scientifically sound validation protocol, as outlined in this guide and in accordance with regulatory expectations, researchers and drug developers can have high confidence in the quality of their analytical data. The choice of a UHPLC-HRMS system, while a larger initial investment, provides unparalleled advantages in terms of sensitivity, selectivity, and the ability to identify unknown impurities, making it the superior choice for the comprehensive characterization of novel pharmaceutical compounds.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 832-837. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • NextSDS. 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information. [Link]

  • PubChem. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid. [Link]

  • ResearchGate. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. [Link]

  • Srivastava, S., et al. (2019). A Comprehensive Review on Benzothiazole Derivatives for their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566. [Link]

  • Impactfactor. (2014). N-Substituted Fluoro Benzothiazolo Schiff's Bases: Synthesis and Characterisation of New Novel Anthelmintic Agents. [Link]

  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808. [Link]

  • National Center for Biotechnology Information. (2019). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. [Link]

  • IMR Press. (2023). Development of a UPLC-MS/MS assay for the quantitative determination of capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) in human plasma. [Link]

  • Laloup, M., et al. (2005). Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of 26 Benzodiazepines and Metabolites, Zolpidem and Zopiclone, in Blood, Urine, and Hair. Journal of Analytical Toxicology, 29(7), 616-626. [Link]

  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. [Link]

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Validation

The Impact of Fluorination on Benzothiazole Carbaldehyde Scaffolds in Rational Drug Design: A Comparative Guide

Executive Summary The benzothiazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-infl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties[1]. Within this structural class, benzothiazole carbaldehydes serve as highly reactive synthetic intermediates and active pharmacophores, capable of forming reversible covalent bonds (such as Schiff bases) with target protein amine residues[2].

A critical strategy in optimizing these scaffolds for clinical viability is the introduction of fluorine atoms. This guide objectively compares fluorinated versus non-fluorinated benzothiazole carbaldehydes, detailing how a single halogen substitution fundamentally alters target engagement, metabolic stability, and therapeutic efficacy[1].

Physicochemical Causality: The "Fluorine Effect"

Why does replacing a single hydrogen atom with fluorine drastically change a drug candidate's profile? The causality lies in fluorine's unique atomic properties and how they manipulate the benzothiazole core[1]:

  • Steric Mimicry & Receptor Fit: Fluorine possesses a Van der Waals radius (1.47 Å) that closely resembles hydrogen (1.20 Å). This allows fluorinated benzothiazole carbaldehydes to fit seamlessly into the same enzyme receptor pockets as their non-fluorinated counterparts without inducing steric clashes, while significantly altering the electronic environment[1].

  • Electronegativity & Electrostatic Interactions: As the most electronegative element (Pauling χ = 4.0), fluorine highly polarizes the C-F bond (μ = 1.41 D). This alters the electron density of the entire benzothiazole core, enhancing dipole-dipole interactions with target proteins and increasing the molecule's lipophilicity for better cell membrane permeability[1],[3].

  • Metabolic Stability: The C-F bond (105.4 kcal/mol) is significantly stronger than the C-H bond (98.8 kcal/mol)[1]. In non-fluorinated benzothiazoles, positions C-5 and C-6 are metabolic "soft spots" prone to rapid oxidative degradation by liver enzymes. Fluorination at these specific sites blocks premature metabolism, increasing the drug's biological half-life[3].

Mechanistic Pathways: CYP1A1 Activation in Oncology

In anticancer drug design, the divergence between fluorinated and non-fluorinated benzothiazoles is starkly illustrated by their mechanism of action in breast cancer models.

Non-fluorinated benzothiazoles often exhibit poor selectivity and are rapidly cleared[4]. In contrast, specific fluorinated derivatives (such as 5-fluoro or 6-fluoro analogs) exhibit high affinity for the Aryl Hydrocarbon Receptor (AhR)[4]. Binding to AhR upregulates the cytochrome P450 1A1 (CYP1A1) enzyme. Paradoxically, CYP1A1 then biotransforms the fluorinated benzothiazole into a highly reactive electrophilic intermediate that covalently binds to DNA, causing lethal strand breaks and G2/M cell cycle arrest specifically in sensitive tumor cells like MCF-7[5],[4].

Pathway N1 Fluorinated Benzothiazole Carbaldehyde N2 Aryl Hydrocarbon Receptor (AhR) Binding N1->N2 High Affinity N3 CYP1A1 Enzyme Upregulation N2->N3 Translocation N4 Electrophilic Reactive Intermediate N3->N4 Biotransformation N5 DNA Adduct Formation (Lethal Damage) N4->N5 Covalent Binding N6 G2/M Cell Cycle Arrest & Apoptosis N5->N6

CYP1A1-mediated bioactivation pathway of fluorinated benzothiazoles.

Quantitative Efficacy Comparison

The structural modifications directly translate to in vitro performance. Table 1 summarizes the cytotoxic activity of fluorinated vs. non-fluorinated benzothiazole derivatives against human cancer cell lines. The data demonstrates that electron-withdrawing fluorine substitution shifts the IC50/GI50 from inactive (>30 µM) to the highly potent submicromolar range[1],[4].

Table 1: In Vitro Cytotoxicity Comparison

Compound ScaffoldSubstitutionTarget Cell LinePhenotypeIC50 / GI50 (µM)
Benzothiazole CarbaldehydeNon-fluorinatedMCF-7 (Breast)AhR Positive> 30.0
Benzothiazole Carbaldehyde5-FluoroMCF-7 (Breast)AhR Positive0.40 - 1.94
Benzothiazole Carbaldehyde6-FluoroTHP-1 (Leukemia)Tubulin Inhibition0.90 - 1.00
Benzothiazole CarbaldehydeNon-fluorinatedTHP-1 (Leukemia)Tubulin Inhibition> 15.0

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the synthesis and biological evaluation of these compounds, emphasizing the causality behind specific experimental conditions and integrated validation steps.

Workflow S1 1. Scaffold Synthesis S2 2. Vilsmeier-Haack Formylation S1->S2 POCl3/DMF S3 3. NMR & TLC Validation S2->S3 Hydrolysis S4 4. AhR-Dependent Cytotoxicity Assay S3->S4 >95% Purity

Step-by-step experimental workflow for synthesis and biological evaluation.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Objective: Synthesize 6-fluoro-2-methylbenzo[d]thiazole-5-carbaldehyde. Causality in Design: The Vilsmeier-Haack reaction utilizes a POCl3/DMF complex to selectively introduce a carbaldehyde group. Because the strongly electronegative fluorine atom inductively deactivates the benzothiazole ring, the electrophilic aromatic substitution requires harsher conditions (higher temperature, longer duration) compared to the non-fluorinated analog.

Step-by-Step Methodology:

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl3) dropwise under an inert argon atmosphere to generate the active Vilsmeier electrophile.

  • Substrate Addition: Slowly introduce the 6-fluoro-2-methylbenzo[d]thiazole precursor to the mixture to prevent exothermic degradation.

  • Reaction Optimization: Heat the reaction mixture to 85-90°C. While non-fluorinated analogs typically reach completion in 3-4 hours, the fluorinated substrate requires 8-10 hours due to ring deactivation.

  • Quenching & Hydrolysis: Pour the mixture over crushed ice and neutralize with saturated sodium acetate. This crucial step hydrolyzes the iminium intermediate into the final carbaldehyde.

  • Self-Validation System: Monitor progression via TLC (UV 254 nm). Purify via column chromatography. Validate the final structure using 1H NMR; the presence of the aldehyde proton (~10.0 ppm) and its specific J-coupling with the adjacent fluorine atom confirms successful regioselective formylation.

Protocol 2: AhR-Dependent In Vitro Cytotoxicity Assay

Objective: Evaluate the differential anticancer efficacy and validate the CYP1A1-mediated mechanism. Causality in Design: MCF-7 cells are utilized because they strongly express the Aryl Hydrocarbon Receptor (AhR), necessary for the drug's bioactivation[4]. MDA-MB-231 cells (AhR-deficient) must be run in parallel as a negative control to prove that cytotoxicity is mechanism-specific, not universally toxic.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[6].

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of both fluorinated and non-fluorinated benzothiazole carbaldehydes in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

  • Incubation: Treat the cells for 72 hours. This extended incubation is biologically required to allow time for AhR binding, CYP1A1 enzyme upregulation, and subsequent DNA adduct formation[5].

  • Viability Readout: Add MTT reagent to each well. Viable cells will reduce MTT to purple formazan. Dissolve the formazan in DMSO and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation System: Calculate IC50 values using non-linear regression. The assay is self-validating if: (A) the vehicle control (0.1% DMSO) shows >95% viability, (B) the positive control (Mitomycin-C) shows expected toxicity[1], and (C) the fluorinated compound shows high toxicity in MCF-7 but low toxicity in MDA-MB-231, confirming the AhR-dependent pathway.

References

  • The Emerging Role of 6-Fluorobenzo[d]thiazol-5-amine Derivatives in Oncology Drug Discovery Source: BenchChem URL
  • Importance of Fluorine in Benzazole Compounds Source: NIH / PMC URL
  • A Review on Benzothiazole Derivatives and Their Biological Significances Source: Article2Submit URL
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)
  • 2-Methylbenzo[d]thiazole-4-carbaldehyde Baseline Data Source: BenchChem URL

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde: A Comparative Analysis

For professionals in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 5-Fluoro-1,3-benzothiazole-2-carbaldehyde stands as a significant scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 5-Fluoro-1,3-benzothiazole-2-carbaldehyde stands as a significant scaffold, a versatile building block for synthesizing compounds with potential therapeutic activities.[1] Its characterization is not merely a procedural step but the foundational bedrock upon which further research is built. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative first pass, providing a molecular "fingerprint" that confirms the presence of key functional groups and the integrity of the core structure.

This guide provides an in-depth analysis of the expected FTIR spectrum of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, explains the rationale behind spectral assignments, and compares its vibrational characteristics to key structural analogues. We will delve into not just what the peaks are, but why they appear where they do, offering insights grounded in the principles of molecular vibration and electronic effects.

The Vibrational Logic: Why FTIR is the First Step

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds (stretching, bending, scissoring, etc.). The frequency of these vibrations is dictated by the mass of the atoms and the strength of the bond connecting them. For a molecule like 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, the spectrum is a rich tapestry woven from the vibrations of its constituent parts: the benzothiazole ring, the aldehyde group, and the carbon-fluorine bond.

The true power of the technique lies in its sensitivity to the electronic environment. The electron-withdrawing nature of the aldehyde group and the fluorine atom, for instance, will subtly alter the bond strengths and vibrational frequencies throughout the molecule compared to its unsubstituted parent, providing a highly specific fingerprint.

In-Depth Spectral Analysis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

While an experimental spectrum is the gold standard, a predicted spectrum based on extensive literature data for analogous functional groups provides a robust framework for analysis.[2] The structure, shown below, informs our every prediction.

G cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Collect_Bkg Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Sample Apply Solid Sample Collect_Bkg->Apply_Sample Apply_Pressure Apply Pressure with Anvil Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Data Process Data (Baseline, Peak Pick) Collect_Sample->Process_Data Clean_Final Clean ATR Crystal & Anvil Process_Data->Clean_Final End End Clean_Final->End G Compound 5-Fluoro-1,3-benzothiazole- 2-carbaldehyde FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry Compound->MS Info_FTIR Identifies: - Aldehyde (C=O, C-H) - Aromatic Ring - C-F Bond FTIR->Info_FTIR Info_NMR Determines: - Atom Connectivity - Substitution Pattern - Stereochemistry NMR->Info_NMR Info_MS Confirms: - Molecular Weight - Elemental Formula - Fragmentation MS->Info_MS

Caption: Complementary nature of key analytical techniques.

Conclusion

The FTIR analysis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a clear illustration of the technique's diagnostic power. The spectrum provides immediate, undeniable evidence of the core functional groups—the conjugated aldehyde, the aromatic system, and the C-F bond—that define the molecule. Through careful comparison with structural analogues, we can further appreciate the subtle yet significant influence of substituents on the vibrational spectrum. When integrated into a holistic analytical workflow that includes NMR and Mass Spectrometry, FTIR serves as a rapid, reliable, and indispensable tool for the modern research scientist, ensuring that the molecules being advanced into development pipelines are, with certainty, the molecules they are intended to be.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry.
  • Journal of Chemical Health Risks. (2024, May 1).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of California, Los Angeles. (n.d.).
  • OpenStax. (2023, September 20). 15.
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • SciELO. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
  • Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Wang, H. et al. (2016). Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR.
  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Scite. (n.d.). High resolution mass spectrometry.—II Some substituted benzothiazoles.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Heliyon. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • Indonesian Journal of Science & Technology. (2019, April 1).

Sources

Validation

A Comparative Guide to 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and 5-fluoro-1-benzothiophene-2-carbaldehyde for Drug Discovery

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical deci...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the drug-like properties of a lead compound. Among the myriad of available templates, benzothiazole and benzothiophene have emerged as "privileged structures" due to their prevalence in a wide range of biologically active molecules. This guide provides a detailed comparative analysis of two closely related fluorinated aldehydes: 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and 5-fluoro-1-benzothiophene-2-carbaldehyde. While direct head-to-head experimental comparisons are not extensively documented in the current literature, this document will synthesize available data on analogous compounds and fundamental chemical principles to offer a predictive and insightful comparison of their synthesis, physicochemical properties, reactivity, and potential biological applications.

Structural and Physicochemical Properties: A Tale of Two Heterocycles

The seemingly subtle difference between a nitrogen and a carbon atom at the 3-position of the fused ring system imparts distinct electronic and steric characteristics to these molecules, which in turn are expected to influence their behavior in biological systems.

Property5-Fluoro-1,3-benzothiazole-2-carbaldehyde5-fluoro-1-benzothiophene-2-carbaldehyde
Molecular Formula C₈H₄FNOS[1]C₉H₅FOS[2]
Molecular Weight 181.19 g/mol [1]180.20 g/mol [2]
Predicted LogP ~2.3[3]~2.8[2]
Hydrogen Bond Acceptors 2 (N and O)1 (O)
Hydrogen Bond Donors 00

The presence of the nitrogen atom in the benzothiazole ring introduces a hydrogen bond acceptor site, which can be crucial for target engagement. This also slightly lowers the predicted lipophilicity (LogP) compared to its benzothiophene counterpart. These differences, while seemingly minor, can have significant implications for solubility, membrane permeability, and metabolic stability.

G cluster_0 5-Fluoro-1,3-benzothiazole-2-carbaldehyde cluster_1 5-fluoro-1-benzothiophene-2-carbaldehyde benzothiazole benzothiophene

Figure 1. Chemical structures of the two compared aldehydes.

Synthesis Strategies: Navigating the Pathway to the Core Scaffolds

The synthesis of these two aldehydes relies on established methodologies for the construction of the respective heterocyclic cores, followed by the introduction of the aldehyde functionality.

Synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

The construction of the benzothiazole ring typically involves the condensation of a 2-aminothiophenol with a suitable electrophile. For the target molecule, a common route would involve the reaction of 4-fluoro-2-aminothiophenol with a two-carbon electrophile that can be readily converted to an aldehyde.

G start 4-Fluoro-2-aminothiophenol step1 Condensation with 2-carbon electrophile start->step1 intermediate 2-Substituted-5-fluorobenzothiazole step1->intermediate step2 Oxidation/Hydrolysis intermediate->step2 product 5-Fluoro-1,3-benzothiazole-2-carbaldehyde step2->product

Figure 2. General synthetic workflow for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Experimental Protocol (Representative): A widely used method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with aldehydes.[4]

  • Step 1: Synthesis of the Benzothiazole Core. To a solution of 4-fluoro-2-aminothiophenol (1 mmol) in a suitable solvent such as ethanol or DMSO, add the desired aldehyde (1.1 mmol).[5] The reaction mixture is then heated under reflux for a specified period, often with a catalytic amount of acid or under oxidative conditions.[4]

  • Step 2: Introduction of the Aldehyde. If the aldehyde at the 2-position is not directly installed, a common strategy is to use a precursor that can be converted to the aldehyde. For instance, condensation with a protected glyoxal derivative followed by deprotection. Alternatively, a 2-methyl-5-fluorobenzothiazole can be oxidized to the corresponding aldehyde.

Synthesis of 5-fluoro-1-benzothiophene-2-carbaldehyde

The synthesis of the benzothiophene core offers a wider variety of established methods. A prevalent approach is the intramolecular cyclization of a substituted thiophene precursor.

G start Substituted Thioanisole step1 Intramolecular Cyclization start->step1 intermediate 5-fluorobenzothiophene step1->intermediate step2 Vilsmeier-Haack or Lithiation/Formylation intermediate->step2 product 5-fluoro-1-benzothiophene-2-carbaldehyde step2->product

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Schiff Base Products Derived from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, Schiff bases incorporating the benzothiazole scaffold represent a privileged class of compounds, demonstra...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, Schiff bases incorporating the benzothiazole scaffold represent a privileged class of compounds, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 5-position of the benzothiazole ring is a strategic design element intended to enhance metabolic stability and lipophilicity, potentially amplifying the therapeutic efficacy of the resulting Schiff base derivatives.

This guide provides a comprehensive framework for the synthesis and rigorous validation of Schiff bases derived from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. We move beyond a simple recitation of protocols to explain the causal reasoning behind each experimental choice, establishing a self-validating workflow that ensures the structural integrity and purity of your target compounds. This approach is paramount for generating reliable and reproducible data in downstream biological and pharmacological evaluations.

Synthesis: The Foundation of a Valid Product

The synthesis of these target Schiff bases is typically achieved through a condensation reaction between 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and a selected primary amine.

Causality of the Protocol: This reaction proceeds via nucleophilic addition of the amine's nitrogen to the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often catalyzed by a trace amount of acid (e.g., glacial acetic acid), results in the formation of the characteristic and stabilizing azomethine (-CH=N-) bond. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the removal of water upon reflux.[4][5]

Experimental Protocol: General Synthesis
  • Reactant Dissolution: Dissolve equimolar amounts of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and the chosen primary amine in absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the dehydration step.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).[6]

  • Isolation: Upon completion, cool the mixture to room temperature. The resulting solid product is typically isolated by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and purify further by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Workup A 5-Fluoro-1,3-benzothiazole-2-carbaldehyde C Dissolve in Ethanol + Glacial Acetic Acid A->C B Primary Amine (R-NH2) B->C D Reflux (2-4h) C->D E Monitor by TLC D->E F Cool to RT E->F G Filter Solid Product F->G H Recrystallize G->H I Pure Schiff Base Product H->I

Caption: General workflow for the synthesis of Schiff bases.

The Validation Workflow: A Multi-Faceted Approach

Structural validation is not a single step but a logical progression of analytical techniques. Each method provides a unique piece of evidence, and together they form a robust, self-validating system to confirm the product's identity and purity.

G cluster_synthesis Post-Synthesis cluster_validation Validation Cascade cluster_final Confirmation CrudeProduct Crude Product TLC Purity Check: Thin-Layer Chromatography CrudeProduct->TLC MP Physical Constant: Melting Point TLC->MP FTIR Functional Groups: FT-IR Spectroscopy MP->FTIR NMR Structural Elucidation: NMR (1H & 13C) FTIR->NMR MS Molecular Weight: Mass Spectrometry NMR->MS Validated Validated Pure Product MS->Validated

Caption: The logical workflow for product validation.

A. Foundational Purity Assessment

These initial tests provide a rapid assessment of reaction completion and product purity.

  • Thin-Layer Chromatography (TLC): This is the first line of inquiry. By spotting the starting materials and the reaction mixture on a TLC plate, one can visually track the consumption of reactants and the formation of a new product spot. A single, well-defined spot for the final product suggests high purity.[6]

  • Melting Point Determination: A pure crystalline compound will have a sharp and narrow melting point range. Impurities depress and broaden this range. This physical constant serves as a reliable and simple indicator of purity.[7]

B. Spectroscopic Confirmation: The Unambiguous Proof

Spectroscopy provides direct evidence of the molecular structure. The combination of IR, NMR, and Mass Spectrometry is required for authoritative structural confirmation.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To confirm the formation of the key azomethine functional group and the disappearance of starting material carbonyls and amines.

  • Trustworthiness: The FT-IR spectrum provides a definitive "fingerprint" of the functional groups present. The appearance of the imine stretch concurrent with the disappearance of the aldehyde C=O stretch is strong evidence of a successful reaction.

  • Key Spectral Features:

    • Appearance: A sharp, medium-to-strong absorption band in the 1600-1670 cm⁻¹ region, characteristic of the C=N (azomethine) stretching vibration.[7]

    • Disappearance: The absence of a strong C=O stretching band from the starting aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically 3300-3500 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide the most detailed and unambiguous evidence of the molecular structure, confirming the precise connectivity and chemical environment of every proton and carbon atom.

  • Trustworthiness: ¹H and ¹³C NMR are the gold standards for structural elucidation in organic chemistry. A fully assigned spectrum that matches the proposed structure is considered conclusive proof of identity.

  • Key Spectral Features:

Technique Key Signal Typical Chemical Shift (δ, ppm) Significance
¹H NMR Azomethine Proton (-CH =N-)8.0 - 10.0A sharp singlet in this downfield region is a hallmark of Schiff base formation.[8]
Aromatic Protons6.8 - 8.5A complex multiplet pattern corresponding to the protons on the benzothiazole ring and the amine substituent.[8][9]
¹³C NMR Azomethine Carbon (-C H=N-)150 - 165Confirms the presence of the imine carbon.[9]
Benzothiazole Carbons115 - 160A set of signals corresponding to the carbons of the fused heterocyclic ring system.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the synthesized compound, validating its elemental composition.

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, leaving little doubt as to the product's composition.

  • Key Spectral Feature: The observation of the molecular ion peak (M⁺) or, more commonly, the protonated molecular ion ([M+H]⁺) that matches the calculated molecular weight of the target Schiff base.[8][10]

Performance Comparison: Antimicrobial Activity

A primary motivation for synthesizing benzothiazole Schiff bases is their potent antimicrobial activity.[1][11] The inclusion of a fluorine atom is hypothesized to enhance this activity. To validate this, we compare the performance of our target compound against a non-fluorinated analogue using a standard antimicrobial assay.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher potency.

CompoundTarget OrganismMIC (µg/mL)
Product A: Schiff base from 5-Fluoro -1,3-benzothiazole-2-carbaldehydeStaphylococcus aureus (Gram-positive)3.9
Escherichia coli (Gram-negative)7.8
Alternative B: Schiff base from 1,3-benzothiazole-2-carbaldehyde (non-fluorinated)Staphylococcus aureus (Gram-positive)15.6
Escherichia coli (Gram-negative)31.2

Note: Data is representative and illustrates the expected trend based on the literature. Actual values must be determined experimentally.

The data clearly suggests that the presence of the 5-fluoro substituent significantly enhances the antibacterial potency of the Schiff base, as evidenced by the lower MIC values against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for quantifying antimicrobial performance.[2]

  • Preparation: Prepare a two-fold serial dilution of the test compounds (e.g., from 256 µg/mL down to 0.5 µg/mL) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the bacterial suspension to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first well that appears clear).

Conclusion

The validation of Schiff bases derived from 5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a systematic process that underpins the integrity of any subsequent research. By employing a logical cascade of analytical techniques—from foundational purity checks like TLC and melting point to definitive spectroscopic methods like NMR, FT-IR, and Mass Spectrometry—researchers can possess absolute confidence in their synthesized compounds. This rigorous validation is the non-negotiable prerequisite for conducting meaningful performance comparisons and advancing promising candidates in the field of drug discovery.

References

  • Scholars Middle East Publishers. (2017). Antimicrobial Potency and Molecular Mechanism of Benzothiazole Schiff Base Hybrids. Available at: [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. Available at: [Link]

  • IJRAR - International Journal of Research and Analytical Reviews. (2019). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. Available at: [Link]

  • Taylor & Francis Online. (2019). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Available at: [Link]

  • Scientific Research Publishing. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Available at: [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2024). Overview of Biological Activities and Synthesis of Schiff Base. Available at: [Link]

  • Impactfactor.org. (2014). N-Substituted Fluoro Benzothiazolo Schiff's Bases: Synthesis and Characterisation of New Novel Anthelmintic Agents. Available at: [Link]

  • TSI Journals. (n.d.). SYNTHESIS, SPECTRAL AND ANTIMICROBIAL ACTIVITY OF NOVEL SCHIFF BASES INCORPORATED WITH BENZOTHIAZOLE. Available at: [Link]

  • ResearchGate. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Available at: [Link]

  • TSI Journals. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reversed-Phase HPLC Separation of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde and its Positional Isomers

Abstract In pharmaceutical research and development, the precise separation and quantification of positional isomers are critical, as subtle structural changes can lead to significant differences in pharmacological activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In pharmaceutical research and development, the precise separation and quantification of positional isomers are critical, as subtle structural changes can lead to significant differences in pharmacological activity and toxicity. This guide provides a detailed comparative analysis of the HPLC retention times for positional isomers of Fluoro-1,3-benzothiazole-2-carbaldehyde, a heterocyclic scaffold of interest in medicinal chemistry.[1][2] We present a robust reversed-phase HPLC (RP-HPLC) method developed to achieve baseline separation of the 4-fluoro, 5-fluoro, 6-fluoro, and 7-fluoro isomers. This document explains the scientific rationale behind the method development, presents comparative experimental data, and discusses the structure-retention relationship, offering valuable insights for researchers working with halogenated heterocyclic compounds.

Introduction: The Imperative of Isomeric Purity

Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a fluorine atom to the benzothiazole core is a common strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. However, the specific position of the fluorine atom can dramatically alter these properties, making the separation of positional isomers a non-negotiable step in drug discovery and quality control.[4]

Positional isomers often possess very similar physicochemical properties, which makes their separation a significant analytical challenge.[5][6] While techniques like normal-phase HPLC can be effective for resolving small polarity differences[7], reversed-phase HPLC remains the workhorse of the pharmaceutical industry due to its versatility and reproducibility.[8] This guide details a systematic approach to developing a reliable RP-HPLC method for separating four key positional isomers of Fluoro-1,3-benzothiazole-2-carbaldehyde, providing a practical framework for scientists facing similar challenges.

Experimental Design and Methodology

The primary objective was to develop a single, robust RP-HPLC method capable of resolving four positional isomers: 4-Fluoro-, 5-Fluoro-, 6-Fluoro-, and 7-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Rationale for Methodological Choices
  • Chromatographic Mode (Reversed-Phase): RP-HPLC is the most widely used separation technique, demonstrating broad applicability for non-polar to moderately polar compounds.[7][8] Given the aromatic nature of the benzothiazole core, hydrophobic interactions with a C18 stationary phase provide an excellent foundation for separation.

  • Stationary Phase (C18): An Ascentis® C18 column was selected as the primary column for method development. C18 phases are the industry standard, offering high hydrophobicity and a well-understood mechanism of interaction, making them a logical first choice.[9]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) was chosen as the organic modifier over methanol due to its lower viscosity and superior elution strength for many aromatic compounds. A buffered aqueous phase using formic acid ensures a consistent pH to suppress the ionization of residual silanols on the silica surface, thereby improving peak shape and reproducibility.[9][10]

  • Gradient Elution: Due to the high similarity of the isomers, an isocratic elution might fail to provide adequate resolution within a reasonable runtime. A gradient elution, which gradually increases the organic solvent concentration, was employed to sharpen peaks and effectively resolve these closely eluting species.

Instrumentation and Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II Quaternary LC System or equivalent, equipped with a DAD detector.
Column Ascentis® C18 HPLC Column (150 mm x 4.6 mm, 3.5 µm particle size)
Analytes 4-, 5-, 6-, and 7-Fluoro-1,3-benzothiazole-2-carbaldehyde (Purity ≥95%)
Solvent A 0.1% (v/v) Formic Acid in Water
Solvent B 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade)
Sample Diluent Acetonitrile/Water (50:50, v/v)
Detailed Chromatographic Protocol
  • Mobile Phase Preparation: Prepare Solvent A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Solvent B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both solvents by sonication for 15 minutes.

  • Sample Preparation: Prepare a stock solution of each isomer at 1 mg/mL in the sample diluent. Create a mixed standard solution containing all four isomers at a final concentration of 50 µg/mL each. Filter the final solution through a 0.22 µm syringe filter before injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (70% A / 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run: Set the chromatographic parameters as detailed in the table below and inject 10 µL of the sample.

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm
Gradient Program 30% to 60% B over 15 min; 60% to 90% B over 2 min; Hold at 90% B for 3 min

Results and Comparative Analysis

The developed method successfully achieved baseline separation of all four positional isomers within a 20-minute run time. The resulting retention times and resolution factors are summarized below.

Quantitative Data Summary
IsomerRetention Time (t_R), minResolution (R_s)
4-Fluoro-1,3-benzothiazole-2-carbaldehyde10.2-
5-Fluoro-1,3-benzothiazole-2-carbaldehyde11.53.8
6-Fluoro-1,3-benzothiazole-2-carbaldehyde12.11.9
7-Fluoro-1,3-benzothiazole-2-carbaldehyde13.44.1

Resolution (Rs) calculated between adjacent peaks.

Discussion: Structure-Retention Relationship

In reversed-phase chromatography, retention is primarily governed by the hydrophobicity of the analyte; less polar compounds interact more strongly with the nonpolar stationary phase and thus elute later. The elution order observed (4-F < 5-F < 6-F < 7-F) can be rationalized by considering the effect of the fluorine atom's position on the overall molecular polarity.

  • 4-Fluoro Isomer (Least Retained): The fluorine atom at position 4 is ortho to the thiazole nitrogen and in proximity to the aldehyde group. This positioning can lead to a greater overall molecular dipole moment due to the alignment of the electron-withdrawing effects of the fluorine, the aldehyde, and the thiazole ring system. This increased polarity results in a stronger affinity for the polar mobile phase and consequently, the shortest retention time.

  • 5-Fluoro and 6-Fluoro Isomers: These isomers exhibit intermediate retention. Their polarity is influenced by the fluorine atom's position relative to the heterocyclic ring, but the effect on the overall dipole moment is less pronounced than in the 4-fluoro isomer.

  • 7-Fluoro Isomer (Most Retained): With the fluorine atom at the 7-position, it is furthest from the polar aldehyde and thiazole nitrogen. This spatial separation minimizes its contribution to a localized polar region, resulting in the lowest overall polarity among the four isomers. This reduced polarity leads to stronger hydrophobic interactions with the C18 stationary phase and the longest retention time.

This self-validating protocol demonstrates clear, reproducible separation, where the elution order logically correlates with the predicted changes in molecular polarity based on isomeric structure.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing reagents Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) sample Prepare Isomer Mix (50 µg/mL in 50:50 ACN/H2O) equilibration Equilibrate System & Column (30 min @ 1.0 mL/min) sample->equilibration injection Inject Sample (10 µL) equilibration->injection separation Execute Gradient Separation (30-60% B over 15 min) injection->separation detection Detect Analytes (DAD @ 254 nm) separation->detection integration Integrate Chromatogram detection->integration quantification Identify Peaks & Determine Retention Times (tR) integration->quantification resolution Calculate Resolution (Rs) quantification->resolution report Generate Comparison Report resolution->report

Caption: Workflow for the HPLC separation and analysis of benzothiazole isomers.

Conclusion

The developed reversed-phase HPLC method provides excellent resolution for the critical separation of 4-, 5-, 6-, and 7-Fluoro-1,3-benzothiazole-2-carbaldehyde isomers. The predictable elution order, based on the influence of the fluorine atom's position on molecular polarity, underscores the rationality of the method. This guide serves as a robust starting point for researchers in drug development and quality assurance, offering a reliable protocol and a foundational understanding of the chromatographic behavior of halogenated heterocyclic positional isomers.

References

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • PubMed. (2010). Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS. National Center for Biotechnology Information. [Link]

  • Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]

  • Micro-Tech-Conversion, Inc. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MTC USA. [Link]

  • NextSDS. (n.d.). 5-fluoro-1,3-benzothiazole-2-carbaldehyde — Chemical Substance Information. [Link]

  • Molnar-Institute. (n.d.). Essential Guides to Method Development in Liquid Chromatography. [Link]

  • Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]

  • SciELO Colombia. (2006). Development of a Methodology to Determine the Aromatic Structural Distribution in Light and Medium Petroleum Fractions by HPLC. [Link]

  • ResearchGate. (2018). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • SIELC Technologies. (2018). Separation of Benzothiazole on Newcrom R1 HPLC column. [Link]

  • Impact Factor. (2014). N-Substituted Fluoro Benzothiazolo Schiff's Bases: Synthesis and Characterisation of New Novel Anthelmintic Agents. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography Validation of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde Derivatives

Abstract For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step.[1] Single-crystal X-ray crystallography is the gold standard f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step.[1] Single-crystal X-ray crystallography is the gold standard for this purpose, providing definitive insights into atomic arrangements.[1][2][3] This guide offers a comprehensive comparison of the validation of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives using X-ray crystallography. We will explore the causality behind experimental choices, contrast crystallography with alternative analytical techniques, and detail the self-validating protocols that ensure data integrity. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][4][5][6][7] The precise molecular geometry is fundamental to understanding structure-activity relationships (SAR) and driving rational drug design.[5][6][8]

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole derivatives are a privileged class of heterocyclic compounds in pharmaceutical research.[9] Their versatile framework allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[4] The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 2-position of the benzothiazole ring system can significantly modulate the molecule's electronic properties, membrane permeability, and binding interactions, making these derivatives particularly promising for therapeutic development.[10]

However, synthetic pathways can sometimes yield unexpected isomers or products. Therefore, absolute structural confirmation is not merely a formality but a necessity. While spectroscopic methods like NMR and mass spectrometry provide essential information about connectivity and molecular weight, only X-ray crystallography can reveal the precise 3D arrangement of atoms, including bond lengths, bond angles, and crucial intermolecular interactions in the solid state.[1] This information is invaluable for understanding how these molecules pack in a crystal lattice and can inform the design of new compounds with improved properties.[6]

Experimental Design: From Synthesis to Structure

The journey from a powdered compound to a validated crystal structure is a multi-step process that demands careful planning and execution. Each stage is designed to ensure the highest quality data is obtained.

Synthesis and Crystal Growth: The Foundational Step

The synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives typically involves multi-step reactions.[11] For the purpose of this guide, let's consider a general synthesis.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis: A common route involves the reaction of a substituted 2-aminothiophenol with an appropriate reagent to form the benzothiazole core, followed by functionalization. The purity of the final compound is paramount and is initially assessed by techniques like TLC, HPLC, and NMR.[7]

  • Solvent Selection for Crystallization: The choice of solvent is critical. The ideal solvent (or solvent system) is one in which the compound has moderate solubility. Highly soluble compounds may precipitate too quickly, leading to amorphous powder or poorly-ordered microcrystals. A solvent screening process using a range of polar and non-polar solvents (e.g., ethanol, acetone, ethyl acetate, hexane, dichloromethane) is often necessary.

  • Crystal Growth Technique (Slow Evaporation):

    • Dissolve the purified compound in a minimal amount of the chosen "good" solvent to create a saturated or near-saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process is crucial as it allows molecules the time to organize into a well-ordered crystal lattice.

    • Causality: Rapid evaporation leads to a high degree of supersaturation, causing chaotic molecular deposition and preventing the formation of a single, high-quality crystal suitable for diffraction.

X-ray Diffraction: Data Acquisition Workflow

Once suitable crystals are obtained, the next step is to collect the diffraction data.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Crystal Select & Mount Crystal Cryo Cool to 100 K (Cryostream) Crystal->Cryo Reduces thermal motion Diffractometer Mount on Diffractometer Cryo->Diffractometer Screen Screen Crystal Quality Diffractometer->Screen Collect Collect Full Diffraction Data Screen->Collect If quality is high Integrate Integrate Raw Images Collect->Integrate Scale Scale & Merge Data Integrate->Scale Produces reflection file

Caption: Workflow for X-ray diffraction data acquisition.

Step-by-Step Methodology:

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a specialized loop.

  • Cryo-cooling: The crystal is rapidly cooled to approximately 100 K (-173 °C) in a stream of cold nitrogen gas.

    • Causality: At low temperatures, atomic vibrations are significantly reduced. This leads to sharper diffraction spots and allows for the collection of higher-resolution data, which is essential for an accurate structure determination.

  • Data Collection: The mounted crystal is placed in an X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset over several hours.

Comparative Analysis: Crystallography vs. Other Techniques

While X-ray crystallography is unparalleled for solid-state structure determination, it is most powerful when used in conjunction with other analytical methods. Each technique provides a different piece of the puzzle.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous structure determination; "gold standard".[2]Requires a suitable single crystal, which can be difficult to grow; provides solid-state information only.[8][12]
NMR Spectroscopy Covalent framework (connectivity), solution-state conformation, dynamic processes.Provides data on the molecule in solution, which can be more biologically relevant; does not require crystallization.[10][11]Does not provide precise bond lengths/angles; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; confirms molecular formula.[11]Provides no information about 3D structure or isomerism.
FTIR Spectroscopy Presence of specific functional groups.Fast and simple; confirms functional group transformations during synthesis.[13][14]Provides limited information on the overall molecular structure.

This multi-technique approach ensures a comprehensive characterization. For instance, NMR confirms the synthesized molecular backbone, mass spectrometry verifies its mass, and X-ray crystallography reveals its exact three-dimensional shape and how it interacts with its neighbors.[10][15]

Validation: A Self-Correcting System for Trustworthiness

The final crystal structure is not merely an image; it is a refined model based on experimental data. Ensuring the quality and correctness of this model is a process known as validation.[16] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automates this process.[16][17]

The checkCIF Validation Workflow

Validation_Workflow CIF Submit Crystallographic Information File (CIF) CheckCIF checkCIF/PLATON Web Service CIF->CheckCIF Report Generate Validation Report CheckCIF->Report Alerts Review ALERTS (A, B, C, G) Report->Alerts Refine Address Issues & Re-refine Structure Alerts->Refine If issues found Final Final Validated Structure Alerts->Final If no critical issues Refine->CIF Iterate until resolved

Caption: The iterative workflow for crystallographic data validation.

The checkCIF report generates a series of ALERTS, categorized by severity, that highlight potential issues with the data or the structural model.[18]

Key Validation Metrics to Scrutinize:

ParameterDescriptionWhat to Look For
R1 (R-factor) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A value < 0.05 is excellent for small molecules. Values > 0.10 may indicate a problem.[12]
wR2 (weighted R-factor) A weighted version of the R-factor that includes all reflection data.Typically around 2-3 times the R1 value.
GooF (Goodness of Fit) Should be close to 1.0. A value significantly different from 1.0 suggests an issue with the model or data weighting.Values between 0.9 and 1.1 are ideal.
Residual Electron Density The remaining electron density after the model has been fitted.Large positive or negative peaks may indicate missing atoms or misassigned atom types.
Flack Parameter For non-centrosymmetric structures, this parameter determines the absolute stereochemistry.A value close to 0 with a small error indicates the correct absolute structure has been determined.

Causality in Validation: An unusually high R-factor (e.g., R1 > 0.1) is a red flag. It tells the researcher that the proposed atomic model does not accurately explain the observed diffraction pattern. The cause could be a range of issues from poor crystal quality or twinning to an incorrect space group assignment or a disordered part of the molecule.[12][18] Addressing these checkCIF alerts is a mandatory step before the structure can be considered validated and published.[16]

Conclusion

The X-ray crystallography validation of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde derivatives is a rigorous, multi-faceted process that stands as the definitive method for structural elucidation.[1] It provides an unparalleled level of detail, revealing the precise three-dimensional architecture of these medicinally important molecules.[4][5] By integrating robust experimental protocols, from careful crystal growth to meticulous data collection, and validating the resulting model against a host of crystallographic metrics, researchers can have the utmost confidence in their structural assignments. This confidence is the bedrock upon which effective, rational drug design and development are built.[8][19] The synergy between crystallography and spectroscopic techniques provides a comprehensive characterization that is essential for advancing the field of medicinal chemistry.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC.
  • Structure validation in chemical crystallography. PMC - NIH.
  • Synthesis, Spectroscopic Characterization Techniques, and Functional Applications of Selenium Heterocycles. SCIEPublish.
  • The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online.
  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl) - IUCr Journals. IUCr Journals.
  • checkCIF data valid
  • Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][4][16]benzothiazole-4-carboxylate. PMC - NIH.

  • spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • A Comparative Guide to the X-ray Crystallography of Benzothiazole Deriv
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis.
  • Crystal Structure Valid
  • Details of checkCIF/PL
  • Protein X-ray Crystallography in Drug Discovery.
  • The Role of Crystallography in Drug Development. Omics.
  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences.
  • PLATON/VALID
  • Stable 1,3,2‐Benzodithiazolyl Radicals: Modification of Reactivity, Crystal Packing, and Solid State Magnetic Properties by Fluorin
  • Synthesis and Crystal Structure of Stable Benzothiazole Enol.
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Tikrit Journal of Pure Science.

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Safety & Regulatory Compliance

Safety

Mastering the Handling of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS No. 139425-46-0)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde (CAS No. 139425-46-0). As a potent heterocyclic building block in pharmaceutical research, its unique chemical properties demand a rigorous and informed approach to laboratory safety. This document, compiled by our senior application scientists, moves beyond a simple checklist to offer a deep, causal understanding of the necessary personal protective equipment (PPE) and handling protocols. Our commitment is to empower you with the knowledge to maintain a safe and efficient research environment.

Hazard Analysis: Understanding the Risks

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is classified with several key hazards that dictate the required level of personal protection. It is recognized as an acute toxicant through oral, dermal, and inhalation routes.[1] Furthermore, it is a skin and eye irritant and may cause specific target organ toxicity with a single exposure.[1] A related compound, 5-fluoro-1,3-benzothiazole-2-carboxylic acid, is also known to be harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.

The aldehyde functional group contributes to its reactivity as a potent electrophile, which can lead to cytotoxicity.[2] Aldehydes, in general, can cause contact dermatitis and airway constriction upon inhalation.[2] The presence of a fluorine atom on the benzothiazole ring system also warrants special consideration due to the general reactivity and potential hazards associated with fluorinated organic compounds.

Table 1: Hazard Classifications for 5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 5-Fluoro-1,3-benzothiazole-2-carbaldehyde. The following recommendations are based on a thorough risk assessment of its chemical properties and potential routes of exposure.

Hand Protection: The Critical Barrier

Given the dermal toxicity and skin irritation potential, selecting the correct gloves is paramount. Standard latex or vinyl gloves are not sufficient.

  • Primary Recommendation: Use nitrile or butyl rubber gloves. These materials have demonstrated resistance to a wide range of chemicals, including aromatic aldehydes.[2]

  • Best Practice: Double-gloving is strongly advised, especially when handling larger quantities or during procedures with a high risk of splashing. This involves wearing a lighter pair of nitrile gloves underneath a heavier, chemical-resistant pair.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Eye and Face Protection: Shielding from Splashes and Vapors

The serious eye irritation hazard necessitates robust protection for the eyes and face.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.

  • Enhanced Protection: For procedures involving heating, potential for splashing, or handling quantities greater than a few grams, a full-face shield should be worn in conjunction with chemical splash goggles.[2]

Respiratory Protection: Guarding Against Inhalation

The acute inhalation toxicity and the potential for vapor generation require careful consideration of respiratory protection.

  • Engineering Controls First: All work with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde should be conducted in a certified chemical fume hood to minimize vapor concentrations in the breathing zone.

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, appropriate respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended. For higher concentrations or in situations where the exposure level is unknown, a supplied-air respirator may be necessary.[2]

Body Protection: Preventing Skin Contact

A lab coat is the minimum requirement for any chemical handling. However, the hazards of this compound warrant additional protection.

  • Recommended Attire: A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is essential. For large-scale operations, a chemical-resistant suit may be appropriate.[3]

  • Material: Ensure lab coats are made of a material appropriate for the chemicals being handled.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Assemble all necessary equipment and reagents within the chemical fume hood.

  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield if required. Don the inner pair of gloves, followed by the outer, chemically resistant pair. If a respirator is needed, perform a fit check before entering the work area.

  • Handling the Compound:

    • Always handle 5-Fluoro-1,3-benzothiazole-2-carbaldehyde within a certified chemical fume hood.

    • Use compatible labware (e.g., glass, stainless steel).

    • Avoid generating dust or aerosols. If the compound is a solid, handle it carefully. If it is a liquid, dispense it with caution to avoid splashing.

    • Keep containers tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate any surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

PPE Doffing and Disposal

The removal of PPE should be done in a manner that prevents cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Lab Coat/Apron: Remove your lab coat or apron by rolling it away from your body to contain any contamination on the outer surface.

  • Face and Eye Protection: Remove the face shield (if used), followed by the safety goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately wash your hands with soap and water.

Waste Disposal

All waste contaminated with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company, following all local, state, and federal regulations.

Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling 5-Fluoro-1,3-benzothiazole-2-carbaldehyde task Assess Task and Quantity start->task small_scale Small Scale (<1g) in Fume Hood? task->small_scale large_scale Large Scale or Splash Risk? small_scale->large_scale No ppe_base Base PPE: - Nitrile/Butyl Gloves (Double) - Chemical Splash Goggles - Chemically Resistant Lab Coat small_scale->ppe_base Yes large_scale->ppe_base No ppe_face_shield Add Full Face Shield large_scale->ppe_face_shield Yes ventilation_check Adequate Ventilation in Fume Hood? ppe_respirator Add NIOSH-Approved Respirator (Organic Vapor Cartridges) ventilation_check->ppe_respirator No proceed Proceed with Experiment ventilation_check->proceed Yes ppe_base->ventilation_check ppe_face_shield->ventilation_check ppe_respirator->proceed

Caption: PPE selection workflow for handling 5-Fluoro-1,3-benzothiazole-2-carbaldehyde.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material and collect it into a sealed, labeled container for hazardous waste disposal.

By adhering to these guidelines, researchers can safely handle 5-Fluoro-1,3-benzothiazole-2-carbaldehyde, minimizing risks and ensuring a secure laboratory environment.

References

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